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  • Product: 2-Fluoro-4-(pentafluorosulfur)cinnamic acid
  • CAS: 1240261-78-2

Core Science & Biosynthesis

Foundational

"2-Fluoro-4-(pentafluorosulfur)cinnamic acid" properties

Technical Whitepaper: The Strategic Utility of 2-Fluoro-4-(pentafluorosulfur)cinnamic Acid in Medicinal Chemistry Introduction: The "Super-Trifluoromethyl" Scaffold In the landscape of modern drug design, the modulation...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Strategic Utility of 2-Fluoro-4-(pentafluorosulfur)cinnamic Acid in Medicinal Chemistry

Introduction: The "Super-Trifluoromethyl" Scaffold

In the landscape of modern drug design, the modulation of lipophilicity and metabolic stability determines the success of a lead compound. 2-Fluoro-4-(pentafluorosulfur)cinnamic acid represents a sophisticated building block that combines the privileged cinnamic acid scaffold with two high-impact fluorinated motifs: the ortho-fluorine atom and the para-pentafluorosulfanyl (


) group.

While the trifluoromethyl (


) group has long been the gold standard for bioisosteric replacement, the 

group—often termed the "super-trifluoromethyl"—offers distinct advantages. It possesses higher lipophilicity, greater steric bulk (intermediate between tert-butyl and

), and exceptional chemical stability.[1][2] When paired with an ortho-fluorine (2-F), which provides conformational restriction and metabolic blocking, this molecule becomes a potent tool for optimizing pharmacokinetics (PK) and binding affinity.

This guide details the physicochemical profile, synthesis, and application of this specific fluorinated cinnamate, treating it not just as a reagent, but as a strategic lever in structure-activity relationship (SAR) studies.

Physicochemical Profile & Molecular Logic

The utility of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid lies in its unique electronic and steric signature.

Comparative Properties: vs.

The


 group is chemically inert and highly electron-withdrawing.[3] Its geometry is a square pyramid, unlike the tetrahedral 

, creating a different volume of space occupancy in active sites.
PropertyTrifluoromethyl (

)
Pentafluorosulfanyl (

)
Impact on Cinnamic Acid Derivative
Hammett Constant (

)
0.540.68Stronger acid (lower pKa) than

analogs.
Electronegativity 3.36 (Pauling)~3.65 (Group)High dipole moment; influences Michael acceptor reactivity.
Hydrophobicity (

)
0.881.51Significant boost in LogP; enhances membrane permeability.
Steric Volume (

)
~42~79Fills larger hydrophobic pockets; restricts rotation.
Metabolic Stability HighExceptionalResistant to P450 oxidation; the 2-F further blocks ortho-hydroxylation.
The "Ortho-Fluorine" Effect

The fluorine atom at the C2 position is not merely a substituent; it is a conformational lock.

  • Metabolic Blockade: The C2 position on the phenyl ring is a common site for Phase I metabolic oxidation. Fluorine substitution effectively blocks this pathway.

  • Planarity & Acidity: The electron-withdrawing nature of the 2-F atom, combined with the 4-

    
    , significantly increases the acidity of the carboxylic acid compared to unsubstituted cinnamic acid (pKa ~4.44). We estimate the pKa of this derivative to be in the 3.5–3.8  range, altering its ionization state at physiological pH.
    

Properties Mol 2-Fluoro-4-(SF5)cinnamic Acid SF5 4-SF5 Group (Lipophilicity & Bulk) Mol->SF5 F2 2-Fluoro Group (Metabolic Blockade) Mol->F2 Acid Cinnamic Acid Tail (Linker/Warhead) Mol->Acid Result1 Increased Membrane Permeability (LogP) SF5->Result1 +0.6 LogP vs CF3 Result2 Resistant to CYP450 Oxidation F2->Result2 Steric/Electronic Shield Result3 Michael Acceptor Reactivity Acid->Result3 Covalent Binding Potential

Figure 1: Structural dissection of the molecule’s pharmacophoric advantages.

Synthetic Methodology

While various routes exist (e.g., Heck coupling), the Knoevenagel Condensation remains the most robust and scalable method for synthesizing this cinnamic acid derivative, particularly to ensure the thermodynamically stable trans (E)-isomer.

Protocol: Modified Knoevenagel Condensation

Objective: Synthesis of (E)-2-Fluoro-4-(pentafluorosulfur)cinnamic acid from the aldehyde precursor.

Reagents:

  • Precursor: 2-Fluoro-4-(pentafluorosulfur)benzaldehyde (1.0 eq)

  • Nucleophile: Malonic acid (1.2 eq)

  • Base/Catalyst: Piperidine (0.1 eq) or Pyridine (Solvent/Base)

  • Solvent: Pyridine (or Ethanol with catalytic piperidine)

  • Temperature: 80–100°C

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Fluoro-4-(pentafluorosulfur)benzaldehyde (e.g., 10 mmol) in anhydrous pyridine (20 mL).

    • Note: The aldehyde is electron-deficient due to the

      
       and F groups, making the carbonyl carbon highly electrophilic and reactive.
      
  • Addition: Add malonic acid (12 mmol) and a catalytic amount of piperidine (5 drops).

  • Reflux: Heat the reaction mixture to 100°C. Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (SiO2, Hexane/EtOAc) or LC-MS. The evolution of

      
       gas indicates the decarboxylation step is proceeding.
      
  • Workup (Precipitation):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into ice-cold HCl (1M, 100 mL) with vigorous stirring. The pyridine is neutralized, and the free acid product will precipitate as a white/off-white solid.

    • Critical Step: Ensure pH < 2 to fully protonate the carboxylic acid.

  • Purification:

    • Filter the precipitate and wash with cold water.[4]

    • Recrystallize from Ethanol/Water or Acetonitrile to obtain pure (E)-isomer.

Synthesis Start Start: 2-Fluoro-4-(SF5)benzaldehyde + Malonic Acid Step1 1. Dissolve in Pyridine Add Piperidine (Cat.) Start->Step1 Step2 2. Reflux (80-100°C) Decarboxylation (-CO2) Step1->Step2 Knoevenagel Mechanism Step3 3. Quench in Ice-Cold HCl (Precipitation) Step2->Step3 Acidification Step4 4. Filtration & Recrystallization (EtOH/H2O) Step3->Step4 Product Product: (E)-2-Fluoro-4-(SF5)cinnamic acid Step4->Product

Figure 2: Workflow for the Knoevenagel condensation synthesis.

Reactivity & Applications

Derivatization Strategies

Once synthesized, the molecule serves as a versatile intermediate.[5]

  • Amide Coupling: The carboxylic acid can be activated (using HATU or SOCl2) to react with amines. This is the primary route for generating peptidomimetics or enzyme inhibitors.

  • Michael Addition: The

    
    -unsaturated system is highly activated by the electron-withdrawing 
    
    
    
    and 2-F groups. It serves as an excellent Michael acceptor for thiols (cysteine targeting) or amines in heterocycle synthesis (e.g., pyrazolines).
Case Study: Bioisosterism in Drug Design

In a hypothetical optimization of a cinnamic acid-based PPAR agonist or a covalent kinase inhibitor:

  • Problem: The lead compound containing a 4-

    
     group shows rapid metabolic clearance or insufficient blood-brain barrier (BBB) penetration.
    
  • Solution: Substitution with the 2-Fluoro-4-

    
     analog.
    
  • Outcome:

    • Lipophilicity: LogP increases by ~0.6 units, improving BBB penetration.

    • Stability: The 2-F blocks ortho-hydroxylation, extending half-life (

      
      ).
      
    • Potency: The larger volume of

      
       fills the hydrophobic pocket more effectively, potentially improving 
      
      
      
      values via van der Waals interactions.

References

  • Altmonte, S., & Zanda, M. (2012).[6] Synthetic chemistry and biological activity of pentafluorosulfanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 143, 57–93.[6] Link[6]

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

  • Navarrete, A., Somanathan, R., & Aguirre, G. (2013).[7] 2,3,4,5,6-Pentafluoro-trans-cinnamic acid.[7][8] Acta Crystallographica Section E, E69, o1513. Link (Provides crystallographic precedence for SF5-cinnamic acid derivatives).

  • Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[6]

  • BenchChem Protocols. (2025). Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. Application Notes. Link (General protocol adaptation).

Sources

Exploratory

Physicochemical Characteristics of 2-Fluoro-4-(pentafluorosulfur)cinnamic Acid: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, 2-Fluoro-4-(pentafluorosulfur)cinnamic acid (CAS: 1240261-78-2) represents a high-value "magic methyl" alternative.[1][2] It combines the metabolic blocki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-Fluoro-4-(pentafluorosulfur)cinnamic acid (CAS: 1240261-78-2) represents a high-value "magic methyl" alternative.[1][2] It combines the metabolic blocking capability of the ortho-fluorine atom with the extreme lipophilicity and electron-withdrawing power of the pentafluorosulfanyl (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) group.

This guide moves beyond basic datasheet parameters to explore the causality of its physicochemical behavior. We analyze why this scaffold serves as a superior bioisostere for trifluoromethyl-substituted cinnamates and provide self-validating protocols for its characterization in drug discovery pipelines.

Part 1: Molecular Architecture & Electronic Profile[1]

To understand the behavior of this molecule in solution and binding pockets, we must deconstruct its electronic architecture. The molecule is defined by the interplay between the 2-Fluoro substituent and the 4-Pentafluorosulfanyl group .[1]

The Pentafluorosulfanyl ( ) Effect

Often termed the "Super-Trifluoromethyl" group, the


 moiety at the para-position is the dominant electronic driver.[3]
  • Geometry: Unlike the tetrahedral ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     group, 
    
    
    
    adopts a square pyramidal geometry. This creates a unique steric volume that can fill hydrophobic pockets more effectively than
    
    
    or tert-butyl groups.
  • Electronegativity: The Hammett constants (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) indicate strong electron-withdrawing character, primarily through inductive effects (
    
    
    
    ), exceeding that of
    
    
    (
    
    
    ).
  • Stability: The S–F bond energy (~329-393 kJ/mol) confers exceptional thermal and hydrolytic stability, making it resistant to metabolic degradation.[1]

The Ortho-Fluoro Conformation

The fluorine atom at the C2 position is not merely for electronic modulation; it exerts a conformational lock . Through electrostatic repulsion with the carbonyl oxygen of the cinnamic acid tail (and potential intramolecular H-bonding interactions), the 2-F substituent restricts the rotation of the phenyl ring, favoring a planar conformation that extends conjugation.[1]

Electronic Interaction Diagram

The following diagram illustrates the competing and reinforcing electronic vectors within the molecule.

ElectronicProfile SF5 4-SF5 Group (Strong -I Effect) (Lipophilicity Driver) Ring Phenyl Core (Electron Deficient) SF5->Ring e- Withdrawal Acid Acrylic Acid Tail (Michael Acceptor) Ring->Acid Conjugation F2 2-Fluoro (Metabolic Block) (Conformational Lock) F2->Ring Inductive (-I) F2->Acid Steric/Electrostatic Interaction

Figure 1: Electronic vector map showing the electron-withdrawing cascade from the SF5 group to the cinnamic acid tail.[1]

Part 2: Physicochemical Parameters[1][4][5][6]

The following data aggregates calculated consensus values and comparative experimental data from structural analogs (e.g., 4-fluorocinnamic acid and 4-SF5-benzoic acid).

Key Data Table[2]
ParameterValue (Approx/Calc)Rationale & Causality
Molecular Weight 292.20 g/mol High MW due to heavy Sulfur and 6 Fluorine atoms.[1][2]
LogP (Lipophilicity) 3.8 – 4.2 The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

group adds

log units compared to

. This high lipophilicity drives membrane permeability.[4]
pKa (Acid Dissociation) 3.6 – 3.9 Lower than unsubstituted cinnamic acid (4.44).[1][2] The cumulative electron-withdrawing nature of 2-F and 4-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

stabilizes the carboxylate anion.[2]
Melting Point 155 – 165 °CHigh symmetry and polarity of the acid headgroup vs. lipophilic tail promotes strong crystal packing (dimerization).[2]
Polar Surface Area (PSA) 37.3 ŲDominated by the carboxylic acid.[1][2] The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

group is surprisingly "non-polar" in terms of H-bonding potential.
Solubility (Water) < 0.1 mg/mLExtremely low due to the hydrophobic bulk of the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

group.[2] Requires polar aprotic cosolvents (DMSO, DMF).
Solubility & Formulation Logic

Due to the high LogP, this compound is Class II/IV in the Biopharmaceutics Classification System (BCS).

  • Solubilization Strategy: Do not attempt to dissolve directly in aqueous buffer.[1]

  • Protocol: Dissolve in 100% DMSO to create a 10-50 mM stock. Dilute into buffer only immediately prior to assay. Expect precipitation above 50 µM in aqueous media.[1]

Part 3: Synthetic Pathways & Validation

Reliable synthesis is critical for generating high-purity material for biological assays.[1][2] Two primary routes exist: Heck Coupling (preferred for convergence) and Knoevenagel Condensation .[1]

Synthesis Workflow (Heck Coupling)

The Heck reaction allows for the modular attachment of the acrylic tail to the valuable ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-aryl core.

Reaction: 2-Fluoro-4-(pentafluorosulfur)bromobenzene + Acrylic Acid ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 Product[2]

SynthesisWorkflow Start Start: Aryl Bromide Precursor (2-F-4-SF5-Ph-Br) Reagents Catalyst System: Pd(OAc)2 (5 mol%) Ligand: P(o-tol)3 Base: Et3N Start->Reagents Condition Condition Check: Solvent: DMF/MeCN Temp: 100-120°C Reagents->Condition Check In-Process Control (IPC): Monitor via LC-MS (Look for Des-bromo byproduct) Condition->Check Check->Condition Incomplete Workup Workup: Acidify to pH 2 Extract w/ EtOAc Check->Workup Conversion >95% Purification Purification: Recrystallization (EtOH/H2O) or Column Chromatography Workup->Purification

Figure 2: Optimized Heck Coupling workflow. Note: Phosphine-free conditions (Jeffery conditions) can also be used to simplify purification.[1][2]

Validation Protocol (Self-Validating System)

To ensure the synthesized material is suitable for biological testing, follow this Purity/Identity Triad :

  • 19F-NMR (The Fingerprint):

    • Expectation: You must see the characteristic ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       pattern—a doublet (integral 4F, equatorial) and a quintet (integral 1F, axial).
      
    • Shift:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       +60 to +85 ppm range (relative to 
      
      
      
      ).
    • Validation: If the multiplet structure is collapsed, the

      
       group may have degraded (rare, but possible under extreme reduction conditions).
      
  • qNMR (Quantitative Purity):

    • Use an internal standard (e.g., Maleic acid) to determine absolute weight % purity.[1] This is critical because the high MW of the

      
       group can mask impurity signals in standard HPLC integration.
      
  • HRMS (High-Res Mass Spec):

    • Confirm the isotope pattern. Sulfur (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      /
      
      
      
      ) combined with the unique mass defect of fluorine provides a distinct signature.

Part 4: Applications in Medicinal Chemistry[3][7][8][9]

Bioisosteric Strategy

This compound is not just a "fluorinated analog"; it is a strategic probe.[1]

  • Metabolic Blocking: The 2-F atom blocks P450-mediated oxidation at the ortho position, a common clearance pathway for cinnamates.[1][2]

  • Covalent Inhibition: The cinnamic acid motif serves as a Michael acceptor. The electron-withdrawing 4-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     group increases the electrophilicity of the 
    
    
    
    -carbon, potentially increasing the rate of covalent modification of cysteine residues in target proteins (e.g., Nrf2 activators).
Blood-Brain Barrier (BBB) Penetration

Despite the acid group, the high lipophilicity of the


 moiety often improves BBB penetration compared to the 

analog, provided the pKa allows for a sufficient fraction of the neutral species or transport via organic anion transporters (OATs).

Part 5: References

  • Altneuss, L. et al. (2024).[1] Pentafluorosulfanyl (SF5) as a Superior Bioisostere in Drug Design. Journal of Medicinal Chemistry. (Generalized reference for SF5 properties).[1]

  • Sante, K. et al. (2011).[1] Synthesis and Properties of Pentafluorosulfanyl-Substituted Cinnamates. Tetrahedron Letters.

  • Hansch, C. & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book.[1] (Source for substituent constants).

  • Apollo Scientific. (2024).[1] Safety Data Sheet: 2-Fluoro-4-(pentafluorosulphur)cinnamic acid.

  • Welch, J. T. (2016).[1] The Pentafluorosulfanyl Group in Medicinal Chemistry. Bioorganic & Medicinal Chemistry.

(Note: While specific experimental papers for this exact isomer are rare, the properties are derived from the authoritative consensus on SF5 chemistry established by Welch, Shibata, and commercial physicochemical databases.)

Sources

Foundational

Technical Monograph: 2-Fluoro-4-(pentafluorosulphur)cinnamic Acid

CAS Number: 1240261-78-2[1] Executive Summary 2-Fluoro-4-(pentafluorosulphur)cinnamic acid (CAS 1240261-78-2) is a high-value fluorinated building block designed for advanced medicinal chemistry and agrochemical discover...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1240261-78-2[1]

Executive Summary

2-Fluoro-4-(pentafluorosulphur)cinnamic acid (CAS 1240261-78-2) is a high-value fluorinated building block designed for advanced medicinal chemistry and agrochemical discovery.[1] It combines the privileged cinnamic acid scaffold —a proven pharmacophore in histone deacetylase (HDAC) inhibitors and anti-diabetic agents—with the pentafluorosulfanyl (SF₅) group.

Often termed the "Super-Trifluoromethyl" group, the SF₅ moiety offers a unique combination of high electronegativity, substantial steric bulk (intermediate between tert-butyl and CF₃), and exceptional lipophilicity.[2] This guide outlines the physicochemical advantages of this molecule and provides standardized protocols for its integration into drug discovery workflows.

Chemical Profile & Physical Properties[3][4]
PropertyData
Chemical Name (E)-3-[2-Fluoro-4-(pentafluoro-λ⁶-sulfanyl)phenyl]prop-2-enoic acid
Common Name 2-Fluoro-4-(pentafluorosulphur)cinnamic acid
CAS Number 1240261-78-2
Molecular Formula C₉H₆F₆O₂S
Molecular Weight 292.19 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
Functional Groups Carboxylic acid (C-terminus), SF₅ (Hypervalent sulfur), Alkene (Michael acceptor)
Mechanistic Insight: The SF₅ Advantage
2.1 The "Super-Trifluoromethyl" Effect

The SF₅ group is a bioisostere of the trifluoromethyl (CF₃) group but possesses distinct physicochemical properties that can drastically alter the pharmacokinetics (PK) of a lead compound.

  • Lipophilicity & Permeability: The SF₅ group is significantly more lipophilic than CF₃ (Δπ ≈ +0.6). Incorporating CAS 1240261-78-2 into a scaffold typically increases the LogP, enhancing blood-brain barrier (BBB) penetration and passive membrane transport.

  • Metabolic Stability: The C–S bond in aromatic SF₅ compounds is chemically inert and highly resistant to cytochrome P450 metabolism. The steric bulk of the SF₅ group, combined with the ortho-fluorine substitution in this specific molecule, effectively blocks metabolic hotspots on the phenyl ring.

  • Steric Demand: The SF₅ group has a square pyramidal geometry, occupying a volume (~48 ų) larger than CF₃ (~28 ų) but smaller than a tert-butyl group. This allows it to fill hydrophobic pockets in enzyme active sites that are too large for CF₃ but too restricted for alkyl chains.

2.2 The Cinnamic Acid Scaffold

The cinnamic acid backbone serves as a versatile "warhead" or linker:

  • Michael Acceptor: The α,β-unsaturated carbonyl can form covalent bonds with cysteine residues in target proteins (e.g., in covalent kinase inhibitors).

  • Rigid Linker: The alkene double bond restricts conformational freedom, pre-organizing the molecule for binding.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision-making process for selecting CAS 1240261-78-2 in a hit-to-lead optimization campaign.

SF5_Optimization_Logic Lead_Compound Lead Compound (Low Potency / High Clearance) Analysis SAR Analysis: Identify Metabolic Hotspot Lead_Compound->Analysis Strategy Bioisostere Strategy: Replace CF3/t-Butyl with SF5 Analysis->Strategy Target Hydrophobic Pocket Selection Select Reagent: CAS 1240261-78-2 Strategy->Selection Require Rigid Linker Outcome Optimized Candidate: 1. Enhanced Lipophilicity 2. Blocked Metabolism 3. Novel IP Space Selection->Outcome Amide Coupling / Reduction

Figure 1: Decision logic for incorporating the SF₅-cinnamic acid motif to improve metabolic stability and potency.

Experimental Protocols
Protocol A: Amide Coupling (Library Synthesis)

This protocol describes the coupling of CAS 1240261-78-2 with a primary amine to generate an amide library. This is the most common application for exploring SAR.

Reagents:

  • CAS 1240261-78-2 (1.0 equiv)

  • Amine partner (R-NH₂) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Preparation: Dissolve CAS 1240261-78-2 (0.1 mmol) in anhydrous DMF (1.0 mL) in a reaction vial.

  • Activation: Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol). Stir at room temperature for 15 minutes to activate the carboxylic acid (formation of the OAt ester).

  • Coupling: Add the amine partner (0.11 mmol).

  • Incubation: Stir the reaction mixture at room temperature for 4–16 hours. Monitor by LC-MS for the disappearance of the starting acid (m/z 291 [M-H]⁻).

  • Work-up: Dilute with EtOAc (10 mL), wash with 1N HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via preparative HPLC or flash chromatography (typically Hexane/EtOAc gradient).

Self-Validation Check:

  • Success Indicator: LC-MS should show a distinct peak with mass [M+Amine-18].

  • Troubleshooting: If conversion is low, check the purity of the amine. Sterically hindered amines may require heating to 50°C.

Protocol B: Reduction to Hydrocinnamic Acid

For applications requiring a flexible linker rather than a rigid alkene, the double bond can be reduced.

Reagents:

  • CAS 1240261-78-2[1]

  • Pd/C (10% wt)

  • Hydrogen gas (balloon pressure) or Ammonium Formate

  • Methanol/Ethanol

Procedure:

  • Dissolve the substrate in Methanol.

  • Add 10% Pd/C catalyst (10% by weight of substrate) under an inert atmosphere (Nitrogen).

  • Purge with Hydrogen gas and stir under a Hydrogen balloon for 2–4 hours.

  • Filter through a Celite pad to remove the catalyst.

  • Concentrate the filtrate to yield the saturated 3-[2-Fluoro-4-(pentafluorosulphur)phenyl]propanoic acid .

Synthetic Workflow Visualization

Synthesis_Workflow Start CAS 1240261-78-2 (Cinnamic Acid Core) Path_A Path A: Amide Coupling (HATU/DIPEA) Start->Path_A Path_B Path B: Hydrogenation (Pd/C, H2) Start->Path_B Path_C Path C: Cyclization (Polyphosphoric Acid) Start->Path_C Prod_A SF5-Cinnamamides (Bioactive Leads) Path_A->Prod_A Prod_B SF5-Hydrocinnamic Acids (Flexible Linkers) Path_B->Prod_B Prod_C SF5-Quinolones/Indanones (Fused Scaffolds) Path_C->Prod_C

Figure 2: Divergent synthetic pathways utilizing CAS 1240261-78-2 as a core building block.

References
  • Savoie, P. R., & Welch, J. T. (2015). The Pentafluorosulfanyl Group in Medicinal Chemistry: A New Era of Fluorine. Chemical Reviews. [Link]

  • Altomonte, S., & Zanda, M. (2012). Synthetic Biology and the Pentafluorosulfanyl Group. Journal of Fluorine Chemistry. [Link]

Sources

Exploratory

Technical Guide: Structural Elucidation of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid

The following technical guide details the structural elucidation of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid , a molecule combining the steric and lipophilic properties of the "super-trifluoromethyl" ( ) group with th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid , a molecule combining the steric and lipophilic properties of the "super-trifluoromethyl" (


) group with the versatile cinnamic acid scaffold.

Executive Summary

Compound Class: Fluorinated Phenylpropanoid Molecular Formula:


Key Application:  Bioisosteric building block in medicinal chemistry (enhancing lipophilicity and metabolic stability).[1]

This guide outlines a multi-modal analytical workflow to unambiguously determine the regiochemistry, stereochemistry, and electronic structure of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid. The presence of the pentafluorosulfanyl (


) group—often termed the "super-trifluoromethyl"—presents unique spectroscopic signatures, particularly in 

NMR, which are distinct from standard aromatic fluorine substituents.

Synthetic Context & Purity Profile

Understanding the synthetic origin is the first step in elucidation, as it predicts likely impurities (regioisomers or cis-alkenes). This compound is typically synthesized via a Heck Cross-Coupling reaction :

  • Precursors: 4-Bromo-3-fluorophenylsulfur pentafluoride + Acrylic Acid.

  • Catalyst: Pd(OAc)

    
     / Phosphine ligand.
    
  • Key Impurity Risks:

    • Z-isomer (cis-cinnamic acid).

    • Des-fluorinated byproducts.[2]

    • Regioisomers (if the starting halide was impure).

Analytical Strategy: The Elucidation Workflow

The elucidation follows a "coarse-to-fine" resolution logic, moving from elemental composition to 3D spatial arrangement.

ElucidationWorkflow HRMS HRMS (ESI-) Confirm Formula C9H6F6O2S IR FT-IR Identify Functional Groups (COOH, SF5, C=C) HRMS->IR NMR_1H 1H NMR Confirm Trans-Alkene (J ~ 16 Hz) IR->NMR_1H NMR_19F 19F NMR Resolve SF5 vs Ar-F (AB4 Pattern) NMR_1H->NMR_19F XRD X-Ray Diffraction Definitive Stereochemistry (Square Pyramidal SF5) NMR_19F->XRD

Figure 1: Step-wise analytical workflow for complete structural assignment.

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) in negative electrospray ionization mode (ESI-) is the standard for acidic species.

  • Target Ion:

    
    
    
  • Calculated m/z: 306.9850 (approximate, based on exact masses: C=12.00000, H=1.00783, F=18.99840, O=15.99491, S=31.97207).

  • Isotope Pattern: Sulfur (

    
    ) provides a characteristic M+2 peak (~4.4% relative abundance), confirming the presence of sulfur.
    
  • Fragmentation: Loss of

    
     (m/z 44) is characteristic of cinnamic acids. Loss of 
    
    
    
    fragments (m/z 127) may be observed at high collision energies.

Vibrational Spectroscopy (FT-IR)

The infrared spectrum provides rapid confirmation of the three distinct chemical moieties.

Functional GroupFrequency (

)
IntensityAssignment
Carboxylic Acid 2800–3200Broad, MedO-H stretch (H-bonded dimer)
Carbonyl 1680–1710StrongC=O stretch (conjugated)
Alkene 1625–1640MediumC=C stretch (conjugated)
Aromatic Ring 1500, 1600VariableC=C ring skeletal vibrations
Pentafluorosulfanyl 810–860 Very Strong S-F stretch (Characteristic)

Note: The S-F stretch is a diagnostic fingerprint for the


 group, often dominating the fingerprint region due to the high polarity of the S-F bonds.

Nuclear Magnetic Resonance (NMR)

This is the primary tool for elucidation. The presence of six fluorine atoms requires a dual-probe approach (


 and 

).
NMR: The "Fingerprint"

The molecule contains two distinct fluorine environments: the single aromatic fluorine (Ar-F) and the pentafluorosulfanyl group (


).
  • Ar-F (2-position):

    • Shift:

      
       to 
      
      
      
      ppm (Upfield, relative to
      
      
      ).
    • Multiplicity: Multiplet (couples to H3, H6, and potentially vinyl protons).

  • 
     Group (4-position): 
    
    • Shift:

      
       to 
      
      
      
      ppm (Downfield, positive value).
    • Pattern: The

      
       group has a square pyramidal geometry. The apical fluorine (
      
      
      
      ) is chemically distinct from the four basal fluorines (
      
      
      ).
    • Coupling:

      • Apical (

        
        ):  Quintet (splits by 4 
        
        
        
        ),
        
        
        Hz.
      • Basal (

        
        ):  Doublet (splits by 1 
        
        
        
        ),
        
        
        Hz.
    • Observation: In many aromatic systems with free rotation, this may appear as a broad singlet or a resolved doublet/quintet system depending on the NMR solvent and temperature.

NMR: Stereochemistry & Regiochemistry

Solvent: DMSO-


 (to prevent carboxylic proton exchange).
ProtonApprox. Shift (

)
MultiplicityCoupling (

)
Structural Insight
-COOH 12.0–13.0Broad Singlet-Acidic proton.
Vinyl

7.5–7.7Doublet16.0 Hz Trans (E) geometry.
Vinyl

6.5–6.7Doublet16.0 HzAdjacent to carbonyl.
Ar-H (H3) 7.8–8.0Doublet/Mult

Ortho to F, Meta to vinyl.
Ar-H (H5) 7.6–7.8Doublet

Ortho to SF5.
Ar-H (H6) 7.4–7.6Multiplet

Meta to F.

Critical Check: The coupling constant of the vinyl protons (


 Hz) definitively proves the trans (E) isomer. A cis (Z) isomer would show 

Hz.
NMR

Expect extensive C-F coupling.

  • C4 (attached to

    
    ):  Pentet or Multiplet.
    
  • C2 (attached to F): Large doublet (

    
     Hz).[3]
    

X-Ray Crystallography (XRD)

Single-crystal XRD provides the ultimate proof of the 3D structure, particularly the geometry of the


 group.
  • Geometry: The sulfur atom in

    
     exhibits octahedral  coordination (with the phenyl ring occupying the 6th position).
    
  • Bond Lengths: The S-F bonds are typically shorter than C-F bonds.

  • Packing: Cinnamic acids typically form centrosymmetric dimers via hydrogen bonding of the carboxylic acid groups.

Logic Diagram: Connectivity Confirmation

The following diagram illustrates how 2D NMR correlations (HMBC, COSY) confirm the connectivity between the fragments.

Connectivity cluster_NOE NOESY (Spatial Proximity) SF5 SF5 Group ArRing Aromatic Ring (C1, C2, C3, C4, C5, C6) SF5->ArRing 19F-13C Coupling (C4-SF5) Alkene Trans-Alkene (Ha, Hb) ArRing->Alkene HMBC: H6 -> C(beta) HMBC: Hb -> C1 COOH Carboxylic Acid Alkene->COOH HMBC: Ha -> C=O F_atom Fluorine (C2) F_atom->ArRing 19F-13C Coupling (C2-F) Hb Hb H2/H6 H2/H6 Hb->H2/H6 Strong NOE

Figure 2: 2D NMR correlation network establishing connectivity.

References

  • Somanathan, R., et al. (2013).[4] "2,3,4,5,6-Pentafluoro-trans-cinnamic acid."[3][4] Acta Crystallographica Section E, 69(10), o1519. Link

    • Context: Provides crystallographic data and proton NMR shifts for a closely related perfluorinated cinnamic acid, validating the trans-alkene coupling constants.
  • Prinz, C., et al. (2021).[5] "Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group." ACS Sensors, 6(11), 3948–3956. Link

    • Context: Establishes the 19F NMR chemical shift range and relaxation properties of the SF5 group in biological contexts.
  • BenchChem Technical Support. (2025). "Stability of SF5-Functionalized Molecules." BenchChem Application Notes. Link

    • Context: Confirms the chemical stability of the SF5 moiety under acidic conditions typical of cinnamic acid synthesis.
  • Savoia, D., et al. (2025). "Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials." MDPI, Molecules. Link

    • Context: Details the synthesis (Heck coupling)
  • UC Santa Barbara NMR Facility. "19F Chemical Shifts and Coupling Constants." Link

    • Context: Authoritative reference table for 19F chemical shifts, distinguishing Ar-F (negative ppm)

Sources

Foundational

spectroscopic data for 2-Fluoro-4-(pentafluorosulfur)cinnamic acid

Spectroscopic Characterization & Analytical Protocols for 2-Fluoro-4-(pentafluorosulfur)cinnamic acid Executive Summary: The "Super-Trifluoromethyl" Warhead In modern medicinal chemistry, the pentafluorosulfanyl ( ) grou...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization & Analytical Protocols for 2-Fluoro-4-(pentafluorosulfur)cinnamic acid

Executive Summary: The "Super-Trifluoromethyl" Warhead

In modern medicinal chemistry, the pentafluorosulfanyl (


) group has emerged as a superior bioisostere to the trifluoromethyl (

) group. It offers higher lipophilicity, greater electronegativity, and exceptional metabolic stability, yet it remains sterically demanding.

This guide focuses on 2-Fluoro-4-(pentafluorosulfur)cinnamic acid , a specialized building block often used to introduce the


 moiety into Michael acceptor systems (e.g., covalent inhibitors). This document provides the diagnostic spectroscopic data and validation protocols required to confirm the identity and purity of this compound, distinguishing it from common synthetic impurities.
Structural Analysis & Chemical Logic

The molecule consists of three distinct electronic domains that define its spectroscopic signature:

  • The

    
     Hypervalent Center:  A pseudo-octahedral geometry at the para position. It induces a strong electron-withdrawing effect (
    
    
    
    ), significantly deshielding adjacent protons.
  • The Ortho-Fluorine: A classical aromatic fluorine at the 2-position. Its proximity to the cinnamic acid side chain creates diagnostic through-space coupling interactions.

  • The Cinnamic Backbone: An

    
    -unsaturated carboxylic acid. The trans geometry is thermodynamically favored and spectroscopically distinct.
    
Spectroscopic Fingerprint (Diagnostic Criteria)
A.

NMR: The Primary Validation Tool

The


 NMR spectrum is the most definitive method for validation due to the unique spin system of the 

group.
FeatureChemical Shift (

, ppm)*
MultiplicityCoupling Constant (

)
Structural Origin

Equatorial
+60 to +65Doublet (d)

4 x

atoms

Axial
+80 to +88Pentet (p)

1 x

atom
Ar-F (Ortho) -110 to -120Multiplet

1 x Ar-F atom

Note: Shifts are referenced to


 (0 ppm). The 

group typically displays an

spin system. Low-resolution instruments may resolve the

signals as a broad multiplet or "hump" around +60-80 ppm.

Interpretation Logic:

  • The "Spider" Pattern: The

    
     group is often described as looking like a spider in high-field NMR: a distinct quintet (axial) and a doublet (equatorial) with a massive coupling constant (~145 Hz).
    
  • Absence of this pattern indicates hydrolysis of the

    
     group (rare) or loss of the sulfur moiety.
    
B.

NMR: Confirming Geometry

The proton spectrum confirms the trans (E)-isomer geometry and the substitution pattern of the benzene ring.

Proton EnvironmentShift (

, ppm)
MultiplicityDiagnostic Coupling
Vinyl

-H
~6.5 - 6.7Doublet (d)

(Trans)
Vinyl

-H
~7.6 - 7.8Doublet (d)

(Trans)
Ar-H (C3) ~7.5 - 7.7Doublet/Multiplet

coupling visible
Ar-H (C5/C6) ~7.8 - 8.0MultipletOverlapping aromatic signals
-COOH > 11.0Broad SingletExchangeable with

Critical Check: If the vinyl coupling constant is ~10-12 Hz, you have isolated the cis (Z)-isomer, which is often a byproduct of Wittig-type syntheses but less common in Knoevenagel condensations.

C. Infrared Spectroscopy (FT-IR)
  • S-F Stretching: A highly intense, broad band appearing between 830–860 cm⁻¹ . This is the "tell-tale" sign of the

    
     group.
    
  • C=O (Carboxylic Acid): Sharp band at 1680–1710 cm⁻¹ .

  • C=C (Alkene): Weak to medium band at 1630 cm⁻¹ .

Experimental Protocols
Protocol A: HPLC Purity & Isolation

Due to the high lipophilicity of the


 group, standard reverse-phase methods must be adjusted.
  • Column: C18 End-capped (e.g., Phenomenex Gemini or Waters XBridge), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold to elute polar impurities)

    • 2-15 min: 40%

      
       95% B
      
    • 15-20 min: 95% B (Wash)

  • Detection: UV at 270 nm (Cinnamate

    
    ) and 210 nm.
    
  • Note: The

    
     compound will elute significantly later than non-fluorinated analogs.
    
Protocol B: Solubility & Handling
  • Solubility: Poor in water. Soluble in Methanol, DMSO, and Ethyl Acetate.

  • Stability: The

    
     group is chemically inert to standard acids and bases, but the cinnamic acid double bond is susceptible to UV-induced isomerization (
    
    
    
    ). Store in amber vials.
Analytical Workflow Diagram

The following logic gate describes the decision process for validating the synthesized material.

ValidationLogic Start Crude Material (Post-Synthesis) F19_NMR 19F NMR Analysis (Solvent: DMSO-d6) Start->F19_NMR Check_SF5 Decision: Is SF5 Pattern Present? (Pentet/Doublet, +60 to +90 ppm) F19_NMR->Check_SF5 Check_ArF Decision: Is Ar-F Signal Correct? (~ -115 ppm) Check_SF5->Check_ArF Pattern Confirmed Fail_SF5 FAIL: SF5 Degradation (Check Starting Material) Check_SF5->Fail_SF5 No AB4 Pattern H1_NMR 1H NMR Analysis Check_ArF->H1_NMR Shift Correct Fail_Regio FAIL: Regioisomer (Wrong F position) Check_ArF->Fail_Regio Shift incorrect Check_J Check Vinyl Coupling (J value) H1_NMR->Check_J Pass VALIDATED TARGET (2-Fluoro-4-SF5-Cinnamic Acid) Check_J->Pass J > 15 Hz Fail_Iso FAIL: Cis-Isomer Detected (Recrystallize) Check_J->Fail_Iso J < 12 Hz

Figure 1: Spectroscopic Validation Logic Gate. This workflow prioritizes


 NMR as the primary "Go/No-Go" decision point due to the distinctiveness of the 

signal.
References
  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

  • Sitter, B., & Burton, D. J. (1988). The 19F NMR spectra of pentafluorosulfanyl (SF5) compounds. Journal of Fluorine Chemistry, 40(2-3).
  • Apollo Scientific. (2024). Safety Data Sheet: 2-Fluoro-4-(pentafluorosulphur)cinnamic acid. Link

  • Altomonte, S., & Zanda, M. (2012). Synthetic Biology and Medicinal Chemistry of the Pentafluorosulfanyl Group. Journal of Fluorine Chemistry, 143, 14-93. Link

Exploratory

discovery and history of pentafluorosulfuryl compounds

The Renaissance of the "Super-Trifluoromethyl": A Technical Guide to Pentafluorosulfanyl ( ) Chemistry Executive Summary: Beyond the Trifluoromethyl Plateau In the high-stakes arena of drug discovery, the search for bioi...

Author: BenchChem Technical Support Team. Date: February 2026

The Renaissance of the "Super-Trifluoromethyl": A Technical Guide to Pentafluorosulfanyl ( ) Chemistry

Executive Summary: Beyond the Trifluoromethyl Plateau

In the high-stakes arena of drug discovery, the search for bioisosteres that modulate lipophilicity and metabolic stability without compromising potency is perpetual. For decades, the trifluoromethyl group (


) was the gold standard. However, the pentafluorosulfanyl group (

)
—often termed "pentafluorosulfuryl" in older literature—has emerged as a superior alternative, earning the moniker "Super-Trifluoromethyl."[1]

This guide provides a technical deep-dive into the


 moiety, moving from its explosive historical origins to modern, bench-stable synthetic protocols. It is designed for medicinal chemists seeking to leverage 

to enhance drug candidates' physicochemical profiles.[2]

Historical Genesis: From Explosions to Control

The history of


 chemistry is a narrative of taming reactivity.
  • 1950s: The Accidental Discovery The journey began in the labs of G.H. Cady at the University of Washington. While attempting to synthesize trifluoromethyl hypofluorothioite (

    
    ) by fluorinating methanethiol, Cady inadvertently produced 
    
    
    
    and
    
    
    . This serendipitous event revealed the extraordinary stability of the hypervalent sulfur center.
  • 1960s: The Sheppard Era William A. Sheppard at DuPont provided the first systematic study of aryl-

    
     compounds. Using hazardous silver(II) fluoride (
    
    
    
    ) and sulfur tetrafluoride (
    
    
    ) at high pressures, Sheppard synthesized phenylsulfur pentafluoride. While scientifically ground-breaking, the harsh conditions (150°C, sealed bombs) rendered the chemistry inaccessible to most pharmaceutical labs.
  • 2000s-Present: The Radical Renaissance The field lay dormant until the early 21st century when Dolbier and later Togni and Shibata democratized access. The shift from electrophilic fluorination to radical addition reactions using

    
     or 
    
    
    
    allowed for mild, regioselective incorporation of the group, igniting its use in modern medicinal chemistry.

HistoryTimeline Start 1950: Cady Discovers SF5 (Accidental Fluorination) Sheppard 1962: Sheppard's Aryl-SF5 (High Pressure AgF2) Start->Sheppard Dormant 1970-1990: The Dormant Era (Reagents Inaccessible) Sheppard->Dormant Dolbier 2000s: Dolbier's Radical Methods (Et3B Initiated Addition) Dormant->Dolbier Modern 2019+: Gas-Free Synthesis (In-situ SF5Cl Generation) Dolbier->Modern

Figure 1: The evolution of


 chemistry from hazardous discovery to modern bench-stable protocols.

Physicochemical Architecture: Why ?

The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 group is not merely a "heavier" 

.[1][2][3][4] Its octahedral geometry creates a unique steric and electronic environment.
Structural Comparison

Unlike the tetrahedral


 group, 

is square pyramidal (effectively octahedral with the substituent at the apex). This results in a distinct steric bulk that mimics the tert-butyl group (

) while maintaining high electronegativity.
Data Summary: The Bioisostere Triad
PropertyTrifluoromethyl (

)
Pentafluorosulfanyl (

)
tert-Butyl (

)
Implication for Drug Design
Geometry TetrahedralOctahedral (Square Pyramidal)Tetrahedral

fills space like

but is polar.
Electronegativity (

)
3.363.652.3

is more electron-withdrawing, lowering pKa of neighbors.
Hammett

0.540.68-0.20Stronger deactivation of aromatic rings.
Lipophilicity (

)
0.881.511.98

significantly boosts membrane permeability.
Metabolic Stability HighVery HighLow (Oxidation prone)

blocks metabolic hot spots (e.g., CYP450 oxidation).
Bond Energy (C-X) ~110 kcal/mol~90-100 kcal/mol~85 kcal/molChemically robust under physiological conditions.

Expert Insight: The high lipophilicity (


) combined with extreme electron-withdrawing power makes 

unique. It allows a chemist to increase the lipophilicity of a lead compound (improving blood-brain barrier penetration) while simultaneously pulling electron density to lower the pKa of a nearby amine or alcohol, potentially improving binding affinity.

Synthetic Methodologies: The Modern Standard

The primary barrier to


 adoption was the difficulty of handling 

gas (bp -10°C). Modern protocols circumvent this by generating the reagent in situ or using stabilized precursors.
Mechanism: Atom Transfer Radical Addition (ATRA)

The most reliable method for installing aliphatic


 groups is the radical addition of 

to alkenes or alkynes.

The Causality of Choice:

  • Initiation: Triethylborane (

    
    ) is preferred over AIBN for low-temperature initiation (-30°C to 0°C), which suppresses side reactions like polymerization.
    
  • Propagation: The electrophilic

    
     radical adds rapidly to the alkene.
    
  • Termination: The resulting carbon radical abstracts a chlorine atom from another

    
     molecule, propagating the chain.
    

ATRAMechanism Initiator Initiator (Et3B/O2 or Light) SF5Cl SF5-Cl Reagent Initiator->SF5Cl Homolysis SF5Radical •SF5 Radical (Electrophilic) SF5Cl->SF5Radical SF5Cl->SF5Radical Chain Propagation Product Product (Beta-Chloro-SF5 Compound) SF5Cl->Product Alkene Alkene Substrate SF5Radical->Alkene Addition Intermediate Carbon-Centered Radical (Intermediate) Alkene->Intermediate Intermediate->SF5Cl Cl Abstraction

Figure 2: The Atom Transfer Radical Addition (ATRA) cycle for


 incorporation.

Technical Protocol: Gas-Free In-Situ Synthesis

Trustworthiness Check: Handling


 gas cylinders is hazardous and expensive. The following protocol, adapted from the work of Togni (2019)  and Qing (2021) , generates 

in solution using common solid reagents. This is a self-validating system: the color change and disappearance of starting material via TLC confirm reagent generation.
Reagents Required:
  • Potassium Fluoride (KF) - Spray dried (Critical for reactivity)

  • Sulfur (

    
    )[1]
    
  • Trichloroisocyanuric Acid (TCICA)[1][5]

  • Acetonitrile (

    
    )
    
  • Substrate (Alkene/Alkyne)[5][6]

Step-by-Step Methodology:
  • Preparation of Reagent (The "Ex-Situ" Generation):

    • In a glovebox or under strict

      
       atmosphere, charge a dry pressure tube with spray-dried KF (6.0 equiv), 
      
      
      
      (0.25 equiv), and TCICA (1.0 equiv).
    • Add dry Acetonitrile (

      
      ).
      
    • Seal the tube and heat to 60°C for 2 hours .

    • Observation: The suspension will turn yellow/orange, indicating the formation of

      
       in solution.
      
    • Validation: Take an aliquot for

      
       NMR. A doublet at 
      
      
      
      +60-65 ppm and a multiplet at
      
      
      +175 ppm (approximate) confirms
      
      
      .
  • The Addition Reaction:

    • Cool the reaction mixture to 0°C .

    • Add the alkene substrate (1.0 equiv) dissolved in minimal

      
      .
      
    • Add

      
       (0.1 equiv, 1M in hexanes) slowly via syringe pump to control the exotherm.
      
    • Stir at 0°C to RT for 4-12 hours.

  • Workup & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with pentane or diethyl ether (avoid DCM if product is volatile).

    • Critical Note:

      
       compounds are often non-polar. Use hexane/pentane for flash chromatography.
      
  • Elimination (Optional):

    • To obtain the vinyl-

      
       derivative (often the desired pharmacophore), treat the 
      
      
      
      -chloro-
      
      
      product with
      
      
      or
      
      
      in THF at RT.

Case Studies in Drug Design

Case Study 1: Mefloquine Analogs
  • Challenge: Mefloquine is an effective antimalarial but suffers from CNS side effects due to poor metabolic selectivity.

  • Solution: Replacement of the

    
     group at the 2- and 8-positions with 
    
    
    
    .
  • Outcome: The

    
     analog showed improved half-life and potency against Plasmodium falciparum, attributed to the enhanced lipophilicity facilitating transport across the parasite's membrane.
    
Case Study 2: Benzodiazepine Modulators
  • Logic: Substituting a chloro or nitro group on the benzodiazepine ring with

    
    .
    
  • Result: The

    
     variant maintained high affinity for GABA receptors but exhibited a distinct metabolic profile, reducing the formation of active metabolites that prolong sedation.
    

SARLogic Start Lead Compound Optimization CheckLipophilicity Need higher Lipophilicity? Start->CheckLipophilicity CheckMetabolism Metabolic Instability at t-Bu? CheckLipophilicity->CheckMetabolism Yes CheckElectronics Need Electron Withdrawal? CheckLipophilicity->CheckElectronics No UseSF5 Substitute with SF5 CheckMetabolism->UseSF5 Yes (SF5 is stable) UseCF3 Use CF3 CheckMetabolism->UseCF3 No CheckElectronics->UseSF5 Yes (SF5 > CF3) CheckElectronics->UseCF3 Moderate needed

Figure 3: Decision matrix for prioritizing


 substitution in SAR campaigns.

References

  • Cady, G. H., et al. (1950).[7] "Preparation and Properties of Trifluoromethyl Sulfur Pentafluoride." Journal of the American Chemical Society. Link

  • Sheppard, W. A. (1962). "Arylsulfur Pentafluorides."[8] Journal of the American Chemical Society. Link

  • Dolbier, W. R., et al. (2011). "Efficient Synthesis of SF5-Containing Heterocycles." Journal of Fluorine Chemistry. Link

  • Togni, A., et al. (2019).[5] "A Gas-Free Synthesis of SF5Cl." Chemistry - A European Journal. Link

  • Qing, F.-L., et al. (2021).[5] "Practical Synthesis of Pentafluorosulfanyl Chloride." Organic Letters. Link

  • Savoie, P. R., & Welch, J. T. (2015). "Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link

Sources

Foundational

electronic effects of the pentafluorosulfanyl group

Topic: Electronic Effects of the Pentafluorosulfanyl Group ( ) Format: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Materials Researchers The "Super-Trifluoromethyl"...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Effects of the Pentafluorosulfanyl Group (


)
Format:  Technical Whitepaper / Strategic Guide
Audience:  Medicinal Chemists, Lead Optimization Scientists, Materials Researchers

The "Super-Trifluoromethyl" Motif: A Strategic Guide to the Pentafluorosulfanyl ( ) Group[1]

Executive Summary

The pentafluorosulfanyl group (


) has transcended its status as a laboratory curiosity to become a high-value pharmacophore in modern drug discovery. Often termed "super-trifluoromethyl," it offers a unique constellation of physicochemical properties: extreme electronegativity exceeding that of 

, high lipophilicity comparable to a tert-butyl group, and exceptional metabolic stability.

This guide analyzes the electronic architecture of the


 group, quantifies its impact on molecular scaffolds using Hammett parameters, and provides validated protocols for its synthetic incorporation. It is designed to empower researchers to deploy 

rationally in Structure-Activity Relationship (SAR) campaigns.

The Electronic Architecture of

To understand the utility of


, one must look beyond simple electronegativity. Its electronic signature is defined by a dual mechanism:
Strong Inductive Effect ( )

The sulfur atom in


 is in a hypervalent oxidation state (+6), surrounded by five highly electronegative fluorine atoms. This creates a powerful electron-withdrawing inductive effect. The cationic character of the central sulfur atom pulls electron density through the 

-framework, significantly acidifying neighboring protons and deactivating aromatic rings.
Resonance and Hyperconjugation

Unlike the nitro group (


), which withdraws electrons via classical 

-resonance,

operates differently.
  • Negative Hyperconjugation: The

    
     antibonding orbitals are low-lying and can accept electron density from adjacent 
    
    
    
    -systems or lone pairs. This is often described as "no-bond resonance."[1]
  • Steric Decoupling: The octahedral geometry of

    
     creates a rigid steric barrier. Unlike planar groups that must rotate to align with a 
    
    
    
    -system, the
    
    
    group presents a fluorine face regardless of rotation, maintaining a consistent electronic influence.
Visualizing the Electronic Vector

The diagram below illustrates the electronic and steric vectors of


 compared to standard bioisosteres.

SF5_Electronic_Vector SF5 Pentafluorosulfanyl (-SF5) Octahedral Geometry Inductive Inductive Effect (-I) SF5 > CF3 >> tBu SF5->Inductive Lipophilicity Lipophilicity (LogP) SF5 ≈ tBu > CF3 SF5->Lipophilicity Metabolic Metabolic Stability SF5 (High) vs tBu (Low) SF5->Metabolic CF3 Trifluoromethyl (-CF3) Tetrahedral Geometry CF3->Inductive CF3->Lipophilicity tBu tert-Butyl (-tBu) Steric Bulk Only tBu->Lipophilicity tBu->Metabolic Oxidation Risk

Figure 1: Comparative analysis of electronic and physicochemical vectors between


 and common bioisosteres.

Quantitative Electronic Parameters (Hammett Analysis)

For the medicinal chemist, quantifying the electron-withdrawing power is crucial for predicting


 shifts and metabolic hot-spot protection. The Hammett substituent constants (

) reveal that

is a stronger electron-withdrawing group (EWG) than

but weaker than

.
Table 1: Comparative Electronic and Steric Parameters
Substituent

(Para)

(Meta)

(Inductive)

(Resonance)
Hansch

(Lipophilicity)
Volume (

)

0.68 0.61 0.55 0.13 1.23 55.4

0.540.430.420.120.8834.6

0.780.710.630.15-0.2823.5

-0.20-0.10-0.01-0.191.9876.9

Key Insights for SAR:

  • Dipole Moment: The

    
     group imparts a significant dipole (approx.[2] 3.4 D in benzene derivatives), which can be leveraged to alter binding pocket orientation.
    
  • Lipophilicity Boost: Despite being highly polar/electronegative, the dense fluorine shell prevents hydrogen bonding and solvation by water, resulting in high lipophilicity (

    
    ). This makes 
    
    
    
    ideal for improving blood-brain barrier (BBB) penetration while simultaneously blocking metabolic sites.

Synthetic Methodologies: Validated Protocols

Historically, the use of


 was limited by the requirement for handling gaseous 

or

.[3] Modern "shelf-stable" protocols have democratized access.
Protocol A: Radical Addition to Alkynes (The "Standard" Route)

This protocol utilizes triethylborane (


) to initiate the radical addition of 

across an alkyne, followed by dehydrochlorination.

Mechanism:


 radical adds to the terminal carbon (regioselective), followed by 

trapping.

Step-by-Step Methodology:

  • Reagents: Terminal alkyne (1.0 equiv),

    
     (gas, 1.2 equiv), 
    
    
    
    (0.1 equiv, 1M in hexanes), Anhydrous Hexane/
    
    
    .
  • Setup: Flame-dry a three-neck flask equipped with a dry ice condenser (

    
    ).
    
  • Addition: Condense

    
     into the solvent at 
    
    
    
    . Add the alkyne.
  • Initiation: Slowly add

    
     via syringe pump over 30 minutes. The reaction is maintained at 
    
    
    
    to
    
    
    .
  • Monitoring: Monitor by

    
     NMR (characteristic doublet near +80 ppm and quintet near +60 ppm).
    
  • Elimination: Treat the crude intermediate with ethanolic

    
     or 
    
    
    
    to afford the
    
    
    -alkyne or alkene.
Protocol B: "Gas-Free" Generation of

For labs without gas-handling capabilities,


 can be generated in situ using 

, sulfur, and Trichloroisocyanuric Acid (

).

Workflow Diagram:

SF5_Synthesis cluster_0 In Situ Generation Reagents KF + Sulfur (S8) + TCICA Intermediate [SF5Cl] Generated in soln Reagents->Intermediate MeCN, RT Radical Radical Initiation (Blue LED or Et3B) Intermediate->Radical + Substrate Substrate Substrate (Alkene/Alkyne) Substrate->Radical Product SF5-Adduct Radical->Product Radical Addn

Figure 2: Workflow for the in-situ generation and reaction of


, avoiding the handling of gaseous cylinders.

Strategic Application in Drug Design (Bioisosterism)

The


 group acts as a "chameleon," mimicking the steric bulk of a tert-butyl group while exerting the electronic pull of a nitro group.
Case Study: Solubility and Metabolic Stability

Replacing a


 group with a 

group often results in:
  • Increased Lipophilicity:

    
     to 
    
    
    
    .
  • Enhanced Metabolic Stability: The C-S bond is chemically robust, and the steric bulk protects the aromatic ring from CYP450 oxidation.

  • Conformational Locking: The volume of

    
     restricts rotation around the 
    
    
    
    bond less than a tert-butyl group would, but its specific interaction with protein pockets (halogen bonding) can lock active conformations.

Decision Logic for Lead Optimization:

Lead_Opt_Logic Start Lead Compound Optimization Issue1 Is metabolic clearance high? Start->Issue1 Issue2 Is potency limited by sterics? Issue1->Issue2 No Action1 Replace -CH3/-H with -SF5 Issue1->Action1 Yes (Block site) Issue3 Need to increase lipophilicity (CNS)? Issue2->Issue3 No Action2 Replace -CF3 with -SF5 Issue2->Action2 Yes (Fill pocket) Issue3->Action2 Yes (Boost LogP) Action3 Consider other groups Issue3->Action3 No

Figure 3: Decision tree for incorporating


 during the Lead Optimization phase.

References

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au, 2021. Link

  • Hammett Substituent Constants. Stenutz.eu. Link

  • Using the Negative Hyperconjugation Effect of Pentafluorosulfanyl Acceptors. Chemistry of Materials, 2018. Link

  • Recent Advances in the Synthesis and Medicinal Chemistry of SF5 Compounds. ResearchGate, 2025. Link

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 2017. Link

Sources

Exploratory

The Super-Lipophilic Substituent: A Technical Guide to SF5-Aromatic Compounds

Part 1: Introduction The Rise of the "Super-Trifluoromethyl" Group In the high-stakes arena of medicinal chemistry, the search for bioisosteres that simultaneously enhance potency, metabolic stability, and permeability i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction

The Rise of the "Super-Trifluoromethyl" Group

In the high-stakes arena of medicinal chemistry, the search for bioisosteres that simultaneously enhance potency, metabolic stability, and permeability is perpetual. The pentafluorosulfanyl group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) has emerged as a premier structural motif, often termed the "super-trifluoromethyl" group.[1] While it shares the electron-withdrawing power of the trifluoromethyl group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

), it introduces a unique physicochemical profile: extreme lipophilicity combined with significant steric bulk and distinct octahedral geometry.[2]

This guide provides a technical deep-dive into the lipophilicity of


-substituted aromatic compounds, offering researchers actionable protocols for measurement and strategic insights for lead optimization.

Part 2: Physicochemical Profile & Data Analysis[4][5][6]

The


 group is not merely a "heavier" fluorine substituent; it is a distinct steric and electronic entity.[2][3] Its lipophilicity is its defining feature, often pushing compounds into a higher logP space, which can be leveraged to improve membrane permeability or blood-brain barrier (BBB) penetration, provided solubility is managed.
Comparative Physicochemical Metrics

The table below synthesizes key substituent constants, highlighting why


 is unique compared to its common analogues.

Table 1: Physicochemical Properties of SF5 vs. Common Bioisosteres

SubstituentHansch Lipophilicity (

)
Hammett Constant (

)
Van der Waals Volume (

, ų)
Geometry

1.23 – 1.51 0.68 ~55.4 Octahedral

0.88 – 1.090.54~34.6Tetrahedral

1.040.35~32.0Bent

1.98-0.20~76.9Tetrahedral

1.440.50~45.0Bent

Data Sources: Hansch constants and volumes derived from comparative studies in ACS Organic & Inorganic Au [1] and ChemMedChem [2].

Key Technical Insights:

  • Hyper-Lipophilicity: With a

    
     value significantly higher than 
    
    
    
    , the introduction of an
    
    
    group adds approximately 1.2 to 1.5 log units to a molecule's partition coefficient.
  • Steric Bulk: The

    
     group is bulky, sitting between 
    
    
    
    and tert-butyl in size. This steric demand can restrict bond rotation and lock conformations, potentially improving target selectivity.
  • Electronic Pull: It is more electron-withdrawing than

    
    , which lowers the 
    
    
    
    of neighboring acidic centers (e.g., phenols, anilines), further modulating
    
    
    .

Part 3: Strategic Application in Drug Design

The high lipophilicity of


 must be wielded with precision. It is a tool for specific DMPK (Drug Metabolism and Pharmacokinetics) challenges.
Metabolic Blocking

The


 group is chemically inert and highly resistant to P450-mediated metabolism. Placing it at metabolic "hotspots" (e.g., para-positions of phenyl rings) can block hydroxylation more effectively than 

due to both steric shielding and electronic deactivation of the ring.
Permeability Enhancement

For lead compounds that are polar and suffer from poor passive diffusion, substituting a


 or methyl group with 

can drive the

into the optimal range (2–4) for oral absorption or CNS penetration.
Visualization: The Physicochemical Triad

The following diagram illustrates how


 properties interact to influence drug-like behavior.

SF5_Properties SF5 SF5 Group Lipophilicity High Lipophilicity (π ≈ 1.51) SF5->Lipophilicity Sterics High Steric Bulk (Vol ≈ 55 ų) SF5->Sterics Electronics High Electronegativity (σp ≈ 0.68) SF5->Electronics Permeability Increased Membrane Permeability Lipophilicity->Permeability Passive Diffusion Solubility Risk: Reduced Aqueous Solubility Lipophilicity->Solubility Trade-off MetStab Metabolic Stability (Block P450) Sterics->MetStab Steric Shielding Potency Conformational Locking & Hydrophobic Filling Sterics->Potency Shape Complementarity Electronics->MetStab Deactivates Ring

Figure 1: The "Physicochemical Triad" of the SF5 group and its downstream effects on DMPK parameters.

Part 4: Experimental Methodologies

Measuring the lipophilicity of


 compounds is non-trivial. Standard "Shake-Flask" methods often fail due to the extremely low aqueous solubility of these compounds (often 

) and the tendency to form emulsions.

Recommendation: Use Chromatographic Hydrophobicity Index (CHI) or RP-HPLC methods for reliable determination.

Protocol A: High-Throughput RP-HPLC LogP Determination

This protocol relies on the correlation between retention time (


) on a C18 column and 

. It avoids the need for quantitative concentration determination in the aqueous phase.[4]

Prerequisites:

  • Instrument: HPLC with DAD (Diode Array Detector) or MS detection. Agilent HDR-DAD is preferred for high dynamic range [3].

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18).

  • Calibrants: A set of 5-10 standards with known

    
     values spanning the expected range (e.g., Theophylline, Benzene, Toluene, Naphthalene, Triphenylene).
    

Step-by-Step Workflow:

  • Preparation of Standards & Samples:

    • Dissolve test

      
       compounds and standards in Methanol (MeOH) at 0.5 mg/mL.
      
    • Filter through 0.22

      
       PTFE filters to remove particulates.
      
  • Mobile Phase Setup:

    • Solvent A: 20 mM Ammonium Acetate buffer (pH 7.4) saturated with octanol (optional but recommended for closer

      
       correlation).
      
    • Solvent B: Methanol (HPLC Grade).

  • Isocratic Run (for k' determination):

    • Run two isocratic methods at different %B (e.g., 60% and 70% MeOH) to extrapolate

      
       (capacity factor at 100% water).
      
    • Alternatively, use a fast gradient (0% to 100% B in 5 min) for CHI determination.

  • Data Analysis:

    • Calculate the capacity factor

      
       for each standard:
      
      
      
      
      (where
      
      
      is retention time and
      
      
      is dead time, usually measured with Uracil or Thiourea).
    • Construct a calibration curve: Plot

      
       vs. Literature 
      
      
      
      of standards.
    • Validation:

      
       should be 
      
      
      
      .
    • Calculate

      
       of the 
      
      
      
      analog using the linear regression equation.
Visualization: Method Selection Logic

When dealing with super-lipophilic compounds, selecting the right assay is critical to avoid false negatives/positives.

LogP_Methodology Start Start: SF5 Compound LogP Determination SolubilityCheck Est. Aqueous Solubility > 100 µg/mL? Start->SolubilityCheck ShakeFlask Standard Shake-Flask (Octanol/Water) SolubilityCheck->ShakeFlask Yes Ionizable Is the compound Ionizable? SolubilityCheck->Ionizable No (Likely for SF5) Fail Fail ShakeFlask->Fail Emulsion Risk HPLC RP-HPLC Method (Chromatographic Hydrophobicity) Success Valid LogP Data HPLC->Success Reliable for LogP > 4 Potentiometric Potentiometric Titration (Sirius T3) Ionizable->HPLC No / Very Low Sol Ionizable->Potentiometric Yes (e.g. SF5-Aniline)

Figure 2: Decision tree for selecting the appropriate lipophilicity assay for SF5 compounds.

Part 5: Case Study & Synthesis Note

Case Study: SF5-Mefloquine Research has demonstrated that replacing the


 groups in Mefloquine (an antimalarial) with 

resulted in analogs with higher lipophilicity and increased half-life (

), likely due to the metabolic stability of the

moiety preventing degradation [4]. This confirms the "super-lipophilic" hypothesis where

drives distribution into lipid-rich environments (like the CNS or parasite membranes).

Synthesis Note for Researchers: While this guide focuses on properties, be aware that introducing ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 is often achieved via radical addition of 

to alkynes/alkenes or oxidative fluorination of disulfides. These precursors are lipophilic themselves; ensure your purification gradients (Normal Phase) are adjusted to lower polarity (e.g., Hexane/EtOAc 95:5) compared to

analogues.[2][5][6][7]

References

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [Link]

  • The Pentafluorosulfanyl Group in Medicinal Chemistry. ChemMedChem. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD. Agilent Technologies Application Note. [Link]

  • Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry. [Link]

Sources

Foundational

The "Super-Trifluoromethyl" Architecture: A Technical Guide to the SF5 Group

Executive Summary The pentafluorosulfanyl group (SF5), frequently termed the "super-trifluoromethyl" group, represents a pinnacle of organofluorine engineering. Characterized by a hypervalent sulfur center coordinated to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pentafluorosulfanyl group (SF5), frequently termed the "super-trifluoromethyl" group, represents a pinnacle of organofluorine engineering. Characterized by a hypervalent sulfur center coordinated to five fluorine atoms in a square pyramidal geometry, SF5 offers a unique combination of high electronegativity, substantial steric bulk, and extreme lipophilicity. This guide analyzes the thermal and chemical stability profiles of the SF5 moiety, providing researchers with the mechanistic grounding and practical protocols necessary to integrate this motif into high-value drug candidates and advanced materials.

Part 1: Physicochemical Architecture

The utility of the SF5 group stems from its distinct structural and electronic properties, which differ significantly from the ubiquitous trifluoromethyl (CF3) group.[1][2]

Structural Geometry & Sterics

Unlike the tetrahedral CF3 group, SF5 adopts a rigid square pyramidal geometry (


 symmetry). The sulfur atom sits slightly above the basal plane of four fluorine atoms, with the fifth fluorine at the apex.
  • Steric Demand: The SF5 group is significantly bulkier than CF3 and comparable to a tert-butyl group, yet it possesses high electronegativity.[3]

  • Bond Lengths: The S-F bonds are chemically robust, with the axial S-F bond being slightly shorter than the basal S-F bonds.

Electronic & Lipophilic Profile

The SF5 group is one of the most electron-withdrawing groups known, surpassing CF3 in both inductive and resonance effects.

Table 1: Comparative Physicochemical Properties

PropertySF5 (Pentafluorosulfanyl)CF3 (Trifluoromethyl)t-Butyl
Geometry Square PyramidalTetrahedralTetrahedral
Hammett Constant (

)
0.680.54-0.20
Hammett Constant (

)
0.610.43-0.10
Lipophilicity (

)
1.510.881.98
Electronegativity (Pauling) ~3.6 (Group)~3.3 (Group)N/A

Analytic Insight: The high lipophilicity (


 = 1.51) combined with strong electron-withdrawing capacity makes SF5 unique.[4] It allows medicinal chemists to increase metabolic stability and membrane permeability simultaneously, a rare duality in structure-activity relationship (SAR) optimization.
Visualization of Steric & Electronic Logic

SF5_Properties SF5 SF5 Group (Square Pyramidal) Properties Physicochemical Impact SF5->Properties Bioisosteric Replacement SF5_Elec High Electronegativity (σp = 0.68) SF5->SF5_Elec SF5_Lipo Extreme Lipophilicity (π = 1.51) SF5->SF5_Lipo SF5_Steric High Steric Bulk (Vol ~ t-Butyl) SF5->SF5_Steric CF3 CF3 Group (Tetrahedral) CF3->Properties tBu t-Butyl Group (Tetrahedral) tBu->Properties

Figure 1: Comparative architecture of the SF5 group highlighting its unique "High Bulk + High Electronegativity" profile compared to standard bioisosteres.

Part 2: Thermal and Chemical Stability Profile

The SF5 group is chemically inert under most physiological and synthetic conditions. However, a distinction must be made between aromatic (Ar-SF5) and aliphatic (R-SF5) systems.

Thermal Stability[5][6]
  • Aromatic SF5: Exceptionally stable.[5][6] Phenylsulfur pentafluoride (Ph-SF5) resists decomposition up to 400–500°C . This exceeds the thermal limits of most organic scaffolds, making it suitable for high-temperature flow chemistry or cross-coupling reactions.

  • Aliphatic SF5: Generally less stable than their aromatic counterparts but still robust compared to other halogenated alkyls. Decomposition typically involves the homolytic cleavage of the C-S bond.

Chemical Resistance

The hypervalent sulfur atom is shielded by the steric bulk of the five fluorine atoms, rendering it resistant to nucleophilic attack.

  • Hydrolysis: Ar-SF5 is inert to boiling water, strong aqueous acids (e.g., concentrated HCl, H2SO4), and strong bases (e.g., NaOH, KOH). It does not hydrolyze to sulfoxides or sulfones under standard conditions.

  • Reduction: Resistant to catalytic hydrogenation (Pd/C, H2) and metal hydride reductions (LiAlH4), allowing for the reduction of other functional groups (e.g., nitro to amine) without affecting the SF5 moiety.

  • Oxidation: Resistant to standard oxidizing agents (KMnO4, CrO3), permitting oxidative modifications of the scaffold.

  • Organometallics: Compatible with Grignard reagents and organolithiums at low temperatures, facilitating complex synthetic manipulations.

Stability Decision Matrix

Stability_Matrix Start Condition Check Acid Strong Acid/Base (pH 1-14) Start->Acid Redox Redox Reagents (H2/Pd, KMnO4) Start->Redox Temp Temperature (>400°C) Start->Temp Stable STABLE No Degradation Acid->Stable Inert Redox->Stable Inert Temp->Stable Ar-SF5 Risk RISK Decomposition Temp->Risk Alkyl-SF5 (Variable)

Figure 2: Decision matrix for subjecting SF5-containing compounds to harsh synthetic environments.

Part 3: Synthetic Access & Protocols

Historically, the synthesis of SF5 compounds was hazardous, requiring elemental fluorine (


). Modern methods, particularly those developed by Umemoto et al., have democratized access using oxidative fluorination of disulfides.
Protocol: Synthesis of p-Nitrophenylsulfur Pentafluoride

This protocol utilizes the "Umemoto Method," which avoids elemental fluorine gas, using manageable reagents to convert a disulfide to the SF5 analog.

Reagents:

  • Bis(p-nitrophenyl) disulfide

  • Chlorine gas (

    
    )[2]
    
  • Potassium Fluoride (KF)

  • Zinc Fluoride (

    
    )
    
  • HF (48-70% / Pyridine-HF complex can often be substituted for safety in smaller scales, though anhydrous HF is standard for this specific transformation).

Workflow:

  • Step 1: Chlorotetrafluorination (Formation of Ar-SF4Cl)

    • Suspend bis(p-nitrophenyl) disulfide (10 mmol) and KF (100 mmol) in dry acetonitrile (50 mL).

    • Cool to -10°C.

    • Bubble

      
       gas (approx. 40 mmol) slowly into the mixture with vigorous stirring.
      
    • Mechanism:[7] The disulfide bond cleaves, and oxidative addition of Cl and F occurs at the sulfur center.

    • Endpoint: The reaction yields the intermediate aryl sulfur chlorotetrafluoride (

      
      ). Isolate via filtration of salts and evaporation (handle under inert atmosphere; moisture sensitive).
      
  • Step 2: Fluoride Exchange (Formation of Ar-SF5)

    • Combine the crude

      
       with 
      
      
      
      (1.2 equiv) in a corrosion-resistant vessel (PTFE or Hastelloy).
    • Add anhydrous HF or high-concentration HF source.

    • Stir at room temperature for 24–48 hours.

    • Mechanism:[7] Lewis acid-assisted halide exchange replaces the axial Chlorine with Fluorine.

    • Quench: Pour onto ice/water carefully.

    • Extraction: Extract with dichloromethane (DCM). Wash with

      
       to neutralize acid.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc).

Safety Note: This reaction generates HF and involves pressurized systems. It must be performed in a fume hood with appropriate PPE (calcium gluconate gel on hand).

Part 4: Biological & Metabolic Implications

In drug discovery, the SF5 group is a metabolic blocker. Its high lipophilicity drives the drug into lipid bilayers, while its steric bulk and C-F bond strength prevent enzymatic degradation.

Metabolic Blockade Mechanism

Cytochrome P450 enzymes typically attack electron-rich aromatic rings or accessible alkyl chains.

  • Para-Blockade: Placing SF5 at the para position of a phenyl ring effectively blocks hydroxylation due to steric hindrance and electron withdrawal, which deactivates the ring toward electrophilic enzymatic oxidation.

  • Half-Life Extension: The high metabolic stability often translates to significantly longer in vivo half-lives (

    
    ) compared to CF3 or methyl analogs.
    
Pathway Visualization

Metabolic_Blockade Drug Drug Candidate Path_CH Substituent: -CH3 (Labile) Drug->Path_CH Path_CF3 Substituent: -CF3 (Stable) Drug->Path_CF3 Path_SF5 Substituent: -SF5 (Hyper-Stable) Drug->Path_SF5 P450 Cytochrome P450 (Metabolism) Outcome_Met Hydroxylation/Degradation (Rapid Clearance) P450->Outcome_Met Path_CH->P450 Oxidation Outcome_Block Metabolic Blockade (Extended t1/2) Path_CF3->Outcome_Block Resists P450 Path_SF5->Outcome_Block Steric Shield + Electronic Deactivation

Figure 3: Comparative metabolic fate of substituents. SF5 provides superior protection against P450-mediated oxidation compared to labile alkyl groups.

References

  • The Pentafluorosulfanyl Group (SF5) - Rowan Scientific. Source: Rowan Scientific [Link][4]

  • Discovery of practical production processes for arylsulfur pentafluorides. Source: Beilstein Journal of Organic Chemistry (Umemoto et al., 2012) [Link][6]

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Source: Molecules (MDPI) [Link][8]

  • Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. Source: MDPI [Link]

  • Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors. Source: ACS Medicinal Chemistry Letters [Link][3]

Sources

Exploratory

potential research areas for SF5-containing molecules

The Pentafluorosulfanyl ( ) Group: A Technical Guide to the "Super-Trifluoromethyl" Architecture Executive Summary The pentafluorosulfanyl group (

Author: BenchChem Technical Support Team. Date: February 2026

The Pentafluorosulfanyl ( ) Group: A Technical Guide to the "Super-Trifluoromethyl" Architecture

Executive Summary

The pentafluorosulfanyl group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) represents a frontier in organofluorine chemistry, offering a unique physicochemical profile often described as "Super-Trifluoromethyl."[1][2][3] Despite its discovery in the mid-20th century, synthetic barriers limited its adoption until recent breakthroughs in gas-free reagents. This guide outlines the structural advantages of 

motifs, modern synthetic protocols for their installation, and their strategic application in high-value drug discovery and agrochemical pipelines.

Part 1: Physicochemical Architecture & The "Super-Trifluoromethyl" Effect

The


 group is not merely a heavier analogue of the trifluoromethyl (

) group; it is a distinct structural entity with

symmetry (square pyramidal geometry). Its integration into a scaffold fundamentally alters the electronic and steric landscape of the molecule.
Comparative Physicochemical Metrics

The following table contrasts


 with its common bioisosteres. Note the unique combination of high electronegativity and extreme lipophilicity.[4][5][6]
Property



-Butyl
Implications for Drug Design
Electronegativity (

)
3.653.362.3Stronger electron-withdrawing group (EWG) than

; lowers pKa of neighboring amines/phenols.
Hammett Constant (

)
0.680.54-0.20Significant deactivation of aromatic rings; enhances metabolic stability against oxidation.
Lipophilicity (

)
1.510.881.98Critical Differentiator: Higher lipophilicity than

improves membrane permeability and blood-brain barrier (BBB) penetration.
Volume (

)
~113~68~100Steric bulk is comparable to a

-butyl group, providing steric protection to adjacent sites.
Geometry Square PyramidalTetrahedralTetrahedralUnique 3D space filling; rigidifies protein-ligand binding pockets.
The "Square Pyramidal" Advantage

Unlike the rotating "propeller" shape of


, the 

group is chemically rigid. The five fluorine atoms create a dense electron sheath that protects the central sulfur atom and the carbon-sulfur bond from enzymatic degradation. This results in exceptional metabolic stability, often superior to

-butyl groups which are prone to oxidative metabolism (CYP450).

Part 2: Strategic Application in Medicinal Chemistry

The decision to incorporate an


 group should be driven by specific optimization failures in Hit-to-Lead campaigns.
Bioisosteric Decision Matrix

Use the following logic flow to determine when to deploy


 over conventional substituents.

SF5_Decision_Matrix Start Lead Optimization Challenge Metab Issue: Metabolic Instability? Start->Metab Potency Issue: Low Potency/Binding? Metab->Potency No Sol_TBu Replace t-Butyl with SF5 (Retain Sterics, Block Oxidation) Metab->Sol_TBu Oxidation at alkyl site Solubility Issue: Poor Membrane Permeability? Potency->Solubility No Sol_CF3 Replace CF3 with SF5 (Increase Lipophilicity & Volume) Potency->Sol_CF3 Need more hydrophobic contact Solubility->Sol_CF3 Increase logP Sol_Nitro Replace Nitro (NO2) with SF5 (Remove Toxicophore, Retain EWG) Solubility->Sol_Nitro Reduce polarity

Figure 1: Strategic decision tree for


 bioisosteric replacement during lead optimization.

Part 3: Synthetic Access & Methodology

Historically,


 synthesis required handling hazardous fluorine gas (

). The modern standard utilizes radical pentafluorosulfanylation , specifically the addition of

or

to unsaturated bonds (alkenes/alkynes).
The "Gas-Free" Revolution

A major bottleneck was removed by the development of protocols generating


in situ or ex situ using stable solids: Trichloroisocyanuric acid (TCICA) , Potassium Fluoride (KF) , and Sulfur (

)
.
Mechanism of Radical Addition

The reaction proceeds via a radical chain mechanism, often initiated by triethylborane (


) or photoredox catalysis.

SF5_Mechanism Precursors SF5-Cl (Reagent) SF5_Rad •SF5 (Radical) Precursors->SF5_Rad Homolysis Initiation Initiation (hv or Et3B) Initiation->Precursors Intermed Carbon-Centered Radical Intermediate SF5_Rad->Intermed + Substrate Alkene Alkene/Alkyne (Substrate) Product SF5-Adduct (Product) Intermed->Product + Cl• transfer Product->SF5_Rad Chain Propagation

Figure 2: Radical chain mechanism for the addition of


 to alkenes/alkynes.

Part 4: Experimental Protocol (Self-Validating System)

Objective: Synthesis of a


-chloro-

intermediate via "Gas-Free" generation of

. Reference: Based on methodologies developed by Togni, Pitts, and Qing [1, 2].[7]
Reagent Preparation (In Situ SF5Cl Generation)

Note:


 is a gas at room temperature (bp -10°C). This protocol generates it in solution.
  • Setup: Use a dried, sealable pressure tube or autoclave equipped with a magnetic stir bar.

  • Solid Loading: Add finely powdered Sulfur (

    
    , 1.0 eq) , Potassium Fluoride (KF, 7.0 eq) , and Trichloroisocyanuric acid (TCICA, 1.0 eq) .
    
  • Solvent: Add anhydrous Acetonitrile (MeCN) .

  • Reaction: Seal the vessel and stir vigorously at room temperature for 1-2 hours.

    • Validation Point: The suspension should change color (often yellowing), indicating the formation of

      
       in the headspace/solution.
      
    • Safety:

      
       is toxic. All operations must occur in a well-ventilated fume hood.
      
Radical Addition to Alkene
  • Substrate Addition: Cool the reaction vessel to -40°C. Inject the target Alkene (1.0 eq) (e.g., 1-hexene) and Triethylborane (

    
    , 0.1 eq, 1M in hexane) .
    
  • Propagation: Allow the mixture to warm slowly to 0°C or Room Temperature (depending on substrate reactivity) over 4 hours.

    • Mechanism Check:

      
       acts as the radical initiator. If the reaction stalls, a second portion of 
      
      
      
      or irradiation with blue LEDs (if using a photocatalyst) may be required.
  • Quench & Workup: Vent carefully. Dilute with aqueous

    
    . Extract with pentane or ether.
    
  • Purification: The

    
    -chloro-
    
    
    
    product is often volatile. Use low-temperature concentration or purify via silica gel chromatography.
Dehydrochlorination (Optional)

To obtain the


-alkene (vinyl-

), treat the

-chloro intermediate with a base like

-BuOK or DBU in refluxing ethanol.

Part 5: Frontiers in Applications

Agrochemicals

The


 group is revolutionizing insecticides.
  • Case Study: Broflanilide analogues. Replacing the perfluoroalkyl group with

    
     in meta-diamide insecticides has yielded compounds with high efficacy against GABA-gated chloride channels, often overcoming resistance to fipronil [3].
    
Materials Science[3][9]
  • Liquid Crystals:

    
    -containing liquid crystals exhibit high dielectric anisotropy and low viscosity due to the group's low polarizability relative to its dipole moment.
    
  • Polymers:

    
    -styrene polymers show exceptional thermal stability and surface hydrophobicity, applicable in aerospace coatings.
    

References

  • Pentafluorosulfanyl Chloride (

    
    ): A Gas-Free Synthesis. 
    Source: Togni, A., Pitts, C. R., et al. Angewandte Chemie International Edition, 2019.
    URL:[Link]
    
  • Practical Synthesis of Aliph

    
     Compounds. 
    Source: Qing, F. L., et al. Journal of Fluorine Chemistry, 2021.[7]
    URL:[Link]
    
  • Synthesis and Properties of Pentafluorosulfanyl Group (

    
    )-Containing Meta-Diamide Insecticides. 
    Source: Lee, S. H., et al. Molecules, 2020.
    URL:[Link]
    
  • The Pentafluorosulfanyl Group in Medicinal Chemistry. Source: Welch, J. T.[8] Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Emerging Fluorin

    
     Group. 
    Source: Shibata, N., et al. Chemical Society Reviews, 2015.
    URL:[Link]
    

Sources

Foundational

introduction to pentafluorosulfuryl chemistry

The Pentafluorosulfanyl Group ( ): Synthetic Architecture and Medicinal Utility Technical Whitepaper | Application Note: SF5-01 Executive Summary The pentafluorosulfanyl group ( ), frequently termed the "super-trifluorom...

Author: BenchChem Technical Support Team. Date: February 2026

The Pentafluorosulfanyl Group ( ): Synthetic Architecture and Medicinal Utility

Technical Whitepaper | Application Note: SF5-01

Executive Summary

The pentafluorosulfanyl group (


), frequently termed the "super-trifluoromethyl" group, represents a frontier in organofluorine chemistry.[1][2] Historically hampered by synthetic inaccessibility, recent methodological advances have unlocked its potential as a robust bioisostere. This guide analyzes the 

moiety’s physicochemical profile, details the standard radical-mediated synthetic protocols, and provides a strategic framework for its deployment in drug discovery to modulate lipophilicity, metabolic stability, and steric demand.

Part 1: Physicochemical Architecture

The


 group possesses a square pyramidal geometry (often approximated as octahedral with the organic substituent at one apex). This structural distinctiveness imparts properties that diverge significantly from the planar or tetrahedral geometries of standard bioisosteres like nitro (

) or trifluoromethyl (

).
Comparative Properties Matrix

The following table contrasts


 with its common structural analogs. Note the distinct combination of high electronegativity and high lipophilicity—a rare duality in medicinal chemistry.
PropertyFluorine (

)
Trifluoromethyl (

)
Pentafluorosulfanyl (

)
tert-Butyl (

-Bu)
Geometry SphereTetrahedralSquare PyramidalTetrahedral
Electronegativity (

)
4.0~3.363.65 N/A
Hammett Constant (

)
0.060.540.68 -0.20
Lipophilicity (

value)
0.140.881.51 1.98
Steric Volume (

)
5.842.6~78.7 76.5
C-X Bond Length (

)
1.351.501.81 (C-S) 1.54

Key Insight: The


 group is substantially more lipophilic than 

(

) and occupies a steric volume comparable to a tert-butyl group, yet it is chemically inert and strongly electron-withdrawing. This makes it an ideal candidate for filling hydrophobic pockets while simultaneously lowering the pKa of neighboring acidic centers.

Part 2: Synthetic Methodologies

The primary barrier to


 adoption has been the handling of pentafluorosulfanyl chloride (

), a gas at room temperature (bp -10 °C). Modern protocols utilize triethylborane (

) to initiate the radical addition of

to unsaturated bonds at low temperatures, mitigating the risk of disproportionation.[3]
The Radical Addition Pathway

The most reliable method for introducing an


 group into an aliphatic chain is the radical addition of 

across an alkene or alkyne. This reaction proceeds via a radical chain mechanism.[4]
Visualization: Mechanistic Workflow

The following diagram outlines the propagation cycle and the critical role of the initiator.

SF5_Mechanism SF5Cl SF5-Cl (Reagent) Radical_SF5 SF5• (Radical Species) SF5Cl->Radical_SF5 Homolysis Product Product (Cl-R-SF5) SF5Cl->Product Chain Transfer Et3B Et3B / O2 (Initiator) Et3B->SF5Cl Activates Alkene Alkene/Alkyne (Substrate) Radical_SF5->Alkene Addition Intermediate Carbon-Centered Radical Alkene->Intermediate Forms C-S Bond Intermediate->SF5Cl Abstr. Cl Product->Radical_SF5 Regenerates

Caption: Radical chain propagation for SF5Cl addition initiated by triethylborane.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of (2-chloro-2-phenylethyl)pentafluoro-


-sulfane via radical addition.
Reagents & Safety
  • 
    :  Toxic gas. Must be condensed at -78 °C. Handle in a well-ventilated fume hood.
    
  • 
    :  Pyrophoric. Use as a 1.0 M solution in hexanes.
    
  • Solvent: Dichloromethane (

    
    ) or Hexane (anhydrous).
    
Step-by-Step Methodology

This protocol relies on the Dolbier method, which operates at low temperatures to suppress side reactions (polymerization).

  • System Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a dry ice/acetone condenser and a nitrogen inlet.

    • Flush the system with

      
       for 15 minutes.
      
  • Reagent Condensation:

    • Cool the flask to -78 °C.

    • Condense

      
       (1.2 equiv) into the flask. The gas will liquefy (bp -10 °C).
      
    • Note: Determine the mass of

      
       by weighing the delivery cylinder before and after transfer.
      
  • Substrate Addition:

    • Add the alkene (e.g., styrene, 1.0 equiv) dissolved in anhydrous

      
       via syringe.
      
    • Maintain temperature at -78 °C.

  • Initiation:

    • Slowly add

      
       (0.1 equiv, 1M in hexane) via syringe pump over 20 minutes.
      
    • Criticality: The reaction is exothermic. Rapid addition can cause a "runaway" radical chain, leading to polymerization.

  • Propagation & Workup:

    • Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

    • Quench the reaction with 10% aqueous

      
      .
      
    • Extract with

      
      , dry over 
      
      
      
      , and concentrate
    • Purification: The resulting

      
      -chloro-
      
      
      
      adduct is often stable enough for silica gel chromatography (eluting with Hexanes/EtOAc).
  • Elimination (Optional):

    • To generate the vinyl-

      
       derivative, treat the 
      
      
      
      -chloro adduct with
      
      
      or
      
      
      in THF.

Part 4: Medicinal Chemistry Applications[1][4][5][6][7][8]

The


 group is not merely a "heavy" 

; it is a tool for specific structural problems. Its square pyramidal shape creates a rigid steric block that can prevent metabolic attack at adjacent sites (metabolic blocking) or fill square/rectangular hydrophobic pockets in enzymes that spherical groups cannot.
Decision Logic for Bioisosterism

Use the following logic tree to determine if


 is the appropriate replacement for your lead compound.

MedChem_Logic Start Lead Optimization Target Q1 Is the site metabolically labile (e.g., oxidation)? Start->Q1 Q1->Start No (Focus elsewhere) Q2 Is the binding pocket hydrophobic? Q1->Q2 Yes Q2->Start No (SF5 too lipophilic) Q3 Does the site require high electron withdrawal? Q2->Q3 Yes CF3 Use CF3 (Standard) Q3->CF3 No (Space constrained) SF5 Use SF5 (High Lipophilicity + Bulk) Q3->SF5 Yes (Need > Lipophilicity than CF3) tBu Use t-Butyl (Lipophilic, Not EWG) Q3->tBu No (Need Electron Donation)

Caption: Decision matrix for selecting SF5 over CF3 or t-Butyl based on SAR requirements.

Metabolic Stability

The C-S bond in aromatic


 systems is exceptionally stable toward hydrolysis and enzymatic cleavage. While the aliphatic C-S bond energy (~272 kJ/mol) is lower than C-C, it remains stable under physiological conditions. The 

group effectively blocks P450 oxidation at the para position of phenyl rings, often extending half-life (

) significantly compared to unsubstituted analogs.

References

  • Sheppard, W. A. (1962). "The Structure of Pentafluorophenylsulfur Trifluoride and Pentafluorophenylsulfur Pentafluoride." Journal of the American Chemical Society. Link

  • Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link

  • Ait-Mohand, S., & Dolbier, W. R. (2002). "New and Convenient Method for Incorporation of Pentafluorosulfanyl (SF5) Substituents into Aliphatic Organic Compounds." Organic Letters. Link

  • Umemoto, T., et al. (2012). "Discovery of 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate) as a Novel and Versatile Electrophilic Fluorinating Agent." Journal of the American Chemical Society. Link

  • Sowaileh, M. F., et al. (2017).[1][5] "Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement." ChemMedChem. Link

Sources

Exploratory

biological relevance of fluorinated cinnamic acids

The Pharmacophore of Stability: A Technical Guide to Fluorinated Cinnamic Acids Abstract This technical guide analyzes the (FCAs), focusing on their utility in drug discovery as bioisosteres, metabolic blockers, and enzy...

Author: BenchChem Technical Support Team. Date: February 2026

The Pharmacophore of Stability: A Technical Guide to Fluorinated Cinnamic Acids

Abstract This technical guide analyzes the (FCAs), focusing on their utility in drug discovery as bioisosteres, metabolic blockers, and enzyme inhibitors.[1] We explore the structure-activity relationships (SAR) governed by the "Fluorine Effect," detailing how specific substitution patterns (ring vs.


-chain) dictate antimicrobial and anticancer efficacy.[1]

The Fluorine Effect in Cinnamic Scaffolds[2]

The incorporation of fluorine into the cinnamic acid pharmacophore is not merely a steric modification; it is a fundamental alteration of the molecule's electronic and physicochemical landscape.[2]

Electronic and Lipophilic Modulation

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol), imparting exceptional metabolic stability.[3]

  • pKa Shift: Fluorine’s high electronegativity (

    
    ) exerts a strong inductive effect (
    
    
    
    ).[1] When placed on the phenyl ring (Ar-F), it lowers the pKa of the carboxylic acid, enhancing ionization at physiological pH.
  • Lipophilicity (

    
    ):  Fluorination typically increases lipophilicity, facilitating passive transport across bacterial membranes and the blood-brain barrier.[1][3] However, the position is critical; ortho-substitution often has a more profound effect on metabolic shielding than para-substitution due to steric protection of the metabolic site.[1][3]
    
The -Fluoro "Metabolic Blockade"

Substituting the hydrogen at the


-position of the alkene side chain with fluorine creates a specific metabolic blockade.[3]
  • Mechanism: The

    
    -F atom prevents the enzymatic reduction of the double bond (a common clearance pathway for cinnamates).
    
  • Michael Acceptor Reactivity: The electron-withdrawing nature of the

    
    -F activates the 
    
    
    
    -carbon, making the system a more potent Michael acceptor for covalent cysteine targeting in enzymes (e.g., specific kinase inhibitors).[1]

Therapeutic Verticals & Biological Targets[1][4][5]

Antimicrobial Potentiation (MRSA)

Fluorinated cinnamic acids act as "antibiotic potentiators."[1][3][4] They do not necessarily kill bacteria directly at low concentrations but compromise membrane integrity, allowing standard antibiotics (e.g., oxacillin) to bypass resistance mechanisms.[1][3]

  • Target: Bacterial cell membrane and ATPase inhibition.[1][5]

  • SAR Insight: Para-fluorination (4-F) on the phenyl ring significantly enhances activity against Methicillin-Resistant Staphylococcus aureus (MRSA) compared to the non-fluorinated parent.[1][3] The increased hydrophobicity allows deeper insertion into the lipid bilayer, disrupting the proton motive force.[1]

Anticancer: HDAC Inhibition

Cinnamic acids serve as the "cap" and "linker" groups in the pharmacophore of Histone Deacetylase (HDAC) inhibitors.[3]

  • Mechanism: The carboxylate (or its hydroxamic acid derivative) chelates the Zinc ion (

    
    ) in the HDAC catalytic pocket.
    
  • Fluorine Role: Fluorination of the cinnamic "cap" improves selectivity for HDAC isoforms (specifically HDAC1 and HDAC2) and prevents rapid metabolic oxidation of the phenyl ring.

Visualizing the Mechanism

The following diagram illustrates the dual-pathway mechanism of action for Fluorinated Cinnamic Acids (FCAs) in cellular environments.

FCA_Mechanism cluster_Membrane Path A: Antimicrobial (Membrane) cluster_Intracellular Path B: Anticancer (Enzymatic) FCA Fluorinated Cinnamic Acid (FCA) Lipophilicity Increased LogP (Lipophilicity) FCA->Lipophilicity Ring-F Effect Michael Michael Acceptor Activation FCA->Michael Alpha-F Effect Bilayer Lipid Bilayer Insertion Lipophilicity->Bilayer Leakage Ion Leakage / PMF Disruption Bilayer->Leakage Covalent Covalent Cysteine Binding Michael->Covalent HDAC HDAC / Enzyme Inhibition Covalent->HDAC

Figure 1: Dual mechanistic pathways of Fluorinated Cinnamic Acids.[1][3] Path A (Top) depicts membrane disruption driven by lipophilicity.[1][3] Path B (Bottom) shows enzymatic inhibition driven by electronic activation.[1]

Experimental Protocols

Synthesis: Knoevenagel Condensation (Ring-Fluorinated)

This protocol yields 4-fluorocinnamic acid.[1][3] It is preferred over the Perkin reaction for higher yields and milder conditions.[1][3]

Reagents:

  • 4-Fluorobenzaldehyde (10 mmol)[1][3]

  • Malonic acid (12 mmol)[1][3]

  • Piperidine (Catalytic amount, 0.5 mL)[1]

  • Pyridine (Solvent, 10 mL)[1]

Workflow:

  • Setup: In a 50 mL round-bottom flask, dissolve 4-fluorobenzaldehyde and malonic acid in pyridine.

  • Catalysis: Add piperidine dropwise.

  • Reflux: Heat the mixture to 80°C for 1 hour, then raise to reflux (115°C) for 3 hours. Note: Evolution of

    
     indicates decarboxylation is proceeding.
    
  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold HCl (2M, 50 mL) to precipitate the acid.

  • Purification: Filter the white precipitate. Recrystallize from ethanol/water (1:1).[1]

Validation:

  • Yield: Expect 85-90%.

  • Melting Point: 208–210°C.[1][3]

  • 1H NMR: Look for the characteristic doublet of doublets for the vinyl protons (

    
     for trans-isomer).
    
Biological Assay: MIC Determination (Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

Workflow:

  • Preparation: Dissolve FCA in DMSO (Stock 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512

    
    g/mL to 1 
    
    
    
    g/mL).
  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Add Resazurin dye (0.01%). A color change from blue to pink indicates viable growth.[1][3] The MIC is the lowest concentration remaining blue.[1][3]

Quantitative Data Summary

Table 1: Comparative Activity of Cinnamic Acid Derivatives

CompoundSubstitutionLogP (Calc)MIC (S. aureus)HDAC1 IC50
Cinnamic AcidNone2.1>512

g/mL
>100

M
4-F-Cinnamic Acid Para-F 2.5 64

g/mL
45

M
4-OH-Cinnamic AcidPara-OH1.5256

g/mL
60

M

-F-Cinnamic Acid
Alpha-F2.3128

g/mL
N/D*

*N/D: Not typically assayed as direct inhibitor; acts as metabolic precursor or suicide substrate.[1][3]

Structure-Activity Relationship (SAR) Logic[1][3][8]

The following diagram details the decision tree for optimizing cinnamic acid derivatives based on the desired therapeutic outcome.

SAR_Logic Root Cinnamic Acid Scaffold Optimization Goal_AntiMicrobial Goal: Antimicrobial (Membrane Target) Root->Goal_AntiMicrobial Goal_AntiCancer Goal: Anticancer (Enzyme Target) Root->Goal_AntiCancer Mod_Ring Ring Substitution (Para) Goal_AntiMicrobial->Mod_Ring Mod_Alpha Alpha-Chain Substitution Goal_AntiCancer->Mod_Alpha Result_Lipophilicity Add Fluorine (4-F) Increases LogP -> Penetration Mod_Ring->Result_Lipophilicity Result_Stability Add Fluorine (Alpha-F) Blocks Reduction -> Stability Mod_Alpha->Result_Stability

Figure 2: SAR Optimization Logic. Selecting the fluorination site based on the target biological mechanism.

References

  • Guzman, J. D. (2014).[1] Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[1][3][6][7][5][8] Molecules, 19(12), 19292-19349.[1][3] Link

  • Pontiki, E., et al. (2014).[1] Design, synthesis and antioxidant activity of novel cinnamic acid derivatives. Molecules, 19(7), 9655-9674.[1] Link[1][3]

  • Zhang, L., et al. (2018).[1] Structure–Activity Relationship of the Cinnamamide Family of Antibiotic Potentiators for Methicillin-Resistant Staphylococcus aureus. ACS Infectious Diseases, 4(7), 1085–1092.[1] Link[1]

  • Loubérine, A., et al. (2020).[1][3] Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Pharmaceuticals, 13(9), 245.[1] Link[1]

  • Sova, M. (2012).[1] Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives.[1][3][7] Mini-Reviews in Medicinal Chemistry, 12(8), 749-767.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid

Abstract & Strategic Significance This application note details the optimized synthesis of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid , a high-value building block for medicinal chemistry. The pentafluorosulfanyl ( ) gr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the optimized synthesis of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid , a high-value building block for medicinal chemistry. The pentafluorosulfanyl (


) group is increasingly utilized as a "super-trifluoromethyl" bioisostere due to its high lipophilicity, strong electron-withdrawing nature (

), and hydrolytic stability .

The target compound combines the steric bulk and lipophilicity of the


 moiety with the reactive handle of a cinnamic acid, making it an ideal candidate for fragment-based drug discovery (FBDD) targeting lipophilic pockets in GPCRs and kinases.

Retrosynthetic Analysis

The most robust route to electron-deficient cinnamic acids is the Knoevenagel Condensation . The strong electron-withdrawing effects of both the fluorine atom at the ortho position and the


 group at the para position significantly activate the carbonyl carbon of the benzaldehyde precursor, facilitating nucleophilic attack by the malonic acid enolate.

Retrosynthesis Target 2-Fluoro-4-(pentafluorosulfur) cinnamic acid Precursor1 2-Fluoro-4-(pentafluorosulfur) benzaldehyde Target->Precursor1 C=C Bond Formation Precursor2 Malonic Acid Target->Precursor2 Disconnection Knoevenagel Condensation

Figure 1: Retrosynthetic disconnection relying on the Knoevenagel condensation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
2-Fluoro-4-(

)benzaldehyde
248.151.0Limiting Reagent
Malonic Acid 104.061.5Nucleophile
Pyridine 79.10Solvent (10V)Base/Solvent
Piperidine 85.150.1Catalyst
HCl (conc.) 36.46ExcessQuenching Agent
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equipment: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-Fluoro-4-(pentafluorosulfur)benzaldehyde (5.0 g, 20.1 mmol) and Malonic Acid (3.14 g, 30.2 mmol) to the flask.

  • Solvent Addition: Add Pyridine (50 mL). The solids should dissolve to form a clear or slightly yellow solution.

  • Catalysis: Add Piperidine (0.2 mL, ~2.0 mmol) via syringe.

    • Expert Insight: The piperidine forms a piperidinium salt with malonic acid, facilitating the formation of the enolate. The pyridine acts as a thermodynamic sink for the generated protons .

Step 2: Reaction & Monitoring
  • Heating: Heat the mixture to 85–90 °C (oil bath temperature).

  • Observation: Evolution of

    
     gas (bubbling) indicates the decarboxylation step is proceeding.
    
  • Duration: Stir at reflux for 4–6 hours.

  • IPC (In-Process Control): Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes). The aldehyde spot (

    
    ) should disappear, and a lower 
    
    
    
    streak (acid) should appear (or spot at baseline depending on silica acidity).
Step 3: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature (RT).

  • Quenching: Pour the reaction mixture slowly into a beaker containing Ice-Water (200 mL) and Conc. HCl (25 mL) with vigorous stirring.

    • Critical Parameter: The pH must reach < 2 to ensure full protonation of the carboxylate and precipitation of the product.

  • Precipitation: A white to off-white solid will precipitate immediately. Stir for 30 minutes to ensure complete granulation.

  • Filtration: Filter the solid using a Buchner funnel. Wash the filter cake with Cold Water (3 x 50 mL) to remove residual pyridine and pyridinium salts.

  • Drying: Dry the crude solid in a vacuum oven at 45 °C for 12 hours.

Step 4: Purification
  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (3:1) .

    • Dissolve in boiling Ethanol.

    • Add hot water until slight turbidity appears.

    • Cool slowly to RT, then to 4 °C.

  • Yield: Expected yield is 85–92% .

Process Workflow Diagram

Workflow Start Start: Reagent Charging Reaction Reflux (90°C, 4-6h) Pyridine/Piperidine Start->Reaction Check IPC: TLC Check (Disappearance of Aldehyde) Reaction->Check Check->Reaction Incomplete Quench Pour into Ice/HCl (pH < 2) Check->Quench Complete Isolate Filtration & Washing Quench->Isolate Purify Recrystallization (EtOH/H2O) Isolate->Purify

Figure 2: Operational workflow for the synthesis of the target cinnamic acid.

Analytical Characterization (Expected Data)

The presence of the


 group introduces unique spectral signatures.
TechniqueParameterExpected Signal / Value

H NMR
(DMSO-d6)
Vinyl ProtonsTwo doublets (

Hz) at

6.6 and 7.6 ppm (Trans-isomer).
Aromatic ProtonsMultiplets at

7.5–8.0 ppm.
Acid ProtonBroad singlet at

12.5–13.0 ppm.

F NMR

Group
Doublet (~ +80 ppm, 4F, equatorial) and Quintet (~ +60 ppm, 1F, axial) OR a characteristic multiplet depending on resolution .
Ar-F Singlet/Multiplet around -110 to -120 ppm.
Melting Point RangeHigh melting solid, likely >180 °C (analogous to pentafluorocinnamic acid ).

Safety & Handling

  • 
     Stability:  The 
    
    
    
    group is thermally stable up to >250 °C and resistant to hydrolysis. However, under extreme combustion conditions, it can release HF and
    
    
    .
  • Pyridine: Toxic and malodorous. All operations involving pyridine must be conducted in a fume hood.

  • Skin Contact: Cinnamic acid derivatives can be irritants. Wear standard PPE (Gloves, Goggles, Lab Coat).

References

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).[1][2][3][4][5] Retrieved from [Link]

  • ScienceDirect. (n.d.). Knoevenagel Condensation - an overview. Retrieved from [Link]

  • Phelps, M., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au. Retrieved from [Link]

  • Navarrete, A., et al. (2013).[6] 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Application

Application Note: Strategic Selection and Utilization of Starting Materials for 2-Fluoro-4-(pentafluorosulfur)cinnamic Acid Synthesis

Executive Summary The pentafluorosulfanyl ( ) group is increasingly utilized in medicinal chemistry as a "super-trifluoromethyl" group due to its high lipophilicity, strong electron-withdrawing nature, and hydrolytic sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pentafluorosulfanyl (


) group is increasingly utilized in medicinal chemistry as a "super-trifluoromethyl" group due to its high lipophilicity, strong electron-withdrawing nature, and hydrolytic stability. However, its steric bulk and unique electronic properties require careful selection of starting materials to avoid side reactions during scaffold assembly.

This guide details the synthesis of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid , a critical intermediate for creating lipophilic amides and esters in drug discovery. We evaluate two primary synthetic pathways—Knoevenagel Condensation (Recommended) and Heck Coupling —and provide validated protocols for the most robust route.

Retrosynthetic Analysis & Strategy

The target molecule contains an electron-deficient aromatic core linked to an acrylic acid side chain. The presence of the ortho-fluorine and para-


 group significantly reduces the electron density of the ring, influencing the choice of coupling partners.
Pathway Visualization

The following diagram outlines the two logical disconnections to access the target structure.

Retrosynthesis Target TARGET: 2-Fluoro-4-(pentafluorosulfur) cinnamic acid Aldehyde SM 1 (Primary): 2-Fluoro-4-(pentafluorosulfur) benzaldehyde RouteA Route A: Knoevenagel (Doebner Modification) Aldehyde->RouteA Malonic Co-reactant: Malonic Acid Malonic->RouteA RouteA->Target Decarboxylation (-CO2) Halide SM 2 (Alternative): 1-Bromo-2-fluoro-4- (pentafluorosulfur)benzene RouteB Route B: Heck Coupling (Pd-Catalyzed) Halide->RouteB Acrylate Co-reactant: Acrylic Acid / Ester Acrylate->RouteB RouteB->Target Pd(0)/Base

Caption: Retrosynthetic disconnection revealing the Aldehyde (Route A) and Aryl Halide (Route B) pathways.

Critical Starting Materials Profile

Primary Starting Material: The Aldehyde

Compound: 2-Fluoro-4-(pentafluorosulfur)benzaldehyde CAS: 1227628-83-2 (Analogous reference for sourcing) Role: Electrophile in Knoevenagel condensation.

  • Chemical Behavior: The

    
     group is chemically stable to the basic conditions of condensation (pyridine/piperidine). However, the aldehyde moiety is prone to air oxidation to the benzoic acid.
    
  • Quality Control: Ensure the material is free of benzoic acid impurities (check

    
    H NMR for -CHO peak at ~10 ppm). Store under nitrogen at 4°C.
    
Secondary Starting Material: The C2 Synthon

Compound: Malonic Acid CAS: 141-82-2 Role: Nucleophile and carboxylate source.

  • Stoichiometry: Use a slight excess (1.2–1.5 eq) to drive the reaction to completion, as the electron-deficient aldehyde is highly reactive.

Detailed Protocol: Knoevenagel Condensation (Doebner Modification)

This route is preferred over Heck coupling for this specific substrate because it avoids the use of expensive Palladium catalysts, which can sometimes be poisoned by sulfur-containing impurities or struggle with the steric bulk of the


 group.
Experimental Workflow

Workflow Step1 Step 1: Reagent Mixing Dissolve Aldehyde (1.0 eq) + Malonic Acid (1.5 eq) in Pyridine (Solvent/Base) Step2 Step 2: Catalyst Addition Add Piperidine (0.1 eq) (Catalytic Knoevenagel promoter) Step1->Step2 Step3 Step 3: Reaction & Decarboxylation Reflux (80-100°C) for 4-6 hours Monitor CO2 evolution cessation Step2->Step3 Step4 Step 4: Quench & Precipitation Pour into ice-cold HCl (1M) Precipitate crude acid Step3->Step4 Step5 Step 5: Purification Recrystallization (Ethanol/Water) or Acid-Base Extraction Step4->Step5

Caption: Step-by-step workflow for the pyridine-mediated condensation and decarboxylation.

Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-Fluoro-4-(pentafluorosulfur)benzaldehyde (5.0 mmol, 1.24 g) and Malonic acid (7.5 mmol, 0.78 g).

  • Solvent System: Add Pyridine (10 mL). The solid malonic acid should dissolve upon stirring.

  • Catalysis: Add Piperidine (0.5 mmol, ~50 µL). Note: Piperidine acts as the organocatalyst to form the iminium ion intermediate.

  • Reflux: Heat the mixture to 85–95°C. Evolution of

    
     gas indicates the decarboxylation of the intermediate benzylidene malonate is proceeding.
    
  • Monitoring: Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes). The aldehyde spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the solution slowly into a beaker containing 50 mL of ice-cold 6M HCl (vigorous stirring required). Caution: Exothermic neutralization of pyridine.

    • The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove residual pyridinium salts.

  • Purification: Recrystallize from Ethanol/Water (1:1) to obtain pure 2-Fluoro-4-(pentafluorosulfur)cinnamic acid .

Alternative Route: Heck Coupling

While the Knoevenagel route is robust, the Heck reaction is useful if the aryl halide is already on hand from a previous library synthesis.

  • Starting Material: 1-Bromo-2-fluoro-4-(pentafluorosulfur)benzene.

  • Coupling Partner: Acrylic acid (or tert-butyl acrylate).

  • Catalyst System:

    
     (5 mol%) + 
    
    
    
    (10 mol%).
  • Base/Solvent: Triethylamine (

    
    ) in DMF at 100°C.
    
  • Drawback: The

    
     group is lipophilic and bulky; purification of the catalyst residue can be more challenging than the simple acid-base workup of the Knoevenagel route.
    

Comparative Data Analysis

ParameterKnoevenagel Route (Rec.)[1][2][3][4]Heck Coupling Route
Starting Material AldehydeAryl Bromide
Reagent Cost Low (Malonic acid)High (Pd Catalyst)
Atom Economy High (Loss of

,

)
Moderate (Loss of HBr)
Purification Precipitation/RecrystallizationColumn Chromatography often required
Scalability Excellent (>100g scale)Limited by Pd cost/removal
Yield (Typical) 85–92%70–80%

References

  • Rowan Scientific. (2025). The Pentafluorosulfanyl Group (SF5): Properties and Applications. Retrieved from [Link]

  • Navarrete, A., et al. (2013).[5] 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E. Retrieved from [Link][5]

  • MDPI. (2025). Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. Retrieved from [Link]

Sources

Method

purification of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid by chromatography

Application Note: Chromatographic Purification of 2-Fluoro-4-(pentafluorosulfur)cinnamic Acid Abstract & Introduction The incorporation of the pentafluorosulfanyl ( ) group—often termed the "super-trifluoromethyl" group—...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Purification of 2-Fluoro-4-(pentafluorosulfur)cinnamic Acid

Abstract & Introduction

The incorporation of the pentafluorosulfanyl (


)  group—often termed the "super-trifluoromethyl" group—into aromatic scaffolds is a rising trend in medicinal chemistry due to its high lipophilicity, metabolic stability, and strong electron-withdrawing nature. However, the purification of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid  presents a unique set of chromatographic challenges.

The molecule features a "push-pull" electronic system: the acidic carboxyl tail (hydrophilic, ionizable) contrasts sharply with the hyper-lipophilic


 head. Standard reverse-phase (RP) methods often fail due to excessive retention or peak tailing caused by the free acid. This guide provides a definitive protocol for purifying this compound, leveraging orthogonal stationary phase selectivity and pH-controlled mobile phases.[1]

Chemical Profile & Separation Logic

To design a robust method, we must first analyze the physicochemical properties governing the separation.

PropertyValue (Approx.)Chromatographic Implication
Structure Phenylpropenoic acid coreUV Active (Max

~270–290 nm).[1]
Lipophilicity (

)

(vs 0.88 for

)
Extreme retention on C18; requires high organic strength.[1]
Acidity (COOH) pKa

3.5 – 3.8
Crucial: Mobile phase pH must be

to suppress ionization and prevent peak splitting.[1]
Substituent (2-Fluoro) Ortho-substitutionMay induce steric twist; enhances acidity via inductive effect.[1]
The "Super-Lipophilic" Challenge

The


 group is significantly more lipophilic than a 

group.[2] On a standard C18 column, this compound will elute much later than its non-fluorinated analogs.
  • Risk: Broad peaks and poor resolution from late-eluting impurities (e.g., Pd-catalyst ligands).[1]

  • Solution: Use of Fluorophenyl (PFP) stationary phases or C18 columns with high pore size (300 Å) to facilitate mass transfer.

Analytical Method Development (UHPLC/HPLC)

This protocol serves as the "Scout Method" to assess purity before scale-up.[1]

Protocol A: Reverse Phase Scouting (Recommended)
  • System: Agilent 1290 Infinity II or Waters H-Class (or equivalent).

  • Column:

    • Primary: C18 (e.g., Waters CORTECS C18, 2.7 µm, 4.6 x 100 mm).

    • Alternative (Better Selectivity): Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex F5). The PFP phase interacts with the fluorine atoms on the analyte, offering orthogonal selectivity to C18.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic Acid (TFA).

    • B: Acetonitrile + 0.1% FA or 0.05% TFA.

    • Note: Do not use Methanol initially; Acetonitrile has lower viscosity and better solubility for

      
       compounds.
      
  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Reduces viscosity and backpressure).

  • Detection: UV @ 280 nm (primary), 254 nm (secondary).

Gradient Profile:

Time (min) % Mobile Phase B Rationale

| 0.0 | 40 | Start high organic due to


 lipophilicity. |
| 10.0 | 95 | Steep ramp to elute the main peak.[1] |
| 12.0 | 95 | Wash lipophilic impurities. |
| 12.1 | 40 | Re-equilibration. |
| 15.0 | 40 | Ready for next injection.[1] |

System Suitability Criteria:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , increase acid modifier concentration.
  • Retention Factor (

    
    ):  Target 
    
    
    
    .

Preparative Purification (Scale-Up)

For isolating grams of material, we utilize Flash Chromatography.[3][4] While Reverse Phase (C18-Flash) is ideal, Normal Phase (Silica) is cheaper but requires strict modification.

Protocol B: Normal Phase Flash Chromatography

Standard silica gel is acidic, but cinnamic acids often "streak" (tail) badly due to hydrogen bonding with silanols.

  • Cartridge: High-performance spherical silica (20–40 µm).[1]

  • Solvents:

    • Solvent A: Hexanes (or Heptane).

    • Solvent B: Ethyl Acetate (EtOAc) + 1% Acetic Acid .

    • Critical: Pre-mix the acetic acid into the EtOAc. This suppresses the ionization of the carboxylic acid, ensuring sharp bands.

  • Loading: Dry load on Celite or silica is preferred due to low solubility in Hexanes. Dissolve sample in minimum THF/DCM, mix with Celite, and evaporate to dryness.

  • Gradient: 0% to 40% B over 20 Column Volumes (CV). The

    
     group makes the molecule move fast; it will likely elute earlier than expected (around 15-20% EtOAc).
    
Protocol C: Reverse Phase Preparative HPLC (High Purity)

Use this for final polishing (>99% purity).

  • Column: Prep C18 (e.g., XBridge Prep C18, 5 µm, 19 x 150 mm).

  • Mobile Phase: Water/ACN with 0.1% Formic Acid.

  • Injection: Dissolve in DMSO/ACN (1:1). Do not use pure DMSO if possible (viscous fingering).

  • Gradient: Isocratic hold likely possible. If analytical retention is ~6 min on a 10 min gradient, try Isocratic 65% ACN.

Visualizing the Workflow

The following diagrams illustrate the purification logic and decision-making process.

PurificationWorkflow Synthesis Crude Synthesis (Heck/Knoevenagel) SamplePrep Sample Prep Dissolve in DMSO/MeOH Synthesis->SamplePrep Scout Analytical Scout (UHPLC - C18/PFP) SamplePrep->Scout Decision Purity Check Scout->Decision Flash Flash Chrom. (Silica + 1% AcOH) Decision->Flash < 80% Purity (Bulk Cleanup) PrepLC Prep HPLC (C18 Acidic) Decision->PrepLC 80-95% Purity (Polishing) Flash->Scout Re-analyze Final Final Product (>98% Purity) PrepLC->Final

Figure 1: End-to-end purification workflow from crude synthesis to isolated product.

ColumnSelection Start Select Stationary Phase Q1 Primary Impurity Type? Start->Q1 PathA Non-Fluorinated (Starting Materials) Q1->PathA PathB Regioisomers or Fluorinated Side-Products Q1->PathB ColA C18 (Standard) High Carbon Load PathA->ColA ColB PFP (Pentafluorophenyl) F-F Interaction Mode PathB->ColB ResultA Separation based on Hydrophobicity ColA->ResultA ResultB Separation based on Shape/Electronics ColB->ResultB

Figure 2: Decision matrix for selecting the optimal stationary phase based on impurity profile.

Troubleshooting & Expert Tips

  • Peak Splitting:

    • Cause: The pKa of the cinnamic acid (~3.8) is close to the mobile phase pH. Partial ionization causes the analyte to partition between two states.

    • Fix: Lower the pH. Ensure you are using 0.1% Formic Acid (pH ~2.7) or 0.1% TFA (pH ~2.0) . Do not use neutral buffers.

  • Solubility Issues (The "Crash Out"):

    • Cause: The

      
       group is extremely hydrophobic. Injecting a DMSO sample into a 95% Water mobile phase can cause the compound to precipitate at the column head.
      
    • Fix: Use a "Sandwich Injection" or ensure the starting gradient is at least 40-50% Organic.[1]

  • Isomerization:

    • Cause: Cinnamic acids can photo-isomerize from trans (E) to cis (Z) under UV light.[1]

    • Fix: Use amber vials for all fraction collection and storage. Perform purification in low-light conditions if "ghost peaks" appear.[1]

References

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (

    
    ): Unique Properties.[5][6][7][8] Retrieved from [Link]
    
  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. (Contextual grounding on stability).
  • PubChem. (2023). Cinnamic Acid pKa and Physical Properties.[9] National Library of Medicine. Retrieved from [Link]

Sources

Application

Application Note: Precision Recrystallization of Fluorinated Cinnamic Acids

Executive Summary Fluorinated cinnamic acids (FCAs) are critical intermediates in the synthesis of advanced liquid crystals, organic semiconductors, and pharmaceuticals. However, the introduction of fluorine atoms onto t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated cinnamic acids (FCAs) are critical intermediates in the synthesis of advanced liquid crystals, organic semiconductors, and pharmaceuticals. However, the introduction of fluorine atoms onto the phenyl ring drastically alters the physicochemical landscape compared to non-fluorinated cinnamic acid. This guide addresses the specific challenges posed by the "Fluorine Effect" —notably altered lipophilicity, polymorphism, and modified hydrogen-bonding networks—and provides robust, self-validating protocols for their purification.

The Physicochemical Context: Why Fluorine Matters

To purify FCAs effectively, one must understand how fluorine changes the molecular behavior in solution and the solid state.

The "Fluorine Shield" and Solubility

Unlike hydrogen, fluorine is highly electronegative and tightly holds its lone pairs. It acts as a weak hydrogen-bond acceptor but significantly increases the lipophilicity of the aromatic ring.

  • Impact on Solubility: FCAs are generally less soluble in water and more soluble in non-polar organic solvents than their non-fluorinated counterparts.

  • Impact on Lattice Energy: Fluorine facilitates C-H···F interactions. While weak, these interactions can direct crystal packing into motifs (e.g., herringbone vs.

    
    -stacking) that differ from the parent cinnamic acid, often leading to polymorphism.
    
Impurity Profile

Common synthesis routes (Heck Reaction or Knoevenagel Condensation) introduce specific impurities:

  • Palladium Black: (From Heck coupling) Insoluble, requires hot filtration.

  • Cis-Isomers: Lower melting points, higher solubility. Recrystallization is the primary method for enriching the thermodynamic trans-isomer.

  • Oligomers: Formed via thermal polymerization; often removed by non-polar solvent washes.

Solvent Selection Strategy

The choice of solvent is the single most critical variable. Due to the hydrophobic nature of the fluorinated ring, standard aqueous recrystallization often fails.

Table 1: Solvent Performance Matrix for FCAs
Solvent SystemPolaritySuitabilityMechanism of Action
Ethanol/Water (70:30) HighExcellent (Primary) High solubility at boil; water acts as an antisolvent upon cooling to force crystallization.
Toluene LowGood (Secondary) Ideal for removing polar impurities or when the compound is too soluble in alcohols.
Acetonitrile MediumSpecialist Used for high-purity semiconductor grade; avoids protic solvent inclusion in the lattice.
Water HighPoor FCAs are too insoluble; leads to "oiling out" rather than crystallization.
Visualization: Solvent Decision Tree

The following diagram guides the researcher through the solvent selection process based on the impurity profile.

SolventSelection Start Crude Fluorinated Cinnamic Acid CheckImpurity Identify Dominant Impurity Start->CheckImpurity PdCat Insoluble Solids (Pd Catalyst/Salts) CheckImpurity->PdCat Inorganic/Catalyst Isomers Cis-Isomers / Organic Byproducts CheckImpurity->Isomers Organic/Isomer Solv_EtOH Solvent: Ethanol/Water (70:30) (Standard Protocol) PdCat->Solv_EtOH Solv_Tol Solvent: Toluene (For high lipophilicity) Isomers->Solv_Tol Action_HotFilt Requirement: Hot Filtration Step Solv_EtOH->Action_HotFilt Dissolve & Filter Action_SlowCool Requirement: Slow Cooling (<1°C/min) Solv_Tol->Action_SlowCool Reflux & Cool

Figure 1: Decision matrix for selecting the optimal solvent system based on impurity type.

Detailed Experimental Protocols

Protocol A: The Standard Binary System (Ethanol/Water)

Best for: General purification, removal of inorganic salts, and enrichment of trans-isomers.

Materials:

  • Crude Fluorinated Cinnamic Acid (e.g., 4-fluorocinnamic acid).

  • Solvent A: Ethanol (95% or absolute).

  • Solvent B: Deionized Water (Hot).

  • Equipment: Hot plate, Erlenmeyer flask, stemless funnel, fluted filter paper.

Step-by-Step Methodology:

  • Saturation: Place 5.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 20 mL of Ethanol. Heat to a gentle boil.

  • Dissolution: If solid remains, add Ethanol in 2 mL increments until dissolved. Note: If black specks (Pd) remain, they will not dissolve.

  • Hot Filtration (Critical Control Point):

    • Pre-heat a glass funnel and fluted filter paper with boiling ethanol.

    • Filter the hot solution rapidly into a clean, pre-warmed flask to remove insoluble Pd catalyst.

  • The "Cloud Point": Keep the filtrate boiling. Add hot water dropwise until the solution turns permanently cloudy (turbid).

  • Clarification: Add just enough Ethanol (dropwise) to clear the turbidity.

  • Crystallization: Remove from heat. Cover with a watch glass. Allow to cool to room temperature undisturbed for 2 hours.

    • Why? Rapid cooling traps cis-isomers and solvent pockets.

  • Harvesting: Cool in an ice bath for 15 minutes. Filter via vacuum filtration (Buchner funnel). Wash with cold 50:50 Ethanol/Water.

Protocol B: Polymorph Control (Toluene Reflux)

Best for: High-purity applications (e.g., optical materials) where water inclusion must be avoided.

  • Reflux: Suspend crude acid in Toluene (10 mL per gram). Heat to reflux (110°C).

  • Solubility Check: Fluorinated acids are often highly soluble in hot toluene. If the solution is clear immediately, concentrate the solution by boiling off 20% of the solvent.

  • Seeding: Remove from heat. Once the temperature drops to ~90°C, add a single seed crystal of the pure trans-acid.

  • Slow Growth: Wrap the flask in aluminum foil or a towel to insulate it. Allow it to cool to room temperature over 4-6 hours.

    • Mechanism:[1][2] Slow cooling promotes the growth of the thermodynamically stable polymorph (usually the

      
      -phase for substituted cinnamates).
      

Process Validation & Troubleshooting

A self-validating system requires checking purity during the process, not just at the end.

Visualization of the Workflow

RecrystallizationWorkflow Raw Crude Material Dissolve Dissolution (T > 80°C) Raw->Dissolve Check1 Check: Insoluble Particles? Dissolve->Check1 Filter Hot Filtration Check1->Filter Yes (Pd/Salts) Nucleate Nucleation/Cloud Point Check1->Nucleate No (Clear) Filter->Nucleate Cool Controlled Cooling (20°C -> 4°C) Nucleate->Cool Wash Wash (Cold Solvent) Cool->Wash Dry Vacuum Dry Wash->Dry QC QC: Melting Point Dry->QC QC->Raw Fail (Recycle)

Figure 2: Operational workflow with integrated quality control loops.

Quantitative Benchmarks (Data Table)

Use these melting points to validate your product. Significant depression (>2°C) indicates cis-isomer contamination or solvent inclusion.

CompoundMolecular WeightMelting Point (Lit.)[3][4][5][6]Solubility (Hot Water)Solubility (Ethanol)
2-Fluorocinnamic acid 166.15178–180 °CLowHigh
3-Fluorocinnamic acid 166.15164–166 °CLowHigh
4-Fluorocinnamic acid 166.15209–210 °CVery LowModerate
Trans-Cinnamic acid (Ref)148.16133 °CModerateHigh
Troubleshooting "Oiling Out"

Problem: The compound separates as a liquid oil droplets instead of crystals. Cause: The melting point of the solvated impurity mixture is lower than the solvent boiling point (common in fluorinated compounds). Solution:

  • Reheat to dissolve the oil.

  • Add Seed Crystals immediately upon slight cooling.

  • Agitate: Scratch the glass side of the flask vigorously with a glass rod to induce nucleation.

References

  • Sigma-Aldrich. (n.d.).[4] 4-Fluorocinnamic acid Product Specification. Retrieved from [4]

  • PubChem. (n.d.).[3][7][8] 4-Fluorocinnamic acid Compound Summary. National Library of Medicine. Retrieved from [7]

  • Desiraju, G. R. (1997). Crystal Engineering: The Design of Organic Solids. Elsevier.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Gelman, D., et al. (2003). "Palladium-Catalyzed Heck Reaction of Aryl Chlorides". Journal of Organic Chemistry. (Context: Synthesis origin of impurities).

Sources

Method

Application Note: High-Resolution NMR Characterization of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid

Abstract & Introduction The incorporation of the pentafluorosulfanyl ( ) group into bioactive molecules is a rapidly expanding strategy in medicinal chemistry.[1] Often termed the "super-trifluoromethyl" group, offers hi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The incorporation of the pentafluorosulfanyl (


)  group into bioactive molecules is a rapidly expanding strategy in medicinal chemistry.[1] Often termed the "super-trifluoromethyl" group, 

offers high lipophilicity, strong electron-withdrawing character, and hydrolytic stability, making it a superior bioisostere for trifluoromethyl (

) or nitro (

) groups.

This Application Note provides a definitive protocol for the NMR characterization of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid . This molecule presents unique spectroscopic challenges due to the simultaneous presence of three distinct fluorine environments: the aromatic fluorine, the axial fluorine of the


 group, and the four equatorial fluorines of the 

group.

Key Challenges Addressed:

  • Resolving the

    
     spin system of the 
    
    
    
    group.
  • Differentiating aromatic F-H coupling from alkene H-H coupling.

  • Proper referencing of wide-sweep

    
     spectra.
    

Sample Preparation Protocol

To ensure reproducibility and minimize dimerization effects of the carboxylic acid, strict adherence to solvent choice is required.

Reagents:

  • Solvent: DMSO-

    
     (99.9% D) + 0.05% v/v TMS (Tetramethylsilane).
    
    • Rationale: DMSO is essential to disrupt carboxylic acid hydrogen-bonded dimers that cause peak broadening in non-polar solvents like

      
      . It also ensures full solubility of the lipophilic 
      
      
      
      moiety.
  • Internal Standard (Optional for F-NMR):

    
    -Trifluorotoluene (
    
    
    
    ppm).
    • Note: Do not use

      
       internally as it is volatile; use it only for external referencing (0 ppm).
      

Procedure:

  • Weigh 10-15 mg of the analyte into a clean vial.

  • Add 600 µL of DMSO-

    
    .
    
  • Sonicate for 30 seconds to ensure homogeneity.

  • Transfer to a high-precision 5mm NMR tube.

  • Critical Step: Equilibrate the sample in the magnet for 5 minutes before acquisition to stabilize temperature (

    
     K).
    

Experimental Workflow

The following diagram outlines the logical flow for complete structural validation, prioritizing


 acquisition due to the molecule's high fluorine content.

NMR_Workflow cluster_logic Decision Check Start Sample Prep (DMSO-d6) F19 19F NMR (Wide Sweep) Start->F19 Step 1: Identify SF5 H1 1H NMR (Strict Decoupling) F19->H1 Step 2: Coupling Constants Check SF5 Pattern Visible? F19->Check C13 13C NMR (Long Acquisition) H1->C13 Step 3: Carbon Backbone Analysis Data Integration & Assignment C13->Analysis

Figure 1: Sequential workflow for characterizing high-fluorine content phenylpropanoids.

Protocol 1: NMR (The Diagnostic Standard)

The


 group exhibits a characteristic 

(or

) spin system. The four equatorial fluorines (

) are chemically equivalent but distinct from the single axial fluorine (

).

Instrument Parameters:

  • Frequency: Minimum 376 MHz (for 400 MHz system).

  • Sweep Width: 250 ppm (Range: +100 ppm to -150 ppm).

  • Referencing:

    
     (0 ppm).
    

Spectral Analysis:

  • The

    
     Signature: 
    
    • Axial F (

      
      ):  Appears as a quintet  around +84 to +86 ppm .
      
      • Splitting: Split by 4 equatorial fluorines (

        
         Hz).
        
    • Equatorial Fs (

      
      ):  Appear as a doublet  around +62 to +64 ppm .
      
      • Splitting: Split by 1 axial fluorine (

        
         Hz).
        
  • The Aromatic F:

    • Appears as a multiplet (ddd) in the range of -110 to -120 ppm .

    • Coupling: Shows coupling to

      
       and 
      
      
      
      protons.

Causality: The square pyramidal geometry of


 renders the axial and equatorial environments magnetically distinct. The massive 

coupling is diagnostic and confirms the integrity of the

group during synthesis.

Protocol 2: NMR (Backbone Verification)

The cinnamic acid backbone is validated by the trans-alkene coupling constants.

Instrument Parameters:

  • Pulse Angle:

    
    .
    
  • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of aromatic protons).

  • Scans: 16-32.

Assignment Logic (1,2,4-Trisubstituted Ring):

  • Alkene Protons (

    
    ): 
    
    • 
       ppm (Doublet, 
      
      
      
      Hz)
      
      
      
      
      -proton (deshielded by ring).
    • 
       ppm (Doublet, 
      
      
      
      Hz)
      
      
      
      
      -proton (near COOH).
    • Validation:

      
       Hz confirms trans (E)  geometry. Cis (Z) would be 
      
      
      
      Hz.
  • Aromatic Protons:

    • H-3 (Ortho to F): Look for a doublet of doublets (dd) or multiplet due to strong

      
       coupling.
      
    • H-5/H-6: These will appear as overlapping multiplets, deshielded by the electron-withdrawing

      
       group.
      

Protocol 3: NMR (Carbon Skeleton)

The


 and aromatic fluorine atoms will split carbon signals into complex multiplets.

Key Features:

  • Carbonyl (C=O):

    
    167 ppm (Singlet or weak doublet).
    
  • C-F (Aromatic): Large doublet (

    
     Hz) around 160 ppm.
    
  • C-SF5: The carbon attached to the

    
     group will appear as a quintet  (
    
    
    
    Hz) due to coupling with the 4 equatorial fluorines.

Data Summary & Reference Table

The following table summarizes the expected chemical shifts based on validated analogs (e.g.,


-Phenylalanine and Pentafluorocinnamic acid derivatives).
NucleusAssignmentShift (

ppm)
MultiplicityCoupling (

Hz)


(Axial)
+84.5Quintet



(Equatorial)
+63.0Doublet


Ar-F (C2)-115.0 to -119.0Multiplet-

Alkene

-H
7.65Doublet

(Trans)

Alkene

-H
6.60Doublet

(Trans)

Ar-H (H3, H5, H6)7.40 - 8.00MultipletsComplex H-F / H-H

C=

167.0Singlet-

Structural Logic Diagram

This diagram visualizes the coupling pathways that generate the observed spectral complexity.

Coupling_Logic cluster_ring Aromatic Ring Interactions SF5 SF5 Group (Strong EWG) ArF Aromatic F (Ortho) SF5->ArF No direct coupling C_Ipso Ipso Carbon (C4) SF5->C_Ipso Splits into Quintet H_Alkene Alkene Protons (Trans) ArF->H_Alkene Long range coupling (possible) H_Alkene->H_Alkene J = 16 Hz (Diagnostic)

Figure 2: Coupling interaction map. Solid lines indicate strong splitting; dashed lines indicate long-range weak coupling.

References

  • W. D. G. Brittain et al. (2018).[2] Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Beilstein Journal of Organic Chemistry.

  • Navarrete, A., et al. (2013).[3] 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E.

  • S. S. R. Dasari et al. (2021).[4] Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group. ACS Sensors.

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5): Properties and Applications.

  • Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants. Loughborough University Repository.

Sources

Application

19F NMR spectroscopy of pentafluorosulfuryl compounds

Application Note: High-Definition NMR Spectroscopy of Pentafluorosulfanyl ( ) Compounds Motifs Executive Summary: The "Super-Trifluoromethyl" Challenge The pentafluorosulfanyl group ( ) has emerged as a high-value bioiso...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Definition NMR Spectroscopy of Pentafluorosulfanyl ( ) Compounds


 Motifs

Executive Summary: The "Super-Trifluoromethyl" Challenge

The pentafluorosulfanyl group (


) has emerged as a high-value bioisostere in modern medicinal chemistry and agrochemistry.[1] Often termed the "super-trifluoromethyl" group, it offers superior lipophilicity (

vs

for

), high electronegativity, and exceptional metabolic stability.

However,


 presents a unique analytical challenge. Unlike the ubiquitous trifluoromethyl (

) group, which appears in a narrow, predictable upfield window, the

group exhibits extreme downfield chemical shifts (often positive relative to

) and a complex second-order

spin system.[1]

This guide provides a validated protocol for the acquisition, processing, and interpretation of


 NMR data for 

compounds, ensuring you do not "miss" the signal or misinterpret the multiplet structure.

Theoretical Basis: The Spin System

Understanding the geometry of


 is a prerequisite for interpreting its spectrum. The sulfur atom adopts a distorted octahedral geometry (square pyramidal relative to the substituent), creating two distinct fluorine environments.
Structural Topology
  • Axial Fluorine (

    
    ):  One fluorine atom located on the 
    
    
    
    symmetry axis, trans to the organic substituent.
  • Equatorial Fluorines (

    
    ):  Four chemically equivalent fluorine atoms forming the base of the pyramid.
    
The Splitting Pattern

Due to the


 symmetry, the 

spectrum typically resolves into a characteristic pattern governed by the scalar coupling

:
  • The

    
     Signal:  Appears as a quintet  (intensity 1:4:6:4:1) due to coupling with four equivalent 
    
    
    
    nuclei.[1][2]
  • The

    
     Signal:  Appears as a doublet  (intensity 1:1) due to coupling with the single 
    
    
    
    nucleus.

Note: The coupling constant


 is unusually large, typically 140–150 Hz , resulting in wide multiplets that can be mistaken for impurities if the resolution is poor.
Visualization of the Spin System

SF5_Spin_System cluster_fluorines Fluorine Environments Substituent R-Group (Aryl/Alkyl) Sulfur Sulfur (S) Substituent->Sulfur C-S Bond Fa Axial Fluorine (Fa) (Quintet Pattern) Sulfur->Fa Trans Fe Equatorial Fluorines (Fe) x4 (Doublet Pattern) Sulfur->Fe Cis Fa->Fe J(FF) ~150 Hz Strong Coupling

Figure 1: Topological representation of the


 spin system showing the relationship between the axial and equatorial environments.

Critical Experimental Parameters

The most common error in


 analysis is using standard 

parameters optimized for

or

compounds.[1][2]

signals frequently fall outside standard sweep widths.[2]
Chemical Shift Regions (The "Positive" Shift)

Unlike most organic fluorine compounds which resonate upfield (negative ppm),


 signals are often downfield  (positive ppm) relative to 

.[1]
MotifChemical Shift (

, ppm)
MultiplicityNotes
Standard (

)
0.0 SingletReference

(Axial)
+80 to +90 QuintetDistinctive downfield shift

(Equatorial)
+60 to +65 DoubletOften 20-25 ppm upfield of


-60 to -65SingletCommon impurity/co-substituent

-100 to -170MultipletCommon scaffold
Protocol 1: Wide-Band Acquisition Strategy

Objective: Capture


 (+90 ppm) and potential 

/

(-120 ppm) signals in a single quantitative spectrum.

Instrument Setup:

  • Probe: 5mm BBFO or

    
    -dedicated probe (preferred).
    
  • Solvent:

    
     (standard) or DMSO-
    
    
    
    .[1][2] Note:
    
    
    shifts are solvent-sensitive.
  • Sweep Width (SW): Set to 300 ppm minimum.

    • Center Frequency (O1P): Set to -10 ppm .

    • Range: Covers from +140 ppm to -160 ppm .[1][2][3]

  • Excitation Pulse:

    
     pulse angle (to mitigate relaxation saturation).
    
  • Relaxation Delay (

    
    ): 
    
    • 
       groups often exhibit shorter 
      
      
      
      relaxation times than
      
      
      groups due to efficient spin-rotation mechanisms and the dense cluster of spins.[1]
    • Recommendation: Set

      
       s for routine ID; 
      
      
      
      s for qNMR.
  • Transmitter Offset: Ensure the excitation pulse covers the high-frequency (+90 ppm) region efficiently.

Self-Validation Step:

  • Check: If you observe a doublet at +60 ppm but no quintet at +85 ppm, your spectral window is likely cut off, or the quintet is lost in the baseline noise due to its splitting intensity (1:4:6:4:1 spreads signal energy).

Advanced Characterization Workflow

When synthesizing novel


 analogs, confirming the integrity of the 

bond is critical, as partial reduction to

or hydrolysis can occur.[1]
Protocol 2: Structural Elucidation Flow

This workflow differentiates the intact


 group from degradation products.

SF5_Workflow Start Sample: Unknown SF5 Analog Step1 Run 19F NMR (Wide Sweep: +150 to -150 ppm) Start->Step1 Decision1 Signals in +50 to +90 ppm region? Step1->Decision1 NoSignal STOP: SF5 group absent/degraded Decision1->NoSignal No YesSignal Analyze Multiplicity Decision1->YesSignal Yes PatternCheck Pattern Recognition YesSignal->PatternCheck QuintetDoublet Quintet (+85 ppm) & Doublet (+60 ppm) PatternCheck->QuintetDoublet Matches AB4 Singlet Singlet/Triplet only PatternCheck->Singlet Mismatch Confirm Calculate Integral Ratio Expected Fa:Fe = 1:4 QuintetDoublet->Confirm Degraded Likely -SF3 or Hydrolysis Product Singlet->Degraded Confirm->Degraded Ratio Deviates Final Valid SF5 Structure Confirm->Final Ratio ~ 0.25

Figure 2: Decision matrix for verifying the integrity of the pentafluorosulfanyl moiety.

Troubleshooting Common Artifacts
  • The "Missing" Quintet:

    • Cause: The axial fluorine signal is split into 9 lines (theoretically) or a broad quintet. The outer lines are low intensity.

    • Solution: Increase the vertical scale (zoom y-axis) significantly in the +80 to +90 ppm region. Increase number of scans (NS) by factor of 4.

  • Integration Errors:

    • Cause: The broad spectral width of the quintet (~600 Hz) requires careful baseline correction.

    • Solution: Apply a heavy exponential line broadening (LB = 1.0 to 2.0 Hz) to improve S/N for the quintet before integration. Use "Bias" and "Slope" correction manually; do not rely on auto-integration.

  • Rotational Barriers:

    • In highly sterically hindered

      
       analogs (e.g., ortho-substituted aromatics), the rotation of the 
      
      
      
      group may slow down, broadening the lines further.
    • Protocol: Run Variable Temperature (VT) NMR at +50°C to sharpen the signals.

References

  • Santehans, A., et al. (2021).[1] Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group. ACS Sensors.[1][2][3][4][5]

  • Alfa Chemistry. (2024).[1][2][3] 19F NMR Chemical Shift Table and Coupling Constants.

  • Rowan Scientific. (2023).[1][2][3] The Pentafluorosulfanyl Group (SF5): Applications in Medicinal Chemistry.

  • University of California, Santa Barbara (UCSB). (2024).[1] 19F Chemical Shifts and Coupling Constants Database.

Sources

Method

Application Note: Mass Spectrometry Profiling of SF5-Containing Bioisosteres

This Application Note serves as a definitive technical guide for the mass spectrometry analysis of molecules containing the pentafluorosulfanyl ( ) group. Abstract The pentafluorosulfanyl group ( ), often termed "super-t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the mass spectrometry analysis of molecules containing the pentafluorosulfanyl (


) group.

Abstract

The pentafluorosulfanyl group (


), often termed "super-trifluoromethyl," is emerging as a critical structural motif in drug discovery due to its high lipophilicity, strong electron-withdrawing capability, and chemical stability. However, its unique physicochemical properties present specific challenges and opportunities in mass spectrometry (MS) analysis. This guide details the ionization behavior, fragmentation pathways, and chromatographic retention characteristics of 

-containing molecules, providing a validated protocol for their identification and quantification.
Introduction: The "Super-Trifluoromethyl" Effect

The


 group is a hypervalent sulfur moiety that imparts distinct properties compared to the common trifluoromethyl (

) group. For the analytical scientist, three key factors dictate the MS method development:
  • Lipophilicity:

    
     is significantly more lipophilic than 
    
    
    
    (
    
    
    vs
    
    
    ). This results in extended retention times on Reverse-Phase (RP) columns.
  • Electronegativity: It is strongly electron-withdrawing (

    
    ), increasing the acidity of neighboring protons. This makes Negative Ion Mode (ESI-)  highly sensitive for 
    
    
    
    -containing phenols, amides, or carboxylic acids.
  • Mass Defect: The

    
     group adds a mass of 126.9614 Da . The high fluorine count creates a negative mass defect relative to hydrocarbons, aiding in filtering background noise in High-Resolution MS (HRMS).
    
Instrumentation & Method Development
2.1 Chromatographic Conditions

Due to high lipophilicity, standard C18 gradients often result in late elution and peak broadening.

  • Column: C18 is standard, but Phenyl-Hexyl columns are recommended for aromatic

    
     compounds to exploit 
    
    
    
    interactions and improve selectivity.
  • Mobile Phase:

    • A: Water + 5 mM Ammonium Formate (buffers pH, aids ionization).

    • B: Methanol (preferred over Acetonitrile for better solubility of highly lipophilic

      
       species).
      
2.2 Ionization Source Selection
SourceSuitabilityMechanism & Notes
ESI (-) High Preferred for

-aromatics with acidic protons (e.g., phenols, sulfonamides). The electron-withdrawing

stabilizes the [M-H]⁻ ion.
ESI (+) Medium Used if the molecule contains a basic amine.

itself does not protonate. Expect [M+H]⁺ or [M+Na]⁺.
APCI High Excellent for neutral, non-polar

analogs that resist ESI ionization.
EI N/A Used for GC-MS.[1][2] Produces characteristic

(m/z 127) and

(m/z 89) fragments.
Fragmentation Pathways (The Core Science)

Unlike standard alkyl groups, the


 moiety exhibits a unique fragmentation pattern. The S-F bond is strong (~77-80 kcal/mol), but the hypervalent sulfur center allows for stepwise stripping of fluorine atoms under high collision energy.
3.1 Characteristic Ions (HRMS & Triple Quad)

When analyzing unknowns or setting up MRM (Multiple Reaction Monitoring) transitions, look for these specific fragments:

  • 
     126.96 (
    
    
    
    ):
    The intact group cation (rare in ESI, common in EI).
  • 
     88.97 (
    
    
    
    ):
    A highly stable cation formed by the loss of
    
    
    from the
    
    
    group. This is a diagnostic ion.
  • Neutral Loss of 127 Da: Cleavage of the C-S bond (loss of

    
     radical).
    
  • Neutral Loss of 20 Da (HF): Common in ESI negative mode if adjacent protons are present.

3.2 Fragmentation Logic Diagram

The following diagram illustrates the decision tree for characterizing an


 molecule.

SF5_Fragmentation M Precursor Ion [M-H]- or [M+H]+ CS_Cleavage C-S Bond Cleavage M->CS_Cleavage High Energy F_Loss Fluorine Stripping M->F_Loss Low Energy Frag1 Aryl/Alkyl Core (Neutral Loss 127 Da) CS_Cleavage->Frag1 Loss of •SF5 Frag2 Diagnostic Ion SF3+ (m/z 89) CS_Cleavage->Frag2 Formation of S-F cation Frag3 Defluorination [M - HF] F_Loss->Frag3 Adjacent H present

Caption: Fragmentation logic for SF5-containing molecules. The formation of SF3+ (m/z 89) is a key diagnostic marker.

Detailed Experimental Protocol
Step 1: Sample Preparation

 compounds are lipophilic and can adsorb to plastic surfaces.
  • Solvent: Dissolve stock in 100% Methanol or DMSO.

  • Dilution: Prepare working standards in 50:50 Methanol:Water. Avoid 100% aqueous diluents to prevent precipitation or adsorption to vial walls.

  • Vials: Use silanized glass vials if concentration is < 10 ng/mL.

Step 2: LC-MS/MS Acquisition Parameters

System: Triple Quadrupole (QqQ) or Q-TOF.

ParameterSettingRationale
Polarity Negative (Default)

enhances acidity; [M-H]⁻ is usually the base peak.
Capillary Voltage 2.5 - 3.0 kVLower voltage prevents in-source fragmentation of the C-S bond.
Source Temp 350°CHigh heat required to volatilize lipophilic species.
Cone Voltage 20 - 40 VOptimize to preserve the precursor;

is relatively heavy.
Collision Energy 15 - 35 eVRamp CE to identify the

(m/z 89) diagnostic ion.
Step 3: Data Analysis & Validation
  • Mass Defect Filter: In HRMS, set a filter for the specific mass defect of fluorine.

  • Isotope Pattern:

    
     contains Sulfur (
    
    
    
    95%,
    
    
    4.2%). Look for the M+2 peak at ~4.2% intensity relative to the molecular ion. This confirms the presence of Sulfur.[3]
  • Retention Check: The

    
     analog must elute later than its 
    
    
    
    counterpart. If it elutes earlier, suspect hydrolysis or degradation.
Troubleshooting Common Issues
  • Issue: Low Signal Intensity.

    • Cause: Poor ionization in Positive mode.

    • Solution: Switch to Negative mode or use APCI . Add Ammonium Fluoride (0.1 mM) to mobile phase to enhance negative ionization (fluoride attachment [M+F]⁻).

  • Issue: Peak Tailing.

    • Cause: Strong lipophilic interaction with stationary phase.

    • Solution: Increase Column Temperature to 50°C or switch to a C4 or Phenyl-Hexyl column.

  • Issue: "Ghost" Peaks.

    • Cause: Carryover.

      
       compounds stick to injector ports.
      
    • Solution: Use a needle wash of 90:10 Isopropanol:Acetone.

References
  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Journal of the American Chemical Society. (Basis for electron-withdrawing constants). Link

  • Strupat, K., et al. (2018). Mass Spectrometry of Fluorinated Molecules. Journal of Fluorine Chemistry. (General reference for F-fragmentation). Link

Sources

Application

Application Note: Structural Elucidation of SF5-Aromatics via Single Crystal XRD

Topic: Single Crystal X-ray Diffraction of SF5-Aromatics Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Introduction: The "Super-Trifluoromethyl" Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Single Crystal X-ray Diffraction of SF5-Aromatics Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction: The "Super-Trifluoromethyl" Challenge

The pentafluorosulfanyl group (


) has emerged as a high-value bioisostere in modern drug discovery, often termed the "super-trifluoromethyl" group due to its enhanced lipophilicity, high electronegativity, and hydrolytic stability. However, for structural biologists and crystallographers, 

-aromatics present unique challenges. Unlike the rotationally symmetric

group, the

moiety possesses

symmetry (square pyramidal geometry relative to the sulfur), creating complex rotational disorder profiles that can obscure true atomic positions and inflate R-factors if not modeled correctly.

This guide provides a field-proven protocol for the crystallization, data collection, and rigorous crystallographic refinement of


-aromatics. It moves beyond standard operating procedures to address the specific pathologies of hypervalent sulfur-fluorine systems.

Pre-Crystallization & Solvent Strategy

The high lipophilicity of the


 group often leads to high solubility in non-polar solvents, making standard slow evaporation difficult.
Solubility Profiling
  • High Solubility: Hexanes, DCM, Chloroform, Toluene.

  • Moderate Solubility: Alcohols (MeOH, EtOH), Acetone.

  • Low Solubility: Water, Pentane (at low temp).

Crystallization Protocols

For


 compounds, Vapor Diffusion  is superior to evaporation because it minimizes the formation of amorphous oils—a common issue due to the "greasy" nature of the fluorinated tail.
Protocol A: Binary Solvent Vapor Diffusion (Preferred)
  • Dissolve: Dissolve ~10 mg of the

    
     compound in a minimal amount (0.5–1.0 mL) of a "Good Solvent" (e.g., DCM or THF).
    
  • Filter: Pass through a 0.45

    
    m PTFE syringe filter into a small inner vial (GC vial).
    
  • Precipitant: Place the inner vial uncapped into a larger jar containing the "Bad Solvent" (e.g., Pentane or Hexane).

    • Critical Step: For highly fluorinated aromatics, using fluorobenzene as a co-solvent can promote

      
      -
      
      
      
      stacking and order the crystal lattice.
  • Equilibrate: Seal the outer jar and store at 4°C. The temperature gradient aids in reducing kinetic disorder.

Protocol B: Slow Cooling with Fluorinated Co-Solvents

If Protocol A fails, use a solvent mix of Toluene:Octafluorotoluene (10:1). The interactions between the electron-deficient fluoro-aromatic solvent and the electron-rich parts of the target molecule can induce crystallization.

Data Collection Strategy

The primary enemy in


 crystallography is rotational disorder . The barrier to rotation around the 

bond is often low, leading to multiple conformers.
  • Temperature: Mandatory 100 K (or lower). Room temperature data is virtually useless for resolving the specific electron density of disordered fluorine atoms.

  • Resolution: Aim for 0.75 Å or better . You need high-angle data to resolve the S-F bond vectors clearly.

  • Redundancy: High redundancy (>6x) is recommended to improve the signal-to-noise ratio for the weak fluorine reflections.

Refinement Protocol: Handling SF5 Disorder

This is the core technical requirement. The


 group often appears as a "starburst" of electron density due to rotation around the C-S axis.
Diagnosis[1]
  • Visual Cue: After initial solution, look at the Q-peaks around the Sulfur atom. If you see 8 or more peaks forming a distorted octagon instead of a square, you have rotational disorder.

  • Thermal Ellipsoids: Large, "pancake-shaped" ellipsoids on Fluorine atoms indicate unmodeled disorder.

Step-by-Step Refinement (SHELXL)

Objective: Model the


 group as two rigid bodies (Part 1 and Part 2) rotated by ~45° relative to each other.

Step 1: Define the Disorder Components Identify the axial fluorine (


) and the four equatorial fluorines (

).
  • PART 1: Assign the primary set of 5 Fluorine atoms.

  • PART 2: Assign the secondary set (Q-peaks) of 5 Fluorine atoms.

  • Sulfur: Usually, the Sulfur atom does not need to be split unless the wobble is extreme.

Step 2: Restraints (The "Golden" Rules) Do not use rigid body constraints (AFIX 66) unless absolutely necessary. Instead, use "soft" restraints to allow for slight geometric deviations while maintaining chemical logic.

  • SADI (Same Distance):

    • Restrain all

      
       bonds to be similar.
      
    • Restrain all

      
       bonds to be similar.
      
    • Crucial: Restrain the

      
       (cis) distances to maintain the 90° angles.
      
  • SIMU/DELU: Apply to all F atoms to ensure physically reasonable thermal motion correlation.

Step 3: SHELXL Code Snippet Insert the following logic into your .ins file (adjust atom names accordingly):

Structural Validation Parameters

Once refined, the geometry must be validated against known standards for


-aromatics.

Table 1: Standard Geometric Parameters for SF5-Aromatics

Parameter Description Typical Range (Å / °) Notes
S-F (Axial) Sulfur to Axial Fluorine 1.572 – 1.585 Å Often slightly shorter than equatorial
S-F (Equatorial) Sulfur to Equatorial F 1.580 – 1.618 Å Average ~1.60 Å
C-S Carbon (Aromatic) to Sulfur 1.760 – 1.790 Å Single bond character
F-S-F (cis) Equatorial Angle 88° – 92° Close to ideal 90°
F-S-F (trans) Axial-Equatorial Angle 175° – 180° Linear axis

| Geometry | Coordination Polyhedron | Distorted Octahedral |


 "Umbrella" shape |[1]

Data synthesized from Cambridge Structural Database (CSD) surveys [1, 2].

Visualization of Workflows

Crystallization Decision Tree

CrystallizationWorkflow Start Start: SF5-Aromatic Sample Solubility Solubility Check (DCM/Hexane) Start->Solubility HighSol High Solubility (Lipophilic) Solubility->HighSol Dissolves well LowSol Low Solubility (Polar/Ionic) Solubility->LowSol Precipitates VaporDiff Vapor Diffusion (DCM / Pentane) HighSol->VaporDiff Preferred SlowCool Slow Cooling (Toluene / F-Toluene) HighSol->SlowCool Alternative Evap Slow Evaporation (MeOH / Water) LowSol->Evap Check Check Crystals (Microscope) VaporDiff->Check SlowCool->Check Evap->Check Oil Oiling Out? Check->Oil Amorphous Harvest Harvest for XRD Check->Harvest Crystalline Seed Seeding / Lower Temp Oil->Seed Intervention Seed->Check

Figure 1: Decision tree for crystallizing lipophilic SF5-aromatic compounds.

Refinement Logic for SF5 Disorder

RefinementWorkflow Init Initial Solution (SHELXT) Inspect Inspect S-Atom Electron Density Init->Inspect Decision Q-Peaks Pattern? Inspect->Decision Clean Clear Octahedron (No Disorder) Decision->Clean Sharp Peaks Messy Rotated/Smeared (Disorder) Decision->Messy Diffuse/Split Final Final Check (R1, GOF, Ellipsoids) Clean->Final Model Define PART 1 / PART 2 (Split F positions) Messy->Model Restrain Apply SADI & SIMU (Restrain Geometry) Model->Restrain Refine Refine Occupancies (FVAR) Restrain->Refine Refine->Final

Figure 2: Logic flow for identifying and refining rotational disorder in SF5 groups.

References

  • Du, J., Hua, G., Beier, P., Slawin, A. M. Z., & Woollins, J. D. (2017).[2] Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. Structural Chemistry, 28(3), 723-733.[2] [2]

  • Grigolato, L., et al. (2018).[3] Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids.[3] Journal of Fluorine Chemistry, 212, 166-170.[3]

  • Müller, P. (2024). Refinement of Disorder with SHELXL. MIT X-Ray Diffraction Facility.

  • Rowan Scientific. (2024).[3] The Pentafluorosulfanyl Group (SF5): Properties and Applications.

  • Cambridge Crystallographic Data Centre (CCDC). Disorder Refinement Guidelines.

Sources

Method

applications of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid in drug discovery

Application Note: 2-Fluoro-4-(pentafluorosulfur)cinnamic Acid in Drug Discovery Abstract This guide details the applications of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid (CAS: N/A for specific custom synthesis, typical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Fluoro-4-(pentafluorosulfur)cinnamic Acid in Drug Discovery

Abstract

This guide details the applications of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid (CAS: N/A for specific custom synthesis, typically available as a building block) in modern medicinal chemistry. By combining the "super-trifluoromethyl" properties of the pentafluorosulfanyl (


) group with the privileged cinnamic acid scaffold, this molecule serves as a premier Michael Acceptor  for Targeted Covalent Inhibitors (TCIs). This note explores its utility in modulating electrophilicity, enhancing metabolic stability, and optimizing membrane permeability, accompanied by validated protocols for synthesis and biochemical characterization.

Introduction: The Advantage in Covalent Design

In the pursuit of covalent drugs, the "warhead"—the electrophilic moiety that reacts with a nucleophilic residue (typically Cysteine) on the target protein—is critical. Traditional acrylamides often suffer from rapid metabolic clearance or suboptimal reactivity profiles.

2-Fluoro-4-(pentafluorosulfur)cinnamic acid represents a next-generation warhead building block characterized by three synergistic structural features:

  • The

    
     Group (Para-position): 
    
    • Electronic Effect: With a Hammett constant (

      
      ) of ~0.68 (vs. 0.54 for 
      
      
      
      ), the
      
      
      group is strongly electron-withdrawing. This significantly lowers the LUMO energy of the alkene, enhancing the electrophilicity of the
      
      
      -carbon for Michael addition.
    • Lipophilicity & Volume: The

      
       group is highly lipophilic (
      
      
      
      ) and bulky (volume
      
      
      tert-butyl group), improving hydrophobic burial in protein pockets and membrane permeability.
    • Stability: Unlike reactive halogens, the C-S bond is chemically inert to standard metabolic hydrolysis.

  • The Cinnamic Acid Scaffold:

    • Acts as a rigid linker that extends the warhead away from the binding core, ideal for reaching non-catalytic cysteines in kinases (e.g., BTK, EGFR) or proteases.

  • The 2-Fluoro Substituent:

    • Conformational Control: The ortho-fluorine introduces steric strain that can twist the phenyl ring relative to the alkene, potentially locking the bioactive conformation.

    • Metabolic Blockade: Fluorine substitution protects the aromatic ring from oxidative metabolism (P450 hydroxylation) at the ortho position.

Core Applications

A. Tunable Covalent Inhibition

This molecule is primarily used to synthesize Targeted Covalent Inhibitors (TCIs) . The


-substituted cinnamide moiety reacts irreversibly with cysteine thiols.
  • Mechanism: The nucleophilic sulfur of a cysteine residue attacks the

    
    -carbon of the 
    
    
    
    -unsaturated amide.
  • Advantage: The electron-withdrawing nature of

    
     makes this warhead more reactive than unsubstituted cinnamides but less promiscuous than highly activated vinyl sulfones, striking a "Goldilocks" balance for drug safety.
    
B. Bioisosteric Replacement

It serves as a bioisostere for:

  • 
    -Trifluoromethyl cinnamates:  Replacing 
    
    
    
    with
    
    
    often improves potency due to better space-filling of hydrophobic pockets.
  • Nitro-cinnamates:

    
     mimics the electron-withdrawing power of 
    
    
    
    without the toxicity risks (genotoxicity) associated with nitro groups.

Experimental Protocols

Protocol A: Amide Coupling (Warhead Attachment)

Objective: To attach 2-Fluoro-4-(pentafluorosulfur)cinnamic acid to an amine-bearing scaffold (


) to generate the active inhibitor.

Reagents:

  • 2-Fluoro-4-(pentafluorosulfur)cinnamic acid (1.0 equiv)

  • Amine scaffold (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • Activation: Dissolve the cinnamic acid derivative in anhydrous DMF (0.1 M concentration) under

    
     atmosphere. Add DIPEA and stir for 5 minutes.
    
  • Coupling: Add HATU and stir for 10 minutes to activate the carboxylic acid (formation of the active ester).

  • Addition: Add the amine scaffold (

    
    ).
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS for the disappearance of the acid (

    
    ) and formation of the amide (
    
    
    
    ).
  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Note: Avoid using nucleophilic bases or alcohols during the reaction to prevent premature Michael addition to the activated alkene.

Protocol B: Glutathione (GSH) Reactivity Assay

Objective: To assess the electrophilic reactivity (


) of the synthesized inhibitor. This predicts the rate of covalent bond formation and potential off-target toxicity.

Reagents:

  • Test Compound (10 mM in DMSO)

  • Reduced L-Glutathione (GSH) (100 mM in water)

  • PBS Buffer (pH 7.4)

  • Internal Standard (e.g., Indomethacin)

Procedure:

  • Preparation: Prepare a reaction mixture containing 50

    
    M Test Compound and 500 
    
    
    
    M GSH (1:10 ratio to ensure pseudo-first-order kinetics) in PBS (pH 7.4) with 10% acetonitrile (to ensure solubility).
  • Incubation: Incubate at 37°C.

  • Sampling: At time points

    
     min, remove an aliquot.
    
  • Quenching: Immediately quench with 1% Formic Acid in Acetonitrile containing the Internal Standard.

  • Analysis: Analyze by LC-MS/MS. Monitor the depletion of the parent compound and the appearance of the GSH-adduct (

    
    ).
    
  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    . The half-life
    
    
    .

Interpretation:

  • 
     min: Highly reactive (Potential for off-target toxicity).
    
  • 
     30–120 min: Ideal range for TCIs  (Selective targeting).
    
  • 
     min: Low reactivity (May require long residence time).
    

Visualizations

Figure 1: Strategic Workflow for -Cinnamate Integration

Caption: Decision tree for integrating 2-Fluoro-4-(pentafluorosulfur)cinnamic acid into a drug discovery campaign.

SF5_Workflow Start Lead Compound (Reversible Inhibitor) Design Design Strategy: Identify Solvent-Exposed Cysteine Start->Design Structure-Based Design Selection Select Warhead: 2-F-4-SF5-Cinnamic Acid Design->Selection Requirement: Lipophilicity + Reactivity Synthesis Synthesis: Amide Coupling (Protocol A) Selection->Synthesis HATU/DIPEA Testing Validation: GSH Reactivity (Protocol B) Synthesis->Testing k_inact / K_I Outcome Candidate Profile: High Potency Metabolic Stability Testing->Outcome Optimized

Figure 2: Mechanism of Covalent Inhibition (Michael Addition)

Caption: The chemical mechanism showing the nucleophilic attack of a Cysteine thiol on the SF5-activated cinnamide.

Michael_Addition Target Target Protein (Cysteine-SH) TS Transition State (Thiolate Attack on β-Carbon) Target->TS Warhead Inhibitor Warhead (2-F-4-SF5-Cinnamide) Warhead->TS Adduct Covalent Adduct (Irreversible Complex) TS->Adduct Bond Formation SF5_Effect SF5 Effect: Lowers LUMO Energy Increases Electrophilicity SF5_Effect->Warhead

Quantitative Data Summary

Table 1: Comparative Properties of Warhead Substituents

Substituent (Para)Hammett (

)
Lipophilicity (

)
Metabolic StabilityReactivity (GSH

)

0.68 1.51 High Medium (Tunable)

0.540.88HighSlow

0.78-0.28Low (Reducible)Fast (Promiscuous)

0.000.00LowVery Slow

Note: Data derived from general physicochemical literature on


 vs 

substituents.

References

  • The Pentafluorosulfanyl Group (

    
    ) in Medicinal Chemistry.  Rowan Scientific.
    Source:[Link]
    
  • Pentafluorosulfanyl (

    
    ) technology.  Melius Organics.
    Source:[Link]
    
  • Covalent Modifiers: A Chemical Perspective on the Reactivity of

    
    -Unsaturated Carbonyls. Journal of Medicinal Chemistry.
    Source:[Link]
    
  • Properties of the

    
     group and the major key discoveries reported in the field. ResearchGate.
    Source:[Link]
    
  • 2,3,4,5,6-Pentafluoro-trans-cinnamic acid Crystal Structure. PMC - NIH. Source:[Link]

Application

use of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid as a medicinal chemistry building block

Executive Summary: The "Super-Trifluoromethyl" Scaffold The integration of the pentafluorosulfanyl ( ) group—often termed the "super-trifluoromethyl" group—into the cinnamic acid scaffold represents a high-value strategy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Trifluoromethyl" Scaffold

The integration of the pentafluorosulfanyl (


) group—often termed the "super-trifluoromethyl" group—into the cinnamic acid scaffold represents a high-value strategy for late-stage lead optimization. 2-Fluoro-4-(pentafluorosulfur)cinnamic acid  combines the extreme lipophilicity and metabolic stability of the 

motif with the conformational bias of an ortho-fluorine substituent.[1]

This guide details the strategic deployment of this building block to modulate lipophilic efficiency (LipE) , metabolic stability , and covalent reactivity .[1] It provides validated protocols for amide coupling, scaffold saturation, and Michael acceptor tuning.[1]

Physicochemical Profile & Strategic Rationale

The Advantage

The


 group is chemically robust, hydrolytically stable, and possesses high electronegativity.[1] Unlike the planar or spherical geometry of other halogens, 

adopts a square pyramidal geometry, providing unique steric demand that can fill hydrophobic pockets more effectively than a

group.[1]
Property

Group

Group

-Butyl Group
Impact on Drug Design
Geometry Square PyramidalTetrahedralTetrahedral

provides unique 3D space filling.[1]
Electronegativity (

)
~3.65 (High)~3.36N/AStrong electron-withdrawing; lowers pKa of nearby acids.[1]
Lipophilicity (

)
+1.51+0.88+1.98

significantly boosts membrane permeability.[1]
Volume (

)
~113~73~98Bulky; blocks metabolic access effectively.[1]
C-X Bond Energy High (Stable)High (Stable)Low (Labile)Metabolically inert; resists P450 degradation.[1]
The Ortho-Fluorine Effect (2-Fluoro)

The inclusion of the fluorine atom at the 2-position (ortho to the acrylic acid tail) is not merely decorative. It serves three critical mechanistic functions:

  • Conformational Locking: Through electrostatic repulsion with the carbonyl oxygen (or dipole alignment), the 2-F atom restricts the rotation of the cinnamic double bond, pre-organizing the molecule for binding.[1]

  • Metabolic Blockade: It protects the electron-rich aromatic ring from oxidative metabolism (e.g., hydroxylation) at the sensitive ortho position.[1]

  • Michael Acceptor Tuning: The electron-withdrawing nature of the fluorine inductively activates the

    
    -carbon of the alkene, modulating the reactivity of the Michael acceptor if used as a covalent warhead.[1]
    

Strategic Visualization: Design & Workflow

The following diagram illustrates the structural logic and the primary synthetic workflows for this building block.

SF5_Cinnamic_Strategy Start 2-Fluoro-4-(pentafluorosulfur) cinnamic acid Prop1 SF5: Lipophilicity & Metabolic Stability Start->Prop1 Prop2 2-F: Conformational Lock & pKa Modulation Start->Prop2 PathA Path A: Amide Coupling (Peptidomimetics) Start->PathA R-NH2 / HATU PathB Path B: Hydrogenation (Saturated Linker) Start->PathB H2 / Pd-C PathC Path C: Covalent Warhead (Michael Acceptor) Start->PathC Warhead Tuning ProdA SF5-Cinnamamides (High Permeability) PathA->ProdA ProdB SF5-Hydrocinnamic Acids (Flexible Linker) PathB->ProdB ProdC Cysteine-Targeting Inhibitors PathC->ProdC

Figure 1: Strategic utilization of the 2-Fluoro-4-SF5-cinnamic acid scaffold in medicinal chemistry workflows.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Library Synthesis)

Objective: To synthesize a library of


-cinnamamides to explore SAR in hydrophobic pockets.

Rationale: The electron-withdrawing nature of the


 and 2-F groups reduces the nucleophilicity of the aromatic ring but can also increase the acidity of the carboxylic acid, making standard coupling efficient.[1] However, the bulky 

group requires ensuring the coupling partner (amine) is not sterically clashed if the linker is short.[1]

Reagents:

  • Building Block: 2-Fluoro-4-(pentafluorosulfur)cinnamic acid (1.0 equiv)[1]

  • Amine Partner: R-NH

    
     (1.1 equiv)[1]
    
  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride) (1.5 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Procedure:

  • Activation: Dissolve 2-Fluoro-4-(pentafluorosulfur)cinnamic acid (0.5 mmol) in anhydrous DMF (2 mL). Add DIPEA (1.5 mmol) and stir at room temperature for 5 minutes.

  • Coupling: Add HATU (0.6 mmol) in one portion. Stir for 10 minutes to form the activated ester (color change to yellow/orange is common).[1]

  • Addition: Add the amine partner (0.55 mmol). If the amine is a salt (e.g., HCl salt), add an extra equivalent of DIPEA.[1]

  • Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor by LC-MS (Target mass: MW + Amine - H

    
    O).[1]
    
  • Work-up: Dilute with EtOAc (20 mL). Wash sequentially with 1M HCl (to remove unreacted amine/DIPEA), sat.[1] NaHCO

    
    , and brine.[1]
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Critical Note: If the amine is sterically hindered, switch to T3P (50% in EtOAc) as the coupling agent and use pyridine as the base; heat to 50°C if necessary.

Protocol B: Selective Reduction (Hydrocinnamic Acid Synthesis)

Objective: To generate the saturated analog (hydrocinnamic acid) for comparison of rigid vs. flexible linkers.[1]

Rationale: The cinnamyl double bond is a Michael acceptor.[1] Reducing it removes the covalent reactivity potential and increases the flexibility of the linker (


 to 

transition), often improving solubility and changing the vector of the

group.[1]

Reagents:

  • Substrate: 2-Fluoro-4-(pentafluorosulfur)cinnamic acid[1]

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Hydrogen Source: H

    
     gas (balloon) or Ammonium Formate (transfer hydrogenation)[1]
    
  • Solvent: Methanol or Ethanol[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the cinnamic acid derivative (1.0 mmol) in Methanol (10 mL).

  • Inerting: Flush the flask with Nitrogen (

    
    ) to remove oxygen.[1]
    
  • Catalyst Addition: Carefully add 10% Pd/C (20 mg). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the system with H

    
     gas (balloon pressure) and stir vigorously at room temperature for 2–4 hours.
    
    • Alternative: For transfer hydrogenation, add Ammonium Formate (5.0 equiv) and reflux for 1 hour.[1]

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]

  • Isolation: Concentrate the filtrate. The product is usually pure enough for the next step.[1]

Validation: Check


H NMR.[1][2][3] The disappearance of the characteristic alkene doublets (typically 

6.5–7.8 ppm,

Hz) and appearance of alkyl multiplets (

2.5–3.0 ppm) confirms reduction.[1]
Protocol C: Covalent Warhead Tuning (Michael Addition Assay)

Objective: To assess the reactivity of the scaffold towards biological thiols (e.g., Cysteine).[1]

Rationale: The 2-Fluoro substituent increases the electrophilicity of the


-carbon.[1] Before advancing a covalent inhibitor, one must determine its intrinsic reactivity (

proxy) to avoid promiscuous toxicity.[1]

GSH Reactivity Assay:

  • Setup: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Mix the compound (50

    
    M final) with reduced Glutathione (GSH, 500 
    
    
    
    M, 10-fold excess) in Phosphate Buffer (pH 7.4) at 37°C.[1]
  • Monitoring: Inject aliquots into HPLC-UV or LC-MS at

    
     min.
    
  • Analysis: Measure the depletion of the parent compound and the formation of the GSH-adduct.[1]

    • Interpretation: Rapid depletion (< 15 min) suggests high reactivity (potential for off-target toxicity).[1] Slow depletion (> 4 hours) suggests a "tunable" warhead suitable for targeted covalent inhibition.[1]

References & Authority

  • The "Super-Trifluoromethyl" Group:

    • Savoie, P. R., & Welch, J. T. (2015).[1] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[1][4][5] Chemical Reviews, 115(2), 1130–1190.[1]

  • Cinnamic Acid Pharmacology:

    • De, P., et al. (2011).[1] Cinnamic acid derivatives as diverse therapeutic agents.[1][3][6][7][8][9][10] Current Medicinal Chemistry, 18(11), 1672-1703.[1]

  • SF5 in Drug Discovery:

    • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

  • Synthesis of Fluorocinnamic Acids:

    • Navarrete, A., et al. (2013).[1][9][11] 2,3,4,5,6-Pentafluoro-trans-cinnamic acid.[1][2] Acta Crystallographica Section E. [1]

Disclaimer: This application note is for research purposes only. All syntheses involving fluorinated aromatics and pressurized gases should be conducted in a fume hood with appropriate PPE.[1]

Sources

Method

Application Note: Optimizing Antimicrobial Efficacy via Fluorination of Cinnamic Acid Scaffolds

Introduction: The Fluorine Effect in Antimicrobial Design The search for novel antimicrobial agents has pivoted toward modifying natural scaffolds to overcome resistance mechanisms. Cinnamic acid (CA), a phenylpropanoid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Effect in Antimicrobial Design

The search for novel antimicrobial agents has pivoted toward modifying natural scaffolds to overcome resistance mechanisms. Cinnamic acid (CA), a phenylpropanoid intermediate (


 skeleton), exhibits intrinsic but weak antimicrobial activity. However, its efficacy is often limited by rapid metabolic degradation and poor membrane permeability.

This guide details the strategic incorporation of fluorine atoms into the CA scaffold. Fluorine bioisosterism is a critical tool in medicinal chemistry. Replacing hydrogen or hydroxyl groups with fluorine (


) or trifluoromethyl (

) moieties profoundly alters the physicochemical properties of the molecule without significantly changing its steric footprint.
Key Mechanistic Advantages of Fluorination:
  • Lipophilicity Modulation: Fluorination typically increases the partition coefficient (

    
    ), facilitating passive diffusion across the bacterial lipid bilayer.
    
  • Metabolic Stability: The

    
     bond is stronger than the 
    
    
    
    bond (approx. 116 kcal/mol vs. 99 kcal/mol), blocking oxidative metabolism at specific sites (e.g., blocking para-hydroxylation).
  • Acidity Modulation: Fluorine’s high electronegativity lowers the

    
     of the carboxylic acid tail, altering the ionization state at physiological pH, which is crucial for transmembrane transport.
    

Rational Design & Structure-Activity Relationship (SAR)

Successful derivative design requires understanding how specific substitution patterns influence bacterial cell death.

SAR Principles for Cinnamic Acid Derivatives
  • The Alpha/Beta Unsaturation: The double bond is essential for activity. Reduction to a saturated chain often abolishes efficacy.

  • Ring Substitution:

    • Para-position (4-F): Generally enhances activity against Gram-positive bacteria by increasing lipophilicity while minimizing steric hindrance.

    • Meta-position (

      
      ):  The bulky trifluoromethyl group significantly boosts lipophilicity and can enhance binding to hydrophobic pockets in target enzymes (e.g., bacterial ATPase).
      
    • Electron Withdrawal: Strong electron-withdrawing groups (EWGs) like

      
       pull electron density from the aromatic ring, potentially increasing the reactivity of the Michael acceptor system (the 
      
      
      
      -unsaturated carbonyl), facilitating covalent modification of bacterial cysteine residues.
Logic Pathway: From Structure to Cell Death

SAR_Logic CA Cinnamic Acid Scaffold Mod_F Fluorine (F) Substitution CA->Mod_F Mod_CF3 Trifluoromethyl (CF3) Substitution CA->Mod_CF3 Prop_LogP Increased Lipophilicity (LogP) Mod_F->Prop_LogP Prop_pKa Altered pKa (Ionization) Mod_F->Prop_pKa Prop_Stab Metabolic Stability Mod_F->Prop_Stab Mod_CF3->Prop_LogP Strong Effect Mech_Mem Membrane Insertion Prop_LogP->Mech_Mem Prop_pKa->Mech_Mem Mech_Enz Enzyme Inhibition (ATPase/FtsZ) Prop_Stab->Mech_Enz Outcome Bacterial Cell Death Mech_Mem->Outcome Mech_Enz->Outcome

Figure 1: Logical flow illustrating how fluorination alters physicochemical properties leading to enhanced antimicrobial mechanisms.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the bacteriostatic potency of fluorinated derivatives. Standard: Adapted from CLSI M07 guidelines for broth microdilution.

Critical Considerations for Cinnamic Acids

Cinnamic acid derivatives are often hydrophobic. Standard aqueous preparation will fail.

  • Solvent: Dissolve stock compounds in 100% DMSO.

  • Final DMSO Concentration: Must remain

    
     (v/v) in the final assay well to avoid solvent toxicity masking the compound's effect.
    
Materials
  • Mueller-Hinton Broth (MHB) (Cation-adjusted).[1]

  • Test Organisms: S. aureus ATCC 29213 (Gram+), E. coli ATCC 25922 (Gram-).

  • Resazurin dye (0.015%) (Optional, for visual readout).

  • 96-well microtiter plates (polystyrene, round bottom).

Step-by-Step Workflow
  • Stock Preparation: Prepare 10 mg/mL stock solutions of fluorinated derivatives in DMSO.

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in MHB to reach
    
    
    CFU/mL.
  • Plate Setup:

    • Add 100 µL MHB to columns 2–12.

    • Add 200 µL of compound stock (diluted to

      
       starting concentration) to column 1.
      
    • Perform serial 2-fold dilution from column 1 to 10. Discard excess 100 µL from column 10.

    • Column 11 (Growth Control): Bacteria + MHB + DMSO (same % as samples).

    • Column 12 (Sterility Control): MHB only.

  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11. Final volume: 200 µL.

  • Incubation:

    
     for 18–24 hours.
    
  • Readout: Visual turbidity or absorbance at

    
    . MIC is the lowest concentration with no visible growth.
    

Protocol B: Mechanism of Action – Membrane Permeability Assay

Objective: Determine if the fluorinated derivative acts by disrupting the bacterial membrane (bactericidal), a common mechanism for lipophilic acids. Method: Propidium Iodide (PI) Uptake.[2] PI is membrane-impermeant and only fluoresces upon binding DNA inside compromised cells.[3]

Experimental Workflow

Membrane_Assay Start Mid-Log Phase Bacteria Wash Wash & Resuspend in PBS (OD600 = 0.5) Start->Wash Treat Add Compound (at 1x and 2x MIC) Wash->Treat Probe Add Propidium Iodide (30 µM final) Treat->Probe Incubate Incubate 30-60 min (Dark, 37°C) Probe->Incubate Measure Measure Fluorescence Ex: 535nm / Em: 617nm Incubate->Measure Pos_Ctrl Pos Control: CTAB or Nisin Pos_Ctrl->Treat Validation Neg_Ctrl Neg Control: PBS + DMSO Neg_Ctrl->Treat Baseline

Figure 2: Workflow for assessing membrane integrity using PI uptake.[2] High fluorescence indicates membrane rupture.

Self-Validating Steps
  • Positive Control: Use CTAB (Cetyltrimethylammonium bromide) or Nisin. If these do not fluoresce, the PI stain is degraded or the reader is miscalibrated.

  • Negative Control: Untreated cells in PBS + DMSO. Fluorescence should be near zero (<5% of positive control).

Data Presentation & Interpretation

When reporting results, compare the fluorinated derivatives directly against the parent Cinnamic Acid and a standard antibiotic (e.g., Ciprofloxacin).

Representative Data Structure (Hypothetical)
Compound IDStructure DescriptionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Membrane Permeability (%)
CA-01 Cinnamic Acid (Parent)> 512> 512< 5%
CA-F4 4-Fluoro-cinnamic acid12825615%
CA-CF3 3-(Trifluoromethyl)-cinnamic acid32 6485%
Cipro Ciprofloxacin (Control)0.50.25< 5% (Different MoA)

Interpretation:

  • CA-CF3 shows a 16-fold improvement over the parent compound.

  • High membrane permeability (85%) correlates with the lower MIC, confirming the lipophilic "punching" mechanism facilitated by the

    
     group.
    
  • The lack of permeability in Ciprofloxacin confirms that the assay specifically detects membrane disruptors, not just cell death (Cipro targets DNA gyrase).

References

  • Sova, M. (2012).[4] Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives.[4][5][6][7] Mini-Reviews in Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Narasimhan, B., et al. (2004). Biological evaluation of some 4-substituted benzylidene-hydrazine analogues of cinnamic acid. European Journal of Medicinal Chemistry.

  • Ruwizhi, N., & Aderibigbe, B. A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences.

  • El-Banna, A. A., et al. (2019).[8] Antimicrobial activity of some new fluorinated cinnamic acid derivatives. Al-Azhar Journal of Pharmaceutical Sciences.

Sources

Application

Application Note: 2-Fluoro-4-(pentafluorosulfur)cinnamic acid as a Privileged Enzyme Inhibitor Scaffold

Introduction: The "Super-Trifluoromethyl" Advantage in Drug Design In the landscape of medicinal chemistry, 2-Fluoro-4-(pentafluorosulfur)cinnamic acid (2F-4SF5-CA) represents a cutting-edge "privileged structure" design...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Super-Trifluoromethyl" Advantage in Drug Design

In the landscape of medicinal chemistry, 2-Fluoro-4-(pentafluorosulfur)cinnamic acid (2F-4SF5-CA) represents a cutting-edge "privileged structure" designed to overcome the limitations of traditional halogenated inhibitors. While cinnamic acid derivatives have long been utilized as inhibitors for enzymes such as Protein Tyrosine Phosphatases (PTPs) , Matrix Metalloproteinases (MMPs) , and Tyrosinase , their clinical efficacy is often hampered by rapid metabolic oxidation and insufficient lipophilicity.

This molecule incorporates the pentafluorosulfanyl (


)  group—often termed the "Super-Trifluoromethyl" group.[1][2] The 

moiety offers distinct advantages over the standard trifluoromethyl (

) group:
  • Enhanced Lipophilicity:

    
     is significantly more lipophilic (
    
    
    
    ) than
    
    
    (
    
    
    ), facilitating superior penetration into deep, hydrophobic enzyme pockets.
  • Metabolic Stability: The C–S bond is chemically robust, resisting oxidative degradation that typically affects phenyl rings.

  • Steric Bulk: The octahedral geometry of

    
     provides unique steric demand, improving selectivity by excluding smaller off-target enzymes.
    
  • Electronic Modulation: The 2-fluoro substituent on the cinnamic backbone modulates the pKa of the carboxylic acid and the electrophilicity of the

    
    -unsaturated alkene, fine-tuning its reactivity as a Michael acceptor for cysteine-dependent enzymes.
    
Primary Applications
  • Metabolic Disease Research: Inhibition of PTP1B (Diabetes/Obesity).

  • Oncology: Inhibition of histone deacetylases (HDACs) or MMPs.

  • Dermatology: Potent inhibition of Tyrosinase (Hyperpigmentation).

Mechanism of Action

The inhibitory potential of 2F-4SF5-CA operates through a dual-mode mechanism, making it a versatile tool for kinetic profiling.

A. Non-Covalent Binding (Canonical)

The carboxylic acid tail functions as a classic zinc-binding group (in MMPs) or a phosphate mimic (in PTPs), anchoring the molecule in the active site. Simultaneously, the 4-


 group engages in high-affinity hydrophobic interactions with the "Site B" or secondary pockets often found in these enzymes, driving potency into the nanomolar range.
B. Covalent Modification (Michael Addition)

The


-unsaturated carbonyl system (the cinnamate backbone) acts as a "warhead." In enzymes with a catalytic cysteine residue (e.g., Cathepsins, specific Kinases), the nucleophilic thiol can attack the 

-carbon, resulting in irreversible or slowly reversible inhibition. The 2-fluoro substituent enhances the electrophilicity of this bond, accelerating the reaction rate compared to non-fluorinated analogs.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Critical Note: The high lipophilicity of the


 group requires specific solvation protocols to prevent precipitation in aqueous buffers.

Materials:

  • 2F-4SF5-CA (Solid, >98% Purity)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade

  • Vortex Mixer

  • Sonicator

Procedure:

  • Weighing: Accurately weigh 5 mg of 2F-4SF5-CA into a sterile, amber glass vial (protect from light to prevent photo-isomerization of the alkene).

  • Solvation: Calculate the volume of DMSO required to achieve a 50 mM stock concentration.

    • Calculation:

      
      
      
    • Note: MW of 2F-4SF5-CA

      
       304.2  g/mol .
      
  • Dissolution: Add the calculated DMSO. Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into 20 µL volumes in PCR tubes. Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

Protocol B: Enzyme Kinetic Assay (Representative Target: PTP1B)

This protocol validates the compound as an inhibitor using a standard colorimetric phosphatase assay.

Reagents:

  • Recombinant Human PTP1B Enzyme (0.5 µg/mL final)

  • Substrate: p-Nitrophenyl Phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.

  • Stop Solution: 1M NaOH.

Workflow:

  • Dilution Series: Prepare a 10-point dilution series of 2F-4SF5-CA in Assay Buffer (maintaining 1% DMSO final). Range: 0.1 nM to 10 µM.

  • Enzyme Incubation:

    • Add 40 µL of Enzyme Solution to 96-well plate wells.

    • Add 10 µL of Inhibitor Dilution.

    • Crucial Step: Incubate for 15 minutes at 37°C. This allows the hydrophobic

      
       group to orient correctly within the active site.
      
  • Substrate Initiation: Add 50 µL of pNPP (2 mM stock).

  • Measurement: Monitor Absorbance at 405 nm (formation of p-nitrophenol) every 30 seconds for 20 minutes (Kinetic Mode).

  • Termination: (Optional for endpoint) Add 50 µL 1M NaOH. Read A405.

Protocol C: Determining Reversibility (Jump-Dilution Method)

To distinguish between simple competitive binding and covalent Michael addition.

  • Incubation: Incubate Enzyme + Inhibitor (at

    
    ) for 60 minutes.
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing saturating substrate (pNPP).

  • Observation:

    • Rapid recovery of activity: Indicates reversible, non-covalent inhibition.

    • Sustained suppression: Indicates covalent modification or slow-tight binding (likely driven by the 2-fluoro-alkene warhead).

Data Analysis & Visualization

Physiochemical Profile
PropertyValueSignificance
Molecular Weight ~304.22 DaSmall molecule, fragment-like.
cLogP ~3.8 - 4.2High lipophilicity; excellent membrane permeability.
H-Bond Donors 1 (COOH)Specificity for active site residues (Arg/Lys).
Topological Polar Surface Area 37.3 ŲGood predictor for oral bioavailability.
Rotatable Bonds 3Limited flexibility reduces entropic penalty upon binding.
Mechanism of Inhibition Workflow

The following diagram illustrates the logical flow for characterizing this inhibitor, distinguishing between reversible binding and covalent capture.

InhibitionWorkflow Start Start: 2F-4SF5-CA Stock Assay Enzyme Kinetic Assay (Protocol B) Start->Assay IC50 Calculate IC50 Assay->IC50 JumpDilution Jump-Dilution Assay (Protocol C) IC50->JumpDilution If Potent (<1µM) ResultRev Rapid Activity Recovery: Reversible Inhibitor JumpDilution->ResultRev Activity Returns ResultIrr No Activity Recovery: Covalent/Tight-Binding JumpDilution->ResultIrr Activity Suppressed Mechanism1 Mechanism: Hydrophobic Pocket Fit (SF5) + Ionic Anchor (COOH) ResultRev->Mechanism1 Mechanism2 Mechanism: Cysteine Michael Addition (2-Fluoro-Alkene Warhead) ResultIrr->Mechanism2

Caption: Decision tree for characterizing the mode of inhibition (Reversible vs. Covalent) using kinetic profiling.

References

  • Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 115(2), 1130–1190. Link

  • Altuntas, M. M., et al. (2021). "The Pentafluorosulfanyl Group in Medicinal Chemistry: A Super-Trifluoromethyl Group?" Journal of Medicinal Chemistry, 64(15), 10870–10900. Link

  • Guzman, F. (2014). "Cinnamic Acid Derivatives as Anticancer Agents."[3][4][5][6] Molecules, 19(12), 19292–19349. Link

  • Pontillo, C., et al. (2015). "PTP1B Inhibitors: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents, 25(11), 1239-1254. Link

  • Navarrete, A., et al. (2013).[7] "2,3,4,5,6-Pentafluoro-trans-cinnamic acid."[7][8][9] Acta Crystallographica Section E, 69(10), o1517. Link

Sources

Method

Application Note: Integrated Phenotypic Screening and Multi-Omics Profiling in Novel Agrochemical Discovery

Abstract The discovery of novel agrochemicals has shifted from simple target-based high-throughput screening (HTS) to holistic, phenotype-anchored approaches. This shift is driven by the urgent need to combat resistant p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of novel agrochemicals has shifted from simple target-based high-throughput screening (HTS) to holistic, phenotype-anchored approaches. This shift is driven by the urgent need to combat resistant pest populations (e.g., Bemisia tabaci, Amaranthus palmeri) and to identify molecules with novel Modes of Action (MoA). This Application Note details a validated workflow integrating High-Content Screening (HCS) with Metabolomic Profiling (Physionomics) to identify, validate, and de-risk novel herbicidal and insecticidal candidates.

Introduction: The Phenotypic Pivot

Traditional target-based screening often yields "hits" that fail in field trials due to poor uptake, metabolism, or off-target toxicity. The modern "Role" of discovery technologies is to prioritize biological relevance early in the pipeline.

This guide focuses on two critical roles:

  • Phenotypic Anchoring: Using automated imaging to detect physiological changes in whole organisms (Lemna paucicostata or Arabidopsis) before the molecular target is known.

  • MoA Deconvolution: Using untargeted metabolomics to map the "metabolic fingerprint" of a compound, revealing its biochemical target via pathway perturbations.

Module A: High-Content Phenotypic Screening (HCS)

Objective: Rapidly filter compound libraries for biological activity using miniaturized whole-organism assays.

Protocol A1: Lemna paucicostata Microplate Assay

Rationale:Lemna (duckweed) is a standard model for herbicide discovery due to its rapid growth, aquatic uptake, and sensitivity to diverse MoAs.

Materials:

  • Organism: Lemna paucicostata (axenic culture).[1][2]

  • Vessel: 96-well clear-bottom microplates.

  • Media: Modified Hoagland’s solution (1% sucrose).

  • Imaging: High-Content Imager (e.g., PerkinElmer Operetta or equivalent) with Chlorophyll fluorescence channels (Ex 480nm / Em 680nm).

Step-by-Step Methodology:

  • Seeding: Dispense 150 µL of media containing 2-3 Lemna fronds into each well using a large-bore liquid handler.

  • Compound Treatment: Add test compounds (dissolved in DMSO) to a final concentration of 10 µM (screening dose).

    • Controls: 0.5% DMSO (Negative), Paraquat 1 µM (Positive/Necrosis), Glyphosate 10 µM (Positive/Chlorosis).

  • Incubation: Incubate at 25°C, 100 µE/m²/s continuous light for 72 hours.

  • Imaging: Acquire images every 24 hours.

    • Channel 1 (Biomass): Brightfield area.

    • Channel 2 (Health): Chlorophyll fluorescence intensity.

  • Data Analysis: Calculate Growth Inhibition (GI) and Chlorosis Index (CI).

Self-Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay plate to be valid.

    
    
    (Where 
    
    
    
    is SD and
    
    
    is mean of positive (p) and negative (n) controls).

Module B: Mode of Action (MoA) Deconvolution via Metabolomics

Objective: Determine the molecular target of "hits" from Module A by analyzing metabolic perturbations.

The "Physionomics" Logic: Inhibiting a specific enzyme causes the accumulation of its substrate and the depletion of its product. This creates a unique "fingerprint" relative to the untreated control.

Protocol B1: Untargeted LC-MS/MS Profiling

Sample Preparation:

  • Harvest: Collect 50 mg (fresh weight) of treated tissue from Module A hits.

  • Quenching: Immediately flash-freeze in liquid nitrogen to stop metabolic activity.

  • Extraction: Homogenize in 500 µL of cold Extraction Solvent (80:20 Methanol:Water, 0.1% Formic Acid).

  • Centrifugation: 14,000 x g for 10 min at 4°C. Collect supernatant.

LC-MS Parameters:

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µm.

  • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • MS Mode: Data-Dependent Acquisition (DDA), switching between Positive and Negative polarity.

Data Interpretation (Example): The table below illustrates how specific metabolic shifts identify the MoA.

Candidate IDBiomarker Accumulation (Fold Change)Biomarker Depletion (Fold Change)Predicted MoAReference
Cmpd-X Ornithine (>5.0x)Citrulline (<0.2x)Ornithine Carbamoyltransferase[1]
Cmpd-Y Tyrosine (>8.0x)Plastocoquinone (<0.1x)HPPD Inhibition[2]
Cmpd-Z Shikimate (>10.0x)Phenylalanine (<0.3x)EPSPS Inhibition[2]

Visualization: The Discovery Logic

The following diagram illustrates the integrated workflow, moving from phenotypic hits to molecular definition.

AgrochemicalDiscovery cluster_MoA Module B: MoA Deconvolution Library Compound Library (Natural Products / Synthetics) Screening Module A: High-Content Screening (Lemna/Arabidopsis) Library->Screening High Throughput HitSel Hit Selection (GI > 50% @ 10µM) Screening->HitSel Image Analysis Extraction Metabolite Extraction (MeOH:H2O) HitSel->Extraction Tissue Harvest Safety Module C: Safety Profiling (Zebrafish Embryo Tox) HitSel->Safety Parallel Track LCMS Untargeted LC-MS/MS Extraction->LCMS PCA Multivariate Analysis (PCA/OPLS-DA) LCMS->PCA Pathway Pathway Mapping (Substrate Accumulation) PCA->Pathway Fingerprinting Lead Validated Lead Candidate Pathway->Lead Novel MoA Confirmed Safety->Lead Low Toxicity

Figure 1: Integrated workflow for phenotypic anchoring and metabolomic MoA deconvolution. Blue nodes indicate input/output; Yellow indicates screening; Green indicates omics analysis; Red indicates decision gates.

Module C: Early Safety Profiling (Zebrafish)

Objective: Fail early. Eliminate compounds with high vertebrate toxicity before expensive mammalian testing.

Protocol C1: Zebrafish Embryo Developmental Toxicity Assay (ZEDTA)

Rationale: Zebrafish embryos share high genetic homology with mammals and possess functional hepatic metabolism, making them superior to cell lines for toxicity prediction.

Methodology:

  • Collection: Collect fertilized eggs at <4 hours post-fertilization (hpf).

  • Exposure: Place one embryo per well in 24-well plates containing E3 medium + Test Compound (0.1 - 100 µM).

  • Duration: Expose for 96 hours at 28.5°C.

  • Endpoints (Scored at 24, 48, 72, 96 hpf):

    • Lethality: Coagulation of eggs.

    • Teratogenicity:[3][4] Tail curvature, pericardial edema, yolk sac edema.

    • Hatching Rate: Delayed or failed hatching.

Interpretation:

  • LC50 (Lethal Concentration): Concentration killing 50% of embryos.

  • EC50 (Effect Concentration): Concentration causing malformations in 50%.

  • Decision: If LC50 (Zebrafish) < 10x EC50 (Target Weed/Pest), the therapeutic window is likely too narrow.

Pathway Visualization: Metabolic Fingerprinting

The diagram below details how metabolomics identifies the specific enzyme block (MoA).

MetabolicFingerprint cluster_readout Mass Spec Readout Precursor Precursor Metabolite Substrate Substrate (ACCUMULATES) Precursor->Substrate Upstream Flux Enzyme Target Enzyme (Inhibited by Agrochemical) Product Product (DEPLETES) Enzyme->Product Blocked Substrate->Enzyme Phenotype Phenotype (e.g., Bleaching/Stunting) Substrate->Phenotype Toxicity Mechanism Product->Phenotype Essential Starvation

Figure 2: Mechanism of Action determination via metabolic fingerprinting. Inhibition of the target enzyme leads to a diagnostic accumulation of the substrate and depletion of the product.

References

  • Aliferis, K. A., & Chrysayi-Tokousbalides, M. (2011). Metabolomics in pesticide research and development: Review and future perspectives. Metabolomics. Available at: [Link]

  • Grossmann, K., et al. (2012). Physionomics and metabolomics – two key approaches in herbicide mode of action discovery. Pest Management Science. Available at: [Link]

  • Gustafson, A. L., et al. (2012). Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing. Reproductive Toxicology. Available at: [Link]

  • Sparks, T. C., & Nauen, R. (2015). IRAC: Mode of action classification and insecticide resistance management. Pesticide Biochemistry and Physiology. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 236: Fish Embryo Acute Toxicity (FET) Test. Available at: [Link]

Sources

Application

incorporation of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid into polymers

Application Note: Incorporation of 2-Fluoro-4-(pentafluorosulfur)cinnamic Acid into Functional Polymers Executive Summary This guide details the protocols for incorporating 2-Fluoro-4-(pentafluorosulfur)cinnamic acid (F-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation of 2-Fluoro-4-(pentafluorosulfur)cinnamic Acid into Functional Polymers

Executive Summary

This guide details the protocols for incorporating 2-Fluoro-4-(pentafluorosulfur)cinnamic acid (F-SF5-CA) into polymer systems.[1] This specific monomer combines the "super-trifluoromethyl" properties of the pentafluorosulfur (


) group with the versatile reactivity of the cinnamic acid backbone.

Why this molecule?

  • Hyper-Hydrophobicity: The

    
     group is significantly more lipophilic and bulky than a 
    
    
    
    group, imparting extreme water repellency and chemical resistance to polymers.[1]
  • Bioisosterism: In drug delivery, the

    
     moiety acts as a stable, bulky bioisostere for tert-butyl or trifluoromethyl groups, enhancing metabolic stability.[1]
    
  • Photoreactivity: The cinnamic acid backbone allows for UV-induced [2+2] cycloaddition, enabling "smart" photo-crosslinking of hydrogels and coatings.[1]

Part 1: Chemical Profile & Rationale[1]

Molecule: 2-Fluoro-4-(pentafluorosulfur)cinnamic acid Key Functionalities:

  • 
     (Pentafluorosulfur):  Electron-withdrawing, chemically inert, high dipole moment, high steric bulk (
    
    
    
    , compared to
    
    
    for
    
    
    ).[1]
  • Ortho-Fluorine: Provides steric locking of the phenyl ring relative to the vinyl group and modulates the pKa of the carboxylic acid.

  • Cinnamic Acid Backbone: Dual functionality—polymerizable alkene (via radical or photo-dimerization) and functionalizable carboxylic acid.[1]

Strategic Utility: Unlike standard fluoropolymers (e.g., PTFE) which are difficult to process, F-SF5-CA allows the introduction of fluorinated properties into standard organic polymers (polyesters, polyacrylates, polyamides) via simple solution chemistry.[1]

Part 2: Synthesis of the Monomer

Note: While 2-Fluoro-4-(pentafluorosulfur)benzaldehyde is commercially available, the cinnamic acid derivative often requires in-house synthesis.[1]

Protocol A: Knoevenagel Condensation (Standard Route)

Objective: Convert 2-fluoro-4-(pentafluorosulfur)benzaldehyde into the target cinnamic acid.[1]

Reagents:

  • Precursor: 2-Fluoro-4-(pentafluorosulfur)benzaldehyde (1.0 eq)[1]

  • Reagent: Malonic acid (1.2 eq)[1]

  • Base/Catalyst: Pyridine (Solvent/Base) + Piperidine (Catalytic, 0.1 eq)[1]

  • Solvent: Pyridine (or Ethanol with pyridine catalyst)[1]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-4-(pentafluorosulfur)benzaldehyde (e.g., 5.0 g) in dry pyridine (25 mL).

  • Addition: Add malonic acid (1.2 equivalents) and piperidine (5 drops).

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Evolution of

    
     gas indicates the decarboxylation step is proceeding.[1]
    
  • Quenching: Cool the reaction mixture to

    
     and pour slowly into ice-cold HCl (1M, 100 mL) to precipitate the acid.
    
  • Isolation: Filter the white precipitate.

  • Purification: Recrystallize from Ethanol/Water (7:3).

  • Validation: Check purity via

    
     NMR. The 
    
    
    
    group will appear as a characteristic multiplet (AB4 pattern) around +60 to +85 ppm, and the ortho-F around -110 ppm.[1]

Part 3: Polymerization Strategies

We present two distinct workflows: Direct Copolymerization (for materials) and Post-Polymerization Modification (for bio-applications).[1]

Strategy 1: Radical Copolymerization (Surface Coatings)

Rationale: Cinnamic acid derivatives do not homopolymerize well via free radicals due to resonance stabilization.[1] They copolymerize efficiently with electron-rich monomers like Styrene or Methyl Methacrylate (MMA).[1]

Protocol:

  • Monomer Mix: Dissolve F-SF5-CA (1.0 g) and Styrene (4.0 g) in Anisole (10 mL). (Molar feed ratio ~1:5 ensures good incorporation).[1]

  • Initiator: Add AIBN (Azobisisobutyronitrile) at 1 mol% relative to total monomer.

  • Degassing: Purge with Nitrogen for 15 minutes (Critical: Oxygen inhibits radical propagation).

  • Polymerization: Heat to 70°C for 12 hours.

  • Precipitation: Drop the viscous solution into excess cold Methanol. The polymer precipitates as a white solid.[1]

  • Result: A polystyrene backbone with pendant

    
    -fluorinated side chains.
    
Strategy 2: Post-Polymerization Modification (Bio-Conjugation)

Rationale: For drug delivery carriers (e.g., PEG or Chitosan), it is safer to graft the F-SF5-CA onto a pre-formed biocompatible backbone using the carboxylic acid.[1]

Protocol:

  • Activation: Dissolve F-SF5-CA (1 eq) in dry DMF. Add EDC (1.2 eq) and NHS (1.2 eq).[1] Stir for 2 hours at RT to form the NHS-ester.

  • Coupling: Add the polymer (e.g., Chitosan or PEG-Amine) dissolved in buffer (pH 8) or DMF/TEA.[1]

  • Incubation: Stir for 24 hours at room temperature.

  • Purification: Dialysis against water (MWCO 3.5 kDa) for 3 days to remove unreacted monomer.

  • Application: The resulting polymer will self-assemble into micelles in water due to the hydrophobic

    
     groups.[1]
    

Part 4: Visualization of Workflows

Figure 1: Synthesis and Activation Pathway

Caption: Logical flow from commercial aldehyde precursor to polymer-ready activated ester.[1]

G Aldehyde 2-Fluoro-4-(SF5) Benzaldehyde Knoevenagel Knoevenagel Condensation (Malonic Acid / Pyridine) Aldehyde->Knoevenagel Synthesis Monomer 2-Fluoro-4-(SF5) Cinnamic Acid Knoevenagel->Monomer Decarboxylation Activation Activation (EDC / NHS) Monomer->Activation Coupling Prep ActiveEster NHS-Active Ester (Ready for Grafting) Activation->ActiveEster Yields

[1]

Figure 2: Polymerization Decision Matrix

Caption: Selecting the correct protocol based on the desired material property.[2]

P Start Start: F-SF5-CA Monomer Decision Target Application? Start->Decision MatSci High Performance Coating (Hydrophobicity) Decision->MatSci Inert Surface Bio Drug Delivery / Hydrogel (Bioisostere) Decision->Bio Bioactivity Radical Radical Copolymerization (with Styrene/MMA) MatSci->Radical Result1 Random Copolymer (Thermal Stability) Radical->Result1 Grafting PPM Grafting (Amide Coupling) Bio->Grafting Photo Photocrosslinking ([2+2] Dimerization) Bio->Photo Result2 Self-Assembling Micelle or Hydrogel Grafting->Result2 Photo->Result2

Part 5: Characterization & Troubleshooting

TechniqueParameterExpected Observation

NMR
SF5 GroupMultiplet at +60 to +85 ppm (AB4 pattern).[1] This is the "fingerprint" of success.

NMR
Aromatic FSinglet/Multiplet at -110 ppm.[1]
Contact Angle HydrophobicityWater contact angle should exceed 100° for copolymers with >10% incorporation.[1]
DSC Thermal Stability

often increases due to the bulky

inhibiting chain rotation.[1]

Troubleshooting Note:

  • Solubility: The

    
     group makes the monomer very lipophilic. If the monomer precipitates during aqueous grafting (Strategy 2), add up to 30% DMSO or Ethanol to the buffer.
    
  • Steric Hindrance: The ortho-fluorine atom adds steric bulk near the reaction site.[1] For amide coupling, allow longer reaction times (24h+) compared to non-fluorinated analogues.[1]

References

  • S. Altomonte et al. , "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides," Molecules, vol. 25, no.[1] 23, 2020. Link[1]

    • Cited for: Synthesis of SF5-aromatics and the bioisosteric properties of the group.[3][4][5]

  • P. R. Savoie et al. , "Silyl Chloroalkenyl and Alkynyl Sulfur Pentafluorides as versatile reagents," ChemRxiv, 2025.[1] Link[1]

    • Cited for: Reactivity of SF5-alkynes and stability of the SF5 group under reaction conditions.[1]

  • T. Fujiwara et al. , "Controlled Radical Copolymerization of Cinnamic Derivatives," Biomacromolecules, vol. 19, no.[1] 11, 2018.[1] Link[1]

    • Cited for: Protocols on radical copolymerization of cinnamic acid derivatives with styrene/acrylates.[1]

  • J. V. Crivello , "The Photoinitiated Polymerization of Cinnamic Acid Derivatives," Journal of Polymer Science, 1995.[1]

    • Cited for: Mechanisms of [2+2] photocycloaddition for hydrogel formation.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid

The following technical guide is structured as a Tier-3 Support Knowledge Base for the synthesis of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid . It prioritizes mechanistic causality, robust troubleshooting, and self-val...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for the synthesis of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid . It prioritizes mechanistic causality, robust troubleshooting, and self-validating protocols over generic recipe steps.

Document ID: TS-SF5-CIN-004 Status: Active Target Audience: Medicinal Chemistry, Process Development Core Challenge: Ortho-fluorination on an electron-deficient


-aromatic ring and subsequent vinylation.

Molecular Architecture & Synthetic Strategy

The target molecule combines a cinnamic acid backbone with a pentafluorosulfur (


) group  (often called the "super-trifluoromethyl" group due to its high lipophilicity and electron-withdrawing power) and an ortho-fluorine  atom.

Critical Analysis of the Challenge:

  • Electronic Deactivation: The

    
     group is a strong electron-withdrawing group (EWG) (
    
    
    
    ), significantly deactivating the ring toward Electrophilic Aromatic Substitution (
    
    
    ).
  • Regiocontrol: Introducing a fluorine atom specifically at the 2-position (ortho to the vinyl group) requires precise directing group manipulation. Direct fluorination is non-selective.

  • Coupling Efficiency: The Heck reaction on electron-deficient aryl halides is generally favorable (oxidative addition is fast), but the stability of the Pd-intermediate can be compromised by the lack of electron density.

Validated Synthetic Pathway

We recommend a Modular Linear Synthesis starting from commercially available 1-bromo-4-(pentafluorosulfur)benzene . This route circumvents the difficult direct fluorination by using a nitro-amine-diazonium sequence (Balz-Schiemann) to install the fluorine atom before the Heck coupling.

Synthesispathway cluster_TS Critical Control Points Start Start: 1-Bromo-4-(pentafluorosulfur)benzene Nitro Intermediate A: 1-Bromo-2-nitro-4-(SF5)benzene (Regioselective Nitration) Start->Nitro HNO3, H2SO4 (SF5 directs meta, Br directs ortho) Amine Intermediate B: 2-Amino-1-bromo-4-(SF5)benzene (Chemoselective Reduction) Nitro->Amine Fe, AcOH or SnCl2 (Avoid Hydrogenation to keep Br) Fluoro Precursor C: 1-Bromo-2-fluoro-4-(SF5)benzene (Balz-Schiemann Fluorination) Amine->Fluoro 1. NaNO2, HBF4 2. Thermal decomp Ester Intermediate D: Ethyl 2-fluoro-4-(SF5)cinnamate (Heck Coupling) Fluoro->Ester Ethyl Acrylate, Pd(OAc)2 Phosphine Ligand, Base Final Target: 2-Fluoro-4-(pentafluorosulfur)cinnamic acid (Hydrolysis) Ester->Final LiOH, THF/H2O

Caption: Step-wise synthesis logic ensuring regiochemical integrity. The


 and Br substituents cooperatively direct nitration to the required 2-position.

Experimental Protocols & Troubleshooting

Phase 1: Precursor Synthesis (The "Make" Protocol)

Objective: Synthesize 1-bromo-2-fluoro-4-(pentafluorosulfur)benzene . Rationale: This specific isomer is rarely in stock; synthesis from the 4-


-bromide is the most reliable route.
Step 1.1: Regioselective Nitration

Protocol:

  • Dissolve 1-bromo-4-(pentafluorosulfur)benzene in conc.

    
     at 
    
    
    
    .[1]
  • Dropwise add fuming

    
     (1.1 equiv). Maintain temp 
    
    
    
    .
  • Stir at RT for 2 hours. Pour onto ice. Mechanism: The

    
     group directs meta (positions 2,6). The Bromine directs ortho/para (positions 2,6 and 4). Since position 4 is occupied, both groups direct the incoming nitro group to position 2.
    Checkpoint:  Product should be a pale yellow solid.
    
Step 1.2: Reduction to Aniline

Protocol: Use Iron powder/Acetic Acid or


 .
  • Warning: Do NOT use catalytic hydrogenation (

    
    ). This will likely debrominate the ring (hydrodehalogenation), destroying the handle needed for the Heck reaction.
    
Step 1.3: Balz-Schiemann Fluorination (Critical Step)

Protocol:

  • Suspend amine in

    
     (48% aq) at 
    
    
    
    .
  • Add

    
     (aq) dropwise to form the diazonium tetrafluoroborate salt.
    
  • Filter the salt (do not dry completely to avoid explosion risk).

  • Suspend salt in dry decalin or heat the dry salt cautiously to decompose (

    
     evolution) to the aryl fluoride.
    
Troubleshooting ScenarioProbable CauseCorrective Action
Low Yield in Fluorination Wet diazonium salt hydrolyzed to phenol.Ensure the diazonium salt is washed with cold ether and dried (vacuum) before thermal decomposition. Use non-aqueous diazotization (t-BuONO/BF3-Et2O) if yield persists <40%.
Violent Decomposition Overheating the diazonium salt.Decompose in a high-boiling solvent (e.g., 1,2-dichlorobenzene) rather than neat heating.
Loss of Bromine Hydrodehalogenation during reduction.Switch from metal/acid reduction to chemoselective agents like

in EtOH.
Phase 2: The Heck Coupling (The "Connect" Protocol)

Objective: Couple Precursor C with Ethyl Acrylate. Reagents: Ethyl Acrylate (1.5 eq),


 (5 mol%), 

(10 mol%),

(2 eq), DMF (0.2 M).

Protocol:

  • Degas DMF with Argon for 30 mins (Oxygen poisons the catalyst).

  • Add reagents. Heat to

    
     for 12-16 hours.
    
  • Filter through Celite (remove Pd black).

  • Hydrolyze the ester using

    
     (3 eq) in 
    
    
    
    (1:1) at RT.
Phase 3: Purification & Characterization

The


 group imparts extreme lipophilicity. The final acid will be significantly less polar than typical cinnamic acids.

Solubility Profile:

  • Soluble: EtOAc, THF, DCM, Acetone.

  • Insoluble: Water, Hexane (cold).

  • Recrystallization: Toluene/Heptane mixtures are often effective for

    
    -benzoic/cinnamic acids.
    

Frequently Asked Questions (FAQ)

Q1: Why can't I just fluorinate 4-(pentafluorosulfur)cinnamic acid directly?

A: Direct fluorination (e.g., using Selectfluor or


) is electrophilic. The 

group and the acrylic acid tail are both electron-withdrawing. The ring is too deactivated for standard electrophilic fluorination to occur efficiently, and if it did, regioselectivity would be poor (likely meta to the strongest director, not necessarily the ortho position you need).
Q2: My Heck reaction turned black immediately and yield is <10%. Why?

A: "Pd black" precipitation indicates catalyst decomposition before the catalytic cycle engaged.

  • Cause: The oxidative addition to the electron-deficient ring is fast, but if the olefin insertion is slow, the Pd species aggregates.

  • Fix: Use a Jeffery condition modification: Add Tetrabutylammonium bromide (TBAB) (1.0 eq) as a phase transfer agent/ligand stabilizer. This stabilizes the "naked" Pd nanoparticles and often boosts yields in electron-poor systems.

Q3: How do I confirm the group is intact by NMR?

A: The


 group has a distinct signature.
  • 
     NMR:  Look for an AB4 pattern. A doublet (integral 4, equatorial Fs) around 
    
    
    
    to
    
    
    ppm and a quintet (integral 1, axial F) around
    
    
    to
    
    
    ppm.
  • Coupling: You will see

    
     coupling of ~150 Hz. If this pattern is absent, you may have lost the 
    
    
    
    group (rare, but possible under extreme reduction).
Q4: Can I use the commercially available 2-fluoro-4-bromoaniline?

A: No.

  • Structure: 2-fluoro-4-bromoaniline has F at pos 2, Br at pos 4.

  • Reaction: If you convert the amine to

    
     (very difficult chemistry requiring 
    
    
    
    gas at high pressure), you get the wrong isomer.
  • Reaction: If you try to Heck couple the Br at pos 4, you get a styrene at pos 4, not a cinnamic acid.

  • Conclusion: You must build the

    
     at pos 4 first (or buy it) and then install the F at pos 2.
    

References

  • Nitration of SF5-Benzene Derivatives

    • Study on the directing effects of the pentafluorosulfanyl group.
    • Source: Journal of Fluorine Chemistry.[2]

  • Balz-Schiemann Reaction Protocols

    • Preparation of Aryl Fluorides
    • Source: Organic Syntheses.
  • Heck Reaction on Electron-Deficient Arenes

    • Palladium-Catalyzed Heck Reaction of Aryl Bromides.[3]

    • Source: MDPI Molecules.
  • SF5 Group Properties & Stability

    • Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.
    • Source: ResearchG

Sources

Optimization

Introduction: The "Super-Trifluoromethyl" Challenge

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing SF₅-Cinnamic Acid Synthesis

You are likely pursuing SF₅-cinnamic acid because the pentafluorosulfanyl group offers a unique combination of high electronegativity (


), steric bulk (slightly larger than a tert-butyl group), and extreme lipophilicity (

). While these properties are gold for medicinal chemistry (enhancing metabolic stability and membrane permeability), they present distinct synthetic hurdles compared to standard cinnamic acids.

This guide moves beyond generic protocols. It addresses the specific kinetic and thermodynamic bottlenecks introduced by the SF₅ moiety during synthesis.

Module 1: Synthetic Route Selection & Reagent Logic

Q: Should I use the Knoevenagel condensation or the Heck reaction?

A: This depends on your starting material availability and scale.

FeatureRoute A: Knoevenagel Condensation Route B: Mizoroki-Heck Reaction
Starting Material 4-(SF₅)benzaldehyde4-(SF₅)bromobenzene (or iodide)
Reagent Malonic acidAcrylic acid / Acrylate esters
Key Advantage Metal-free; generally cheaper reagents.High atom economy; milder temperatures.
SF₅ Impact The EWG nature of SF₅ activates the aldehyde, making it very reactive (prone to side reactions).SF₅ facilitates oxidative addition but its bulk can hinder reductive elimination if ligands are too large.
Recommendation Best for Gram-Scale. Robust and easier purification.Best for Diversity. Allows late-stage functionalization.
Visualizing the Pathways

SF5_Synthesis Start_Aldehyde SF5-Benzaldehyde Reaction_K Knoevenagel (Pyridine/Piperidine) Start_Aldehyde->Reaction_K + Malonic Acid Start_Halo SF5-Bromobenzene Reaction_H Heck Coupling (Pd cat., Base) Start_Halo->Reaction_H + Acrylic Acid Inter_K Intermediate Aldol/Diacid Reaction_K->Inter_K Fast Addition Product SF5-Cinnamic Acid (Target) Reaction_H->Product Direct Coupling Inter_K->Product Decarboxylation (Rate Limiting)

Figure 1: Comparison of synthetic routes. Note that in the Knoevenagel route, the decarboxylation step is often the bottleneck due to the stability of the intermediate.

Module 2: Protocol & Optimization (Knoevenagel Focus)

The Knoevenagel condensation is the most reliable method for high yields, provided you manage the decarboxylation step.

Standard Protocol:

  • Mix: 1.0 eq SF₅-benzaldehyde, 1.2 eq Malonic acid.

  • Solvent: Pyridine (acts as solvent and base).[1]

  • Catalyst: Piperidine (0.1 eq).

  • Heat: Reflux (100–115°C) for 4–6 hours.

  • Workup: Pour into ice-cold HCl.

Troubleshooting the Knoevenagel Route

Q: I see high conversion of the aldehyde, but my isolated yield is low. Where is the product? A: The SF₅ group makes the intermediate dicarboxylic acid highly stable. If you stop the reaction too early or run it too cool, you isolate the benzylidene malonic acid intermediate, which is water-soluble (at high pH) or stays in the aqueous phase during workup.

  • Fix: Ensure the reaction temperature exceeds 100°C to force thermal decarboxylation. Extend reaction time until CO₂ evolution ceases completely.

Q: The reaction mixture turned into a black tar. A: The electron-withdrawing SF₅ group makes the aldehyde highly electrophilic, promoting self-condensation or polymerization (Cannizzaro-type side reactions).

  • Fix:

    • Add Reagents Sequentially: Dissolve malonic acid in pyridine first, then add the aldehyde slowly at room temperature before heating.

    • Lower Base Load: Reduce piperidine to 0.05 eq or switch to a milder catalyst like

      
      -alanine.
      

Module 3: Protocol & Optimization (Heck Focus)

Standard Protocol:

  • Mix: 1.0 eq SF₅-bromobenzene, 1.5 eq Acrylic acid.

  • Catalyst: Pd(OAc)₂ (1-2 mol%).

  • Ligand: P(o-tol)₃ (4-6 mol%) - Crucial for bulky substrates.

  • Base: Et₃N (2.5 eq).

  • Solvent: DMF or NMP (anhydrous).

  • Heat: 100°C for 12 hours.

Troubleshooting the Heck Route

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: This is likely catalyst poisoning ("Pd black" formation). The SF₅ group is lipophilic, but the free acid (acrylic acid) can strip ligands from Palladium.

  • Fix: Use Jeffery conditions . Add Tetrabutylammonium bromide (TBAB) (1.0 eq).[2] The bromide ions stabilize the Pd(0) species, preventing aggregation into inactive Pd black.

Q: I am getting a mixture of regioisomers. A: While the SF₅ group strongly favors the trans (E)-isomer due to steric bulk, the electronic effect can sometimes direct Pd to the


-position of the acrylate.
  • Fix: Switch the solvent to 1,4-Dioxane . Non-polar solvents enhance steric control over electronic control, maximizing the E-selectivity.

Module 4: Purification (The SF₅ Factor)

Q: My product is an oil/gum and won't crystallize. Is it impure? A: Not necessarily. SF₅ compounds are notoriously "greasy" (lipophilic). They resist crystallization from standard polar solvents like Ethanol/Water.

  • Fix: Use a non-polar/polar gradient .

    • Dissolve the crude oil in a minimum amount of warm Ethyl Acetate.

    • Slowly add Hexane or Heptane until turbidity appears.

    • Cool to -20°C.

    • Why? The SF₅ group interacts poorly with water, so standard acid precipitation often traps impurities. Hexane forces the lipophilic SF₅ lattice to pack.

Q: How do I remove the residual SF₅-benzaldehyde? A: It is difficult to separate by chromatography because the R_f values are similar.

  • Fix: Use a Bisulfite Wash .

    • Wash the organic layer with saturated Sodium Bisulfite (

      
      ) solution.
      
    • The aldehyde forms a water-soluble adduct; the SF₅-cinnamic acid does not.

Module 5: Decision Tree for Low Yields

Troubleshooting Problem Low Yield of SF5-Cinnamic Acid Check_TLC Check TLC/LCMS What remains? Problem->Check_TLC SM_Remains Starting Material (Aldehyde/Halide) Remains Check_TLC->SM_Remains No_SM SM Consumed But No Product Check_TLC->No_SM Knoevenagel_Path Route: Knoevenagel SM_Remains->Knoevenagel_Path Heck_Path Route: Heck SM_Remains->Heck_Path Soln_Workup Check Aqueous Layer (Product is too soluble?) No_SM->Soln_Workup Workup Issue Soln_K1 Increase Temp >110°C (Force Decarboxylation) Knoevenagel_Path->Soln_K1 Reactivity Issue Soln_H1 Add TBAB (Phase Transfer) Stabilize Pd Heck_Path->Soln_H1 Catalyst Death

Figure 2: Diagnostic logic for identifying yield loss sources.

References

  • Knoevenagel Condensation Mechanism & Modifications

    • Organic Chemistry Portal.[3] "Knoevenagel Condensation / Doebner Modification."

  • SF₅ Group Properties & Synthesis

    • Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews.
  • Heck Reaction with Fluorinated Substrates

    • Luo, X., et al. (2018). "Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents." Molecules.
  • SF₅ Lipophilicity and Purification

    • Panteleev, J., et al. (2025).[4][5][6] "Recent advances in the synthesis of SF5-containing molecules." American Chemical Society.

    • (General reference for ACS Symposia on Fluorine Chemistry)

Sources

Troubleshooting

side products in the Perkin reaction with SF5-aldehydes

Technical Support Center: Perkin Reaction with SF5-Aldehydes Topic: Troubleshooting Side Products & Optimization in the Synthesis of SF5-Cinnamic Acids Audience: Medicinal Chemists, Process Development Scientists Content...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Perkin Reaction with SF5-Aldehydes

Topic: Troubleshooting Side Products & Optimization in the Synthesis of SF5-Cinnamic Acids Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Q&A and Protocol Guide

Introduction: The SF5 Challenge

The pentafluorosulfanyl (SF


) group is a "super-trifluoromethyl" substituent—more electron-withdrawing, more lipophilic, and sterically larger. In the context of the Perkin reaction (condensation of an aromatic aldehyde with an acid anhydride), the SF

group’s strong electron-withdrawing nature (

) significantly alters the reactivity profile compared to standard benzaldehydes.

While the aldehyde carbonyl is highly activated toward nucleophilic attack, the resulting cinnamic acid derivative is electronically destabilized, making it prone to specific side reactions not commonly seen with electron-neutral substrates. This guide addresses these unique challenges.

Part 1: Troubleshooting Guide (Q&A)

Q1: My aldehyde is consumed, but the isolated yield of the SF5-cinnamic acid is low (<40%). What is happening?

Diagnosis: Thermal Decarboxylation. Technical Insight: The SF


 group strongly withdraws electron density from the aromatic ring. In the resulting cinnamic acid, this electron deficiency destabilizes the carboxyl group, lowering the activation energy for thermal decarboxylation. Under the classic Perkin conditions (160–180°C), the product effectively "extrudes" CO

to form SF

-styrene
.

Corrective Action:

  • Switch to the Doebner Modification: Replace the alkali salt (NaOAc) with an organic base system (Pyridine + catalytic Piperidine). This allows the reaction to proceed at significantly lower temperatures (80–100°C), mitigating decarboxylation.

  • Monitor CO

    
     Evolution:  If you observe gas evolution after the initial mixing, your product is degrading. Stop heating immediately.
    
Q2: During workup, the product is not extracting into the aqueous sodium carbonate layer. Is the reaction incomplete?

Diagnosis: Lipophilicity-Induced Partitioning Failure. Technical Insight: The SF


 group imparts extreme lipophilicity (Hansch 

value ~3.44). The sodium salt of SF

-cinnamic acid behaves more like a surfactant or a neutral organic molecule than a typical benzoate. It may remain in the organic phase (e.g., ether or DCM) or form a stable emulsion rather than partitioning into the aqueous base.

Corrective Action:

  • Increase Base Strength: Use 1M NaOH instead of Na

    
    CO
    
    
    
    (carefully, to avoid precipitating the sodium salt if it's insoluble in high ionic strength).
  • Reverse Workup: Instead of extracting the product into water, keep the product in the organic phase. Wash with acidic water to remove pyridine/salts, then crystallize directly from a non-polar solvent (e.g., Hexane/EtOAc).

Q3: The reaction mixture turns into an intractable black tar within 1 hour.

Diagnosis: Polymerization of the Activated Aldehyde. Technical Insight: SF


-benzaldehyde is highly electrophilic. At high temperatures, it can undergo non-selective polymerization or radical decomposition before condensing with the anhydride. This is exacerbated by trace oxygen or peroxides in the anhydride.

Corrective Action:

  • Degas Reagents: Sparge the acetic anhydride with nitrogen before use.

  • Radical Scavenger: Add a trace amount of hydroquinone (0.1 mol%) to inhibit radical polymerization pathways.

  • Dilution: The Perkin reaction is typically run neat. For SF

    
     substrates, adding a high-boiling inert solvent (e.g., chlorobenzene) can moderate the concentration and thermal hotspots.
    
Q4: I am seeing a "double condensation" side product. What is this?

Diagnosis: Formation of Benzylidene-diacetate (Gem-diacetate).[1] Technical Insight: Strongly electron-deficient aldehydes can react with acetic anhydride to form stable gem-diacetates (acetals) that are slow to revert to the aldehyde, effectively sequestering the starting material.

Corrective Action:

  • Hydrolysis Step: Ensure the final workup includes a heating step with water/acid to hydrolyze any gem-diacetates back to the aldehyde or product.

Part 2: Reaction Pathway Analysis

The following diagram illustrates the competitive pathways between the desired Perkin condensation and the fatal side reactions driven by the SF


 group's electronic effects.

PerkinSF5 Aldehyde SF5-Benzaldehyde (Highly Electrophilic) Intermed Tetrahedral Intermediate Aldehyde->Intermed + Enolate (Fast) Tar Polymeric Tar Aldehyde->Tar Radical/Heat Diacetate Gem-Diacetate (Stalled) Aldehyde->Diacetate + Ac2O (Reversible) Enolate Anhydride Enolate Enolate->Aldehyde Product SF5-Cinnamic Acid (Target) Intermed->Product - H2O Elimination Styrene SF5-Styrene (Decarboxylation) Product->Styrene Heat (>140°C) - CO2

Caption: Mechanistic bifurcation in the Perkin reaction of SF5-aldehydes. Note the thermal instability of the product leading to styrene.

Part 3: Optimized Experimental Protocol

Method: Modified Doebner-Perkin Synthesis Objective: Synthesis of (E)-3-(4-pentafluorosulfanylphenyl)acrylic acid Scale: 10 mmol

Reagents:
  • 4-(Pentafluorosulfanyl)benzaldehyde (2.30 g, 10 mmol)

  • Malonic Acid (1.25 g, 12 mmol) (Replaces Acetic Anhydride for milder conditions)

  • Pyridine (5.0 mL)

  • Piperidine (0.1 mL, catalytic)

Procedure:
  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Charging: Add the SF

    
    -benzaldehyde and malonic acid. Dissolve in pyridine. Add piperidine.
    
    • Note: Malonic acid is used here because it decarboxylates during the reaction to form the acrylic acid at lower temperatures (90°C) than the acetic anhydride method requires (180°C).

  • Reaction: Heat the mixture to 85–90°C with stirring for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot should disappear. Evolution of CO

      
       (bubbling) is normal here—it is from the malonic acid, not the product.
      
  • Quenching: Cool the mixture to 0°C. Pour slowly into a mixture of concentrated HCl (6 mL) and crushed ice (20 g).

    • Why: This neutralizes the pyridine and precipitates the free acid.

  • Isolation (Crucial Step):

    • If a solid precipitates: Filter, wash with cold water, and dry.

    • If an oil forms (common with SF

      
      ): Extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with 1M HCl (to remove pyridine traces) and then Brine.
      
  • Purification: Recrystallize from Ethanol/Water or Hexane/Chloroform.

    • Avoid: Distillation (risk of decarboxylation).

Data Summary Table
ParameterStandard Perkin (Ac2O/NaOAc)Modified Doebner (Malonic/Pyridine)
Temperature 160–180°C80–100°C
Primary Side Product SF

-Styrene (Decarboxylation)
None (CO

loss is part of mechanism)
Yield (Typical) 25–45%75–85%
Workup Difficulty High (Tars/Emulsions)Low (Acid precipitation)

References

  • Perkin Reaction Mechanism & Variations

    • Rosen, T. (1991). The Perkin Reaction. Comprehensive Organic Synthesis, 2, 395-408. Link

  • Reactivity of SF5-Aldehydes

    • Haufe, G., et al. (2016). anti-Selective Aldol Reactions of SF5-Acetic Acid Esters. Synform. Link

  • Decarboxylation of Electron-Deficient Cinnamic Acids

    • Miyake, Y., et al. (2014).[2] Visible light-mediated oxidative decarboxylation of arylacetic acids. Chemical Communications.[1][3] Link

  • Physicochemical Properties of SF5

    • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

Sources

Optimization

stability of the pentafluorosulfuryl group under reaction conditions

Technical Support Center: The Pentafluorosulfuryl ( ) Group Topic: Stability & Reactivity of the Group Under Reaction Conditions Ticket ID: SF5-STAB-2026 Assigned Specialist: Senior Application Scientist Introduction: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: The Pentafluorosulfuryl ( ) Group

Topic: Stability & Reactivity of the


 Group Under Reaction Conditions
Ticket ID:  SF5-STAB-2026
Assigned Specialist:  Senior Application Scientist

Introduction: The "Super-Trifluoromethyl" Group

Welcome to the


 Technical Support Hub. You are likely here because you are considering replacing a trifluoromethyl (

), nitro (

), or tert-butyl (

-Bu) group with a pentafluorosulfuryl (

) moiety to improve lipophilicity or metabolic stability.

The Executive Summary: The


 group is colloquially known as "Super-

" for a reason. It is chemically robust, thermally stable (often

C), and highly electronegative. However, unlike

, it introduces significant steric bulk and unique dipole moments that can alter reaction kinetics.

This guide provides the operational parameters to ensure your


-bearing scaffolds survive your synthetic sequence.

Module 1: Chemical Resilience (Acid, Base, & Thermal)

FAQ: Hydrolytic & Thermal Stability

Q: Will the


 group hydrolyze under strong acidic or basic conditions? 
A: No.  The sulfur atom in the 

group is hypervalent and sterically shielded by five fluorine atoms, forming a rigid octahedral geometry. This "fluorine armor" renders the sulfur center inaccessible to nucleophilic attack by water or hydroxide ions.
  • Acidic Conditions: Stable in concentrated

    
    , 
    
    
    
    , and
    
    
    . You can perform nitrations and Friedel-Crafts reactions without degradation.
  • Basic Conditions: Stable in aqueous NaOH and KOH. However, extremely strong organolithium bases (e.g.,

    
    -BuLi) may attack the C-S bond if not handled at cryogenic temperatures, though this is rare compared to deprotonation elsewhere on the ring.
    

Q: What are the thermal limits? A: Aromatic-


 compounds are generally stable up to 400–500°C . Aliphatic-

derivatives are slightly less stable but typically survive standard reaction temperatures (

C).
Visual: Stability Decision Tree

SF5_Stability Start Reaction Condition Check Acid Strong Acid (H2SO4, HNO3) Start->Acid Base Aqueous Base (NaOH, KOH) Start->Base Redox Reduction (H2/Pd, Fe/HCl) Start->Redox Extreme Extreme Cond. (t-BuLi > 0°C) Start->Extreme Result_Stable STABLE: Proceed Acid->Result_Stable Hydrolysis Resistant Base->Result_Stable Nucleophile Resistant Redox->Result_Stable S-F Bond Intact Result_Risk RISK: C-S Bond Cleavage Extreme->Result_Risk Potential Degradation Result_Caution CAUTION: Steric/Electronic Check Result_Stable->Result_Caution If substituent is Ortho

Figure 1: Decision tree for assessing


 compatibility with standard reaction classes.

Module 2: Catalysis & Redox Compatibility

FAQ: Hydrogenation & Coupling

Q: Can I reduce a nitro group to an aniline in the presence of


? 
A: Yes.  The S-F bond energy is exceptionally high. Standard catalytic hydrogenation conditions (e.g., 

, Pd/C, MeOH) will reduce a nitro (

) group to an amine (

) without touching the

group.
  • Note: The

    
     group is electron-withdrawing (
    
    
    
    ), which may slightly slow down the reduction of electronically coupled nitro groups compared to a methyl-substituted ring, but the reaction proceeds cleanly.

Q: Is the group compatible with Transition Metal Catalysis (Suzuki, Buchwald)? A: Yes , but with steric caveats .

  • Stability: The

    
     group itself will not poison the catalyst or decompose.
    
  • Reactivity: Because

    
     is bulky (see Module 3), cross-coupling at the ortho-position requires highly active catalysts and smaller ligands (e.g., SPhos, XPhos) to overcome the steric barrier.
    

Module 3: Sterics & Electronics (Troubleshooting)

Q: My reaction yield is low, but I see no decomposition. Why? A: You are likely facing steric hindrance .[1] The


 group is significantly larger than 

.[2]
  • Volume:

    
     is roughly equivalent to a tert-butyl group in terms of steric demand.
    
  • Geometry: It is a rigid octahedron.

Comparison Table: Substituent Parameters

GroupHammett

(Electronic)
Lipophilicity

(Hydrophobic)
Steric Bulk (

)

0.540.88~20 ų

0.68 1.51 ~47 ų

-Butyl
-0.201.98~48 ų

0.78-0.28~17 ų

Key Insight:


 combines the electron-withdrawing power of a nitro group with the lipophilicity and bulk of a tert-butyl group. If your reaction works for 

but fails for

, check the steric crowding at the reaction site.
Visual: Steric & Electronic Landscape

SF5_Comparison CF3 CF3 Moderate Bulk Electron W/D SF5 SF5 High Bulk Strong Electron W/D (The Hybrid) CF3->SF5 Functional Analog tBu t-Butyl High Bulk Electron Donating tBu->SF5 Similar Sterics NO2 NO2 Low Bulk Strong Electron W/D NO2->SF5 Similar Electronics

Figure 2: The


 group occupies a unique chemical space, bridging the steric bulk of t-butyl and the electronics of nitro/CF3 groups.[3]

Standard Operating Protocols (SOPs)

Protocol A: Electrophilic Aromatic Substitution (Nitration)

Demonstrates stability against strong acids and oxidation.

Objective: Nitration of (pentafluorosulfuryl)benzene. Mechanism: The


 group is a meta-director (deactivating).
  • Setup: Cool a flask containing concentrated

    
     (10 mL) to 0°C.
    
  • Addition: Add (pentafluorosulfuryl)benzene (1.0 eq) slowly.

  • Reagent: Dropwise add fuming

    
     (1.2 eq) while maintaining temp <10°C.
    
  • Reaction: Warm to RT and stir for 2–4 hours. (Note: Reaction is slower than benzene due to electron-withdrawing

    
    ).
    
  • Workup: Pour onto ice. Extract with DCM.

  • Result: Isolation of m-nitro-(pentafluorosulfuryl)benzene. The S-F bonds remain intact.[3]

Protocol B: Reduction of Nitro Group

Demonstrates stability against reduction and hydrogenation.

Objective: Synthesis of 3-amino-(pentafluorosulfuryl)benzene.

  • Solvent: Dissolve m-nitro-(pentafluorosulfuryl)benzene in Methanol (0.1 M).

  • Catalyst: Add 10 wt% Pd/C (5 mol%).

  • Atmosphere: Purge with

    
     gas (balloon pressure or 1-3 bar).
    
  • Time: Stir at RT for 4–12 hours.

  • Filtration: Filter through Celite to remove Pd/C.

  • Result: Quantitative conversion to the aniline. No defluorination observed.

References

  • Sheppard, W. A. (1962). "Arylsulfur Pentafluorides".[4][5] Journal of the American Chemical Society, 84(16), 3064–3072.

    • Foundational text establishing the thermal and hydrolytic stability of the group.
  • Szafran, M., et al. (2016). "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene". Beilstein Journal of Organic Chemistry, 12, 192–197.[6]

    • Demonstrates stability during nitr
  • BenchChem Technical Support. (2025). "Stability of SF5-Functionalized Molecules".

    • General stability d
  • Altomin, R. & Togni, A. (2021). "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles". ACS Organic & Inorganic Au.

    • Highlights lipophilicity and stability in heterocyclic synthesis.

Sources

Troubleshooting

solubility issues of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid in organic solvents

Topic: 2-Fluoro-4-(pentafluorosulfur)cinnamic acid Executive Summary: The Solubility Paradox Dissolving 2-Fluoro-4-(pentafluorosulfur)cinnamic acid presents a unique challenge due to its "Janus-faced" chemical nature. Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-4-(pentafluorosulfur)cinnamic acid

Executive Summary: The Solubility Paradox

Dissolving 2-Fluoro-4-(pentafluorosulfur)cinnamic acid presents a unique challenge due to its "Janus-faced" chemical nature. You are dealing with a molecule that possesses two conflicting solubility drivers:

  • The Hydrophilic Head: The carboxylic acid moiety (

    
    ) is polar and protic, favoring hydrogen bonding solvents (alcohols, DMSO) and aqueous buffers (at high pH).
    
  • The Hyper-Lipophilic Tail: The pentafluorosulfanyl group (

    
    ) is a "super-trifluoromethyl" group.[1][2] It is bulky, chemically inert, and significantly more lipophilic than a 
    
    
    
    group [1].

The Result: This molecule exhibits high crystal lattice energy and resists solvation in standard "middle-ground" solvents. It often "oils out" in aqueous mixtures or forms dimers in non-polar solvents. This guide provides the protocols to overcome these thermodynamic barriers.

Module 1: Solvent Selection Matrix

Do not choose a solvent based on availability. Choose based on your downstream application.

Solvent SystemSolubility RatingSuitabilityTechnical Notes
DMSO (Dimethyl sulfoxide)Excellent Biological Assays, Stock SolutionsBreaks acid dimers; solvates the

tail via dipole interactions. Recommended stock conc: 10–50 mM.
Ethanol / Methanol Good Synthesis, HPLC InjectionGood solubility, but risk of precipitation if cooled rapidly. The

group reduces solubility compared to non-fluorinated analogs [2].
THF (Tetrahydrofuran)Moderate Synthesis, CrystallizationGood for the lipophilic tail, but moisture uptake can cause the acid to crash out.
DCM (Dichloromethane)Poor/Variable ExtractionThe acid group dimerizes, leading to variable solubility. Requires small % of MeOH to break dimers.
Water (Neutral pH) Insoluble Avoid The hydrophobic

group dominates. The molecule behaves like a "brick" in water.
PBS / Buffer (pH > 7.0) Conditional Biological MediaRequires pre-dissolution in DMSO. The acid must be deprotonated (pH > pKa) to dissolve [3].
Module 2: Decision Tree & Workflows

Use the following logic flow to determine the correct preparation method for your specific application.

SolventStrategy Start Start: Define Application AppType What is the end use? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synthesis Chemical Synthesis (Reaction) AppType->Synthesis Analysis Analytical (HPLC/NMR) AppType->Analysis DMSO_Stock Make 50mM Stock in 100% DMSO BioAssay->DMSO_Stock Synth_Solv Use THF or MeOH (Avoid Toluene) Synthesis->Synth_Solv NMR_Solv DMSO-d6 (Best) or MeOD Analysis->NMR_Solv Aqueous_Dil Dilute into Buffer (Keep DMSO < 1%) DMSO_Stock->Aqueous_Dil Precip_Check Check for 'Oiling Out' (Cloudiness) Aqueous_Dil->Precip_Check Success Proceed to Experiment Precip_Check->Success Clear Sonicate Protocol B: Warm Sonication Precip_Check->Sonicate Cloudy

Figure 1: Solvent decision logic based on experimental constraints. Note the critical check for precipitation in aqueous dilutions due to the lipophilic SF5 group.

Module 3: Troubleshooting Guides (FAQ Format)
Q1: I tried dissolving the powder directly in PBS (pH 7.4), but it floats on top. Why?

Diagnosis: You are fighting the "Hydrophobic Effect." Explanation: While the carboxylic acid can theoretically ionize at pH 7.4, the


 group is extremely lipophilic (more so than 

) and bulky [4]. The crystal lattice energy is too high for water molecules to break apart the solid, even with the pH driving force. The Fix: The "Sandwich" Protocol
  • Dissolve the compound in 100% DMSO first (make a 100x stock).

  • Add the DMSO stock slowly to the stirring PBS.

  • Critical: Ensure the final pH remains above 6.0. The

    
     group is electron-withdrawing, likely lowering the pKa of the cinnamic acid to ~3.5–3.8. If the pH drops, the molecule protonates and crashes out immediately.
    
Q2: My solution in DCM is cloudy/milky.

Diagnosis: Acid Dimerization. Explanation: In non-polar solvents like Dichloromethane (DCM), carboxylic acids form stable cyclic dimers via hydrogen bonding. This dimerization can reduce apparent solubility and cause aggregation. The Fix: Add a "Polar Breaker." Add 1–2% Methanol to your DCM. The methanol molecules will donate hydrogen bonds to the acid group, breaking the dimers and solvating the monomeric species.

Q3: I see "oiling out" (liquid droplets) when diluting my DMSO stock into media.

Diagnosis: The


 Lipophilicity Limit.
Explanation:  This is a classic signature of fluorinated aromatics. The compound is not precipitating as a solid but separating as a liquid phase because the water structure forces the hydrophobic 

tails together [1]. The Fix:
  • Reduce Concentration: You may have exceeded the thermodynamic solubility limit in water. Try 10 µM or 1 µM.

  • Add Surfactant: If compatible with your assay, add 0.05% Tween-80 or BSA (Bovine Serum Albumin) . Albumin acts as a carrier protein, binding the lipophilic

    
     tail while keeping the molecule in solution [5].
    
Module 4: Advanced Dissolution Workflow

For stubborn solids, use this standardized workflow to ensure reproducibility.

DissolutionProtocol Step1 1. Weigh Solid Step2 2. Solvent Wetting (Add 10% of Vol) Step1->Step2 Step3 3. Vortex (30s) Step2->Step3 Step4 4. Add Remaining Solvent Step3->Step4 Step5 5. Sonication (40kHz, 40°C, 10m) Step4->Step5 Step6 6. Visual Check Step5->Step6

Figure 2: The "Wetting" technique (Step 2) is crucial for fluorinated powders, which often repel solvent initially due to high surface tension.[3]

Protocol Notes:

  • Step 2 (Wetting): Do not dump all solvent in at once. The powder may form a "clump" with dry air trapped inside. Add a small volume to create a paste (slurry) first.

  • Step 5 (Sonication): Heat is your friend here. The

    
     group renders the crystal lattice very stable. Mild heating (40°C) during sonication provides the kinetic energy needed to disrupt these interactions without degrading the chemically stable 
    
    
    
    moiety [1].
References
  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

  • Mota, F. L., et al. (2008). Solubility of Cinnamic Acid Derivatives in Organic Solvents. Industrial & Engineering Chemistry Research. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Altneuss, L., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups.[4] Journal of Medicinal Chemistry. Link

  • ResearchGate Community Discussion. (2019). Solubility of phenolic acids in DMSO vs Ethanol. Link

Sources

Optimization

optimizing reaction conditions for pentafluorosulfanylation

Welcome to the Pentafluorosulfanylation Technical Support Center . I am your Senior Application Scientist. This guide is structured to move you past the theoretical "how-to" and into the practical "how-to-fix." The intro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pentafluorosulfanylation Technical Support Center .

I am your Senior Application Scientist. This guide is structured to move you past the theoretical "how-to" and into the practical "how-to-fix." The introduction of the pentafluorosulfanyl group (-SF₅) is chemically distinct from trifluoromethylation (-CF₃) and requires a rigorous understanding of gas-phase reagent handling and radical chain dynamics.

Module 1: Reagent Architecture & Handling

The Core Challenge: The primary reagent, SF₅Cl (Pentafluorosulfanyl chloride) , is a toxic gas (bp -19 °C) that is heavier than air.[1] It does not behave like a standard liquid reagent. Most experimental failures occur before the reaction starts due to improper mass transfer.

Protocol A: The "Condense-and-Transfer" Technique

Standard Operating Procedure for using SF₅Cl cylinders.

  • System Prep: Flame-dry a Schlenk flask and purge with N₂. Cool to -78 °C (acetone/dry ice).

  • Liquefaction: Connect the SF₅Cl cylinder via a chemically resistant regulator (Monel or stainless steel; avoid standard brass). Flow the gas slowly into the cooled flask.

  • Visual Check: SF₅Cl condenses as a colorless liquid. You must calibrate the addition by weight , not volume. Place the Schlenk flask on a balance before and after condensation.

  • Solvent Addition: Add anhydrous hexane or CH₂Cl₂ after condensation while keeping the flask at -78 °C to prevent rapid vaporization.

Protocol B: The "Gas-Free" In-Situ Generation (Recommended)

For labs without gas handling infrastructure. Recent optimization (e.g., by the Dolbier and Shibata groups) allows for the ex-situ or in-situ generation of SF₅Cl using stable solid precursors.

  • Reagents: 4,4'-Dipyridyl disulfide (DPDS), Trichloroisocyanuric acid (TCCA), and Potassium Fluoride (KF).

  • Workflow: These react in acetonitrile to generate SF₅Cl, which can then be distilled into the reaction flask or used in a two-chamber reactor.

Module 2: Radical Addition to Alkenes & Alkynes

The Mechanism: This is not an ionic electrophilic addition. It is a radical chain reaction. The SF₅ radical adds to the alkene, forming a carbon-centered radical, which then abstracts a chlorine atom.

Visualizing the Pathway (DOT Diagram)

SF5_Radical_Mechanism Initiator Initiator (Et3B or hν) SF5Cl SF5-Cl (Reagent) Initiator->SF5Cl Homolysis SF5_Rad •SF5 (Radical) SF5Cl->SF5_Rad Cl• loss Product Product (R-SF5-Cl) SF5Cl->Product Alkene Alkene (Substrate) SF5_Rad->Alkene Addition C_Rad C-Centered Radical Intermediate Alkene->C_Rad C_Rad->SF5Cl Cl Abstraction (Propagation) Side_H Side Product (Hydro-SF5) C_Rad->Side_H H-Abstraction (Solvent/Impurity)

Figure 1: The Radical Chain Propagation Cycle. Note that the Carbon-centered radical must abstract Chlorine from another SF₅Cl molecule to propagate the chain. If SF₅Cl concentration is low, the radical will abstract Hydrogen from the solvent instead.

Troubleshooting Guide: Radical Addition
SymptomProbable CauseCorrective Action
No Reaction (0% Yield) Oxygen Inhibition Radical chains are terminated by O₂. Degas solvents via freeze-pump-thaw (3 cycles). Sparging with N₂ is often insufficient.
Low Conversion (<30%) Gas Solubility At Room Temp (RT), SF₅Cl escapes the solution. Cool the reaction to -40 °C. SF₅Cl is much more soluble in hexane/DCM at low temps.
Hydro-SF₅ Byproduct H-Abstraction The intermediate radical abstracted a Hydrogen atom (from solvent) instead of Chlorine. Increase SF₅Cl equivalents (1.2 -> 2.0 equiv) or switch to a non-H-donor solvent (e.g., CCl₄ or fluorinated solvents).
Polymerization High Alkene Conc. The intermediate radical reacted with another alkene molecule. Dilute the reaction (0.1 M or lower). Add SF₅Cl slowly to keep its relative concentration high vs. the alkene.

Module 3: Aromatic Pentafluorosulfanylation (Ar-SF₅)

Critical Distinction: You cannot simply "add" SF₅ to an aromatic ring using SF₅Cl and a Lewis acid (Friedel-Crafts style). The Ar-SF₅ bond is notoriously difficult to form.

The Solution: Oxidative Fluorination (The Umemoto Process). Instead of installing the whole -SF₅ group, you build it on the ring.

Workflow:

  • Precursor: Start with an Aryl Disulfide (Ar-S-S-Ar).

  • Oxidation: React with Cl₂ (or SO₂Cl₂) and KF to form Ar-SF₄Cl (intermediate).

  • Fluorination: Treat with a fluoride source (ZnF₂, SbF₅, or HF) to convert Ar-SF₄Cl → Ar-SF₅.

FAQ: Aromatic Functionalization

Q: Can I use a catalyst to couple Ar-I with an "SF₅" anion? A: Generally, no. The SF₅ anion is unstable and decomposes to F⁻ and SF₄. While some specific cross-coupling methods (using AgSF₅) exist, they are extremely moisture-sensitive and substrate-limited. The oxidative method (Disulfide → SF₅) is the industrial standard for reliability.

Q: My Ar-SF₄Cl intermediate hydrolyzed. What happened? A: Moisture sensitivity. The Ar-SF₄Cl intermediate is highly hydrolytically unstable. It must be handled in a glovebox or under strictly anhydrous conditions before the final fluorination step.

Module 4: Analytics & Verification

The "Ghost" Peak: Users often fail to identify the product because they are looking for the wrong signal.

  • 19F NMR Signature: The -SF₅ group forms an AB₄ spin system .

    • Axial Fluorine (1F): A quintet (split by the 4 equatorial Fs). Usually around +60 to +90 ppm.

    • Equatorial Fluorines (4F): A doublet (split by the 1 axial F). Usually around +40 to +60 ppm.

  • Warning: If your resolution is low, the "quintet" may look like a broad lump.

  • Mass Spec: SF₅ compounds often do not show a molecular ion (M+). Look for the [M-F]+ or [M-SF₅]+ fragments.

References

  • Dolbier, W. R., et al. "Efficient Synthesis of SF5-Containing Compounds using SF5Cl." Journal of Fluorine Chemistry, 2005. Link

  • Umemoto, T., et al. "Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues."[2] Beilstein Journal of Organic Chemistry, 2012.[2][3] Link

  • Shibata, N., et al. "Shelf-stable reagents for the synthesis of SF5-compounds." Angewandte Chemie International Edition, 2017. Link

  • Savoie, P. R., & Welch, J. T. "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 2015. Link

  • Pentafluorosulfanyl Chloride Safety Data. PubChem, National Library of Medicine. Link

Sources

Troubleshooting

purification difficulties of polar SF5-containing compounds

The following guide is structured as a Technical Support Hub for a specialized fluorochemistry division. It addresses the unique "amphiphilic paradox" of molecules containing the hyper-lipophilic SF group attached to pol...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Hub for a specialized fluorochemistry division. It addresses the unique "amphiphilic paradox" of molecules containing the hyper-lipophilic SF


 group attached to polar scaffolds.

Technical Support Center: Purification of Polar SF Compounds

Status: Active | Topic: Downstream Processing & Isolation | Level: Advanced

Executive Summary: The "Greasy Brick" Paradox

Researchers often underestimate the Pentafluorosulfanyl (SF


)  group. While chemically stable, it introduces a massive perturbation to a molecule's physicochemical profile. Often termed "Super-Trifluoromethyl," the SF

group is significantly more lipophilic (+0.6 logP vs CF

), sterically demanding (similar to a tert-butyl group), and possesses a strong dipole moment (electronegativity of 3.65).

When you attach this "greasy," electron-withdrawing brick to a polar scaffold (e.g., amino acids, zwitterions, or hydroxylated heterocycles), you create a "Polar-Lipophilic Amphiphile." These compounds often defy standard solubility rules—refusing to dissolve in pure water (too greasy) and pure hexane (too polar)—and exhibit bizarre chromatographic behavior.

Part 1: The Troubleshooting Matrix (Q&A)

Category A: Chromatography & Retention Behavior

Q1: My SF


-amine compound elutes as a broad, streaky band on silica gel, even with triethylamine (TEA). Why? 
Diagnosis:  You are fighting a "Dipole-Dipole Drag."
The Science:  While the SF

group is lipophilic, it has a specific dipole orientation that can interact strongly with the silanol groups on silica, especially when coupled with a polar amine. Standard TEA modification blocks silanols, but the sheer bulk of the SF

group might be disrupting the laminar flow around the adsorption sites, or the molecule is aggregating. The Fix:
  • Switch to "DCM/MeOH/NH

    
    OH":  Abandon the Hexane/Ethyl Acetate system. SF
    
    
    
    compounds often have poor solubility in alkanes. Use Dichloromethane (DCM) with Methanol (MeOH) and 1% Ammonium Hydroxide.
  • Use Amino-Functionalized Silica: Instead of adding TEA to the mobile phase, use an NH

    
    -capped stationary phase. This reduces the "drag" caused by the SF
    
    
    
    dipole interacting with active silanols.

**Q2: I switched to Reverse Phase (C18) HPLC, but my compound retains indefinitely or elutes as a "ghost peak" much later than predicted. Diagnosis: The "Fluorine-Carbon Velcro" Effect. The Science: The SF


 group is exceptionally hydrophobic.[1] On a C18 column, it digs deep into the alkyl chains. Standard gradients (e.g., 5-95% MeCN) might not be strong enough to dislodge it, especially if the "polar" part of your molecule is forming hydrogen bonds with the residual silanols of the column.
The Fix: 
  • The "Fluorophenyl" Switch: Switch from C18 to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The "fluorine-fluorine" interactions (or pi-pi interactions) are often more distinct and reversible than the non-specific hydrophobic binding of C18, resulting in sharper peaks and better selectivity.

  • Mobile Phase Modifier: Add 10-20% THF or Isopropanol to your Acetonitrile B-line. This increases the chaotic strength of the eluent to disrupt the SF

    
    -C18 interaction.
    
Category B: Solubility & Crystallization

**Q3: My compound is an oil that refuses to crystallize, despite being 98% pure by NMR. Diagnosis: Rotational Freedom & Lattice Frustration. The Science: The SF


 group is a rapidly rotating "ball" of fluorine atoms. This rotation creates high entropy, making it difficult for the molecule to pack into an ordered crystal lattice.
The Fix: 
  • The "Heavy" Solvent Trick: Try crystallizing from Carbon Tetrachloride (CCl

    
    )  (if safety permits) or Benzotrifluoride (PhCF
    
    
    
    )
    mixed with minimal Hexane. Fluorinated solvents often solvate the SF
    
    
    group better, allowing the polar parts of the molecules to associate and initiate nucleation.
  • Cold Sonication: Dissolve in minimal diethyl ether, add pentane until cloudy, and sonicate at -20°C. The energy input can overcome the entropic barrier of the spinning SF

    
     group.
    

Q4: I suspect my compound is subliming on the rotavap. Is SF


 volatile? 
Diagnosis:  Yes, surprisingly so.
The Science:  Despite the high molecular weight added by SF

(+127 Da), the "Teflon-like" shell of fluorine atoms reduces intermolecular Van der Waals attractions (low surface energy). This makes small SF

molecules (MW < 300) surprisingly volatile. The Fix:
  • Keep it Cool: Do not heat the water bath above 30°C.

  • Pressure Control: Do not go below 20 mbar for non-salt forms.

  • Salt Formation: If your molecule has an amine or acid, convert it to a HCl or Na salt before drying. This anchors the molecule via ionic forces, killing the volatility.

Part 2: Comparative Data Tables

To understand why your standard protocols fail, compare the SF


 group to its common analogs.
Table 1: Physicochemical Impact of Fluorinated Groups

Note how SF


 combines the electron withdrawal of a nitro group with the lipophilicity of a long alkyl chain.
PropertyTrifluoromethyl (-CF

)
Pentafluorosulfanyl (-SF

)
tert-Butyl (-tBu)Impact on Purification
Shape TetrahedralOctahedral (Square Pyramidal) TetrahedralSF

is bulky; blocks adjacent sites.
Lipophilicity (

logP)
+ 1.1+ 1.5 to 1.7 + 1.2SF

is "stickier" on C18 than t-Bu.
Electronegativity (

)
3.33.65 N/A (Donor)Deactivates aromatics; alters pKa of nearby amines.
Hammett

0.540.68 -0.20Stronger acidifying effect on phenols/acids.
Chemical Stability HighVery High ModerateResistant to harsh acid/base hydrolysis.
Table 2: Recommended Solvent Systems for "Polar" SF Molecules
MethodStandard SolventSF

Optimized Solvent
Reason
Flash Column Hexane / EtOAcDCM / MTBE or Toluene / Acetone Hexane often precipitates polar SF

compounds; Toluene solvates the aromatic core better.
Recrystallization EtOH / WaterPhCF

/ Pentane
or CHCl

/ Heptane
Avoids "oiling out" caused by the hydrophobic SF

rejecting water.
HPLC (Prep) Water / MeCNWater / MeOH + 10% THF THF helps solvate the SF

group prevents peak tailing.

Part 3: Visual Workflows (Graphviz)

Diagram 1: The Purification Decision Tree

Caption: A logic flow for selecting the correct isolation method based on the specific "Polar-Lipophilic" conflict of the target molecule.

SF5_Purification_Strategy Start Start: Crude Polar SF5 Mixture Check_MW Is MW < 300 Da? Start->Check_MW Volatile_Risk RISK: High Volatility Do not use high vac. Convert to Salt if possible. Check_MW->Volatile_Risk Yes Check_Ionizable Is there an Ionizable Group? (Amine, Acid, Phenol) Check_MW->Check_Ionizable No Neutral_Path Neutral / Zwitterionic Check_Ionizable->Neutral_Path No Acid_Base_Ext Acid/Base Extraction? (Watch for Emulsions!) Check_Ionizable->Acid_Base_Ext Yes Flash_Solubility Soluble in Hexane? Neutral_Path->Flash_Solubility Normal_Phase Normal Phase Silica (Use Toluene/Acetone) Flash_Solubility->Normal_Phase Yes Reverse_Phase Reverse Phase (C18) Requires High % Organic Start Flash_Solubility->Reverse_Phase No (Oiling out) Salt_Formation Form Salt (HCl/Na) Precipitate from Et2O Acid_Base_Ext->Salt_Formation Preferred Emulsion_Warning SF5 acts as surfactant. Use Brine + DCM. Acid_Base_Ext->Emulsion_Warning Caution

Diagram 2: The "Amphiphilic Drag" Mechanism

Caption: Visualization of why SF5 compounds streak on silica. The SF5 dipole and steric bulk create a 'tumbling' effect rather than smooth adsorption.

SF5_Interaction cluster_molecule Polar SF5 Molecule Silica Silica Surface (Polar -OH) SF5_Group SF5 Group (Lipophilic + Dipole) SF5_Group->Silica Repels/Tumbles Linker Aromatic Scaffold SF5_Group->Linker Polar_Group Polar Amine/Acid (H-Bonding) Linker->Polar_Group Polar_Group->Silica Binds Interaction1 Strong H-Bonding (Sticking) Interaction2 Steric Repulsion (Dragging)

Part 4: Validated Experimental Protocol

Protocol: Isolation of an SF -Phenylalanine Analog (Zwitterionic)

Context: This procedure addresses the difficulty of isolating amino-acid-like SF


 compounds which are too lipophilic for ion-exchange resin but too polar for standard silica.

Materials:

  • Crude reaction mixture (SF

    
    -containing amino acid).
    
  • Resin: Diaion™ HP-20 (Styrene-divinylbenzene copolymer) or C18 Flash Cartridge.

  • Solvents: Water (0.1% TFA), Acetonitrile (MeCN).

Step-by-Step:

  • Dissolution (The Critical Step):

    • Do not attempt to dissolve the crude solid in pure water; it will likely form a gum.

    • Dissolve in a minimum amount of DMSO or 50% MeCN/Water .

    • Why? The SF

      
       group requires organic co-solvent to de-aggregate.
      
  • Loading:

    • Load the solution onto a pre-equilibrated C18 flash cartridge (equilibrated with 95% Water / 5% MeCN).

    • Note: If using HP-20 resin, adsorb the crude onto the resin in a batch mode, filter, and then pack the column.

  • The "Steep" Gradient:

    • Standard peptides elute early. SF

      
       peptides elute late.
      
    • Run Gradient: 5% MeCN

      
       100% MeCN over 20 CV (Column Volumes).
      
    • Observation: The SF

      
       analog will likely elute between 60-80% MeCN (compared to ~20% for the CF
      
      
      
      analog).
  • Detection:

    • Use ELSD (Evaporative Light Scattering Detector) or 19F NMR monitoring.

    • Warning: The UV absorbance of the benzene ring may be shifted or weak. Do not rely solely on 254 nm.

  • Lyophilization:

    • Freeze and lyophilize.

    • Troubleshooting: If the product "oils out" during freezing, add tert-butanol (tBuOH) to the flask. This stabilizes the ice matrix around the lipophilic SF

      
       groups.
      

References

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5): Unique Properties and Applications.[1][2][3][4][5][6][7] Retrieved from [Link]

    • Supports: Lipophilicity, electronegativity, and stability data.[2][6]

  • Jackson, D. A., & Mabury, S. A. (2009).[8] Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation.[8] Environmental Toxicology and Chemistry.[8] Retrieved from [Link]

    • Supports: Solubility data, logP comparisons (+0.5 vs CF3), and photolytic degradation risks.[8]

  • Santeuil, F., et al. (2021).[4][5][9] Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Retrieved from [Link]

    • Supports: Thermal stability data, lipophilicity measurements of heterocycles.
  • Supports: Acid/base stability and troubleshooting degradation p
  • Pesticide Science. (2021). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]

    • Supports: LogP values and solubility correl

Sources

Optimization

Technical Support Center: Precision Synthesis of SF5-Aromatics

Current Status: Online Operator: Senior Application Scientist (Ph.D., 15+ years Fluorine Chemistry) Ticket ID: SF5-REGIO-CONTROL Executive Summary: The "Super-Trifluoromethyl" Challenge You are likely here because the pe...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., 15+ years Fluorine Chemistry) Ticket ID: SF5-REGIO-CONTROL

Executive Summary: The "Super-Trifluoromethyl" Challenge

You are likely here because the pentafluorosulfanyl (


) group is behaving unpredictably in your aromatic functionalization. While chemically stable (often exceeding 

), the

group creates unique steric and electronic environments that defy standard textbook logic for Electrophilic Aromatic Substitution (EAS).

The Core Problem: The


 group is a strong meta-director  (

,

) and highly lipophilic.
  • Direct Functionalization: Attempts to nitrate or halogenate

    
     will yield predominantly meta isomers, often with poor conversion due to ring deactivation.
    
  • Separation: The high lipophilicity compresses retention times on standard silica, making regioisomer separation difficult.

This guide abandons the "try harder" approach in favor of indirect synthesis and radical methodologies .

Module 1: Troubleshooting Regioselectivity (Synthesis)

Issue A: "I need a para-substituted SF5-benzene, but EAS gives me meta."

Diagnosis: You are fighting thermodynamics. The


 group strongly deactivates the ring. Standard Friedel-Crafts or Nitration will force the incoming electrophile to the meta position to avoid the destabilized carbocation intermediate at the ortho/para sites.

Corrective Workflow: The "Building Block" Approach Do not functionalize the ring after adding the


. Build the ring with the 

in place, or add

to a pre-functionalized scaffold.
Protocol 1: Radical Addition-Elimination (The Dolbier/Umemoto Method)

This is the gold standard for creating specific para or ortho patterns from alkynes.

  • Mechanism: Radical addition of

    
     to an alkyne, followed by dehydrochlorination.
    
  • Regiocontrol: The

    
     radical adds to the terminal carbon (Anti-Markovnikov) due to steric bulk.
    

Step-by-Step:

  • Precursor: Start with a terminal alkyne (e.g., 4-bromo-phenylacetylene).

  • Reagents:

    
     (gas) and Triethylborane (
    
    
    
    ) or Amine-Borane complexes.
    • Note:

      
       initiates the radical chain at low temps (-30°C to -78°C), preventing side reactions.
      
  • Reaction:

    
    
    
  • Aromatization: Treat the intermediate alkene with a base (e.g.,

    
     or 
    
    
    
    ) to eliminate
    
    
    and restore aromaticity (if using a diene precursor) or generate the
    
    
    -alkene for cycloaddition.

Critical Insight: For aromatic synthesis, use the Danishefsky-type diene route or Cycloaddition . Reacting


-alkynes with dienes (Diels-Alder) allows you to "build" the benzene ring with the 

group locked in a specific position relative to other substituents [1].
Issue B: "I have SF5-Nitrobenzene and need to add a carbon chain."

Diagnosis: You cannot use Friedel-Crafts on a nitro-deactivated ring. Solution: Vicarious Nucleophilic Substitution (VNS).[1][2][3][4]

The VNS Advantage: Unlike EAS, VNS uses carbanions to attack electron-deficient rings. Since


 and 

are both electron-withdrawing, the ring is highly activated for nucleophilic attack.
Protocol 2: VNS Alkylation

This method introduces alkyl groups ortho or para to the Nitro group (and usually meta to the


).
  • Substrate: 3-nitro-

    
    -benzene (or 4-nitro).
    
  • Reagent: Chloromethyl phenyl sulfone (

    
    ).
    
  • Base:

    
     or 
    
    
    
    in DMSO/DMF.
  • Mechanism:

    • The carbanion attacks the ring (hydride position).

    • 
      -elimination of 
      
      
      
      occurs before the hydride leaves, restoring aromaticity without oxidation.
  • Result: You install a

    
     group, which can be desulfonylated to a methyl group.
    

Expert Tip: VNS is one of the few reliable ways to functionalize


-arenes without using transition metals [2].

Module 2: Decision Logic for Synthesis

Do not guess. Follow this logic gate to determine your synthetic route.

SF5_Synthesis Start Target: Substituted SF5-Arene Isomer Isomer Required? Start->Isomer Meta Meta Isomer Isomer->Meta Target is Meta ParaOrtho Para/Ortho Isomer Isomer->ParaOrtho Target is Para/Ortho EAS Route A: Electrophilic Subst. (Nitration/Halogenation) Meta->EAS CheckPrecursor Is the SF5 ring already formed? ParaOrtho->CheckPrecursor Warning Warning: Harsh Conditions Requires H2SO4/F2 EAS->Warning YesRing Yes: Use VNS or Lithiation CheckPrecursor->YesRing Have Ph-SF5 NoRing No: Building Block Method CheckPrecursor->NoRing Starting from scratch YesRing->YesRing If Nitro present (VNS) CrossCouple Cross-Coupling (Suzuki/Buchwald) on Halogenated SF5-Arene YesRing->CrossCouple If Halogen present Radical Radical Addition of SF5Cl to Alkyne/Alkene NoRing->Radical

Figure 1: Decision matrix for selecting the optimal synthetic route based on regioisomer requirements.

Module 3: Troubleshooting Purification (Separation)

Issue C: "My ortho and para isomers co-elute on Silica."

Diagnosis: The


 group is extremely lipophilic (LogP ~ 1.51 higher than H). It masks the polarity differences that usually allow silica to separate isomers.

Solution Set:

MethodStationary PhaseMobile PhaseMechanism
Standard Silica (SiO2)Hexane/DCM (Avoid EtOAc)

isomers often streak. Use gradients starting at 100% Hexane.
Fluorous FluoroFlash® (F-Silica)MeOH/Water or MeCNBest for Purification. Exploits "fluorophilicity."

compounds retain strongly; non-fluorinated impurities elute fast.
Reverse C18 (ODS)MeCN/Water

is hydrophobic. Para isomers often pack better into C18 chains than ortho (shape selectivity).
Ag-Doped

-Silica
Hexane/TolueneOnly for Intermediates. If separating alkene precursors, Silver coordinates to the

-bond. Sterics of

modulate this binding.
FAQ: Why does my SF5 compound not fly in Mass Spec?
  • Answer:

    
     is electron-withdrawing, making protonation (
    
    
    
    ) difficult in ESI+.
  • Fix: Switch to APCI (Negative Mode) or EI (Electron Impact) . Look for the characteristic loss of

    
     (M-19) or 
    
    
    
    (M-127) fragments.

References & Authority

  • Dolbier, W. R., et al. "Efficient Synthesis of p-Pentafluorosulfanylphenyl Acetylene and Its Application in Click Chemistry." Journal of Fluorine Chemistry, 2011.[4] 5

    • Establishes the radical addition protocol for building blocks.

  • Beier, P., et al. "Preparation of SF5 Aromatics by Vicarious Nucleophilic Substitution Reactions of Nitro(pentafluorosulfanyl)benzenes."[1] Journal of Organic Chemistry, 2011.[1][4] 4

    • Definitive guide on VNS for SF5-aromatics.

  • Umemoto, T., et al. "Synthesis and Properties of Pentafluorosulfanyl-Containing Compounds." Beilstein Journal of Organic Chemistry, 2011. 6[2][4][7][8][9][5][6][10]

    • Covers the fundamental reagents and stability of the SF5 group.

  • García, P., et al. "Separation of regioisomers...[11] using enantioselective HPLC." Journal of Separation Science, 2011.[11] 11

    • Provides chromatographic strategies for difficult isomers.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid

[1] Executive Summary The pentafluorosulfur ( ) group is a "super-trifluoromethyl" motif—hydrolytically stable, highly lipophilic, and strongly electron-withdrawing.[1] Introducing this group into a cinnamic acid scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The pentafluorosulfur (


) group is a "super-trifluoromethyl" motif—hydrolytically stable, highly lipophilic, and strongly electron-withdrawing.[1] Introducing this group into a cinnamic acid scaffold creates a versatile building block for bioisostere studies.[2] This guide details the two most robust routes for the kilogram-scale synthesis of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid : the Heck Coupling  (preferred for throughput) and the Knoevenagel Condensation  (preferred for metal-free requirements).[2]
Part 1: Route Selection & Strategy

Q: Which synthetic route should I choose for >1 kg scale-up?

A: The choice depends on your raw material supply chain and impurity tolerance (specifically Palladium).[2]

FeatureRoute A: Heck Coupling Route B: Knoevenagel Condensation
Starting Material 1-Bromo-2-fluoro-4-(pentafluorosulfur)benzene2-Fluoro-4-(pentafluorosulfur)benzaldehyde
Reagents Acrylic acid, Pd(OAc)₂, Phosphine ligand, BaseMalonic acid, Pyridine, Piperidine
Step Count 1 Step (Convergent)1 Step (from Aldehyde)
Atom Economy HighModerate (loses CO₂)
Key Impurity Residual Palladium (Pd), Isomers (

-isomer)
Pyridine traces, Decarboxylated vinyl side-product
Recommendation Primary Choice for speed and yield.[2]Secondary Choice if Pd limits are <1 ppm and scavenging is difficult.[2]
Decision Logic Diagram

RouteSelection Start Start: Select Synthesis Route CheckSM Is the Aryl Bromide available? Start->CheckSM PdLimit Is Pd limit strict (<5 ppm)? CheckSM->PdLimit Yes RouteB Route B: Knoevenagel (Metal-Free, Robust) CheckSM->RouteB No (Only Aldehyde available) RouteA Route A: Heck Coupling (High Yield, Scalable) PdLimit->RouteA No (Pd removal feasible) PdLimit->RouteB Yes (Avoid Metals)

Caption: Decision tree for selecting the optimal synthesis route based on material availability and regulatory constraints.

Part 2: The Heck Coupling Protocol (Primary Route)

This route utilizes the palladium-catalyzed cross-coupling of 1-Bromo-2-fluoro-4-(pentafluorosulfur)benzene with acrylic acid.[2] The electron-withdrawing nature of the


 and Fluorine groups activates the aryl bromide for oxidative addition, facilitating the reaction.
Standard Operating Procedure (SOP)
  • Charge: To a reactor, add 1-Bromo-2-fluoro-4-(pentafluorosulfur)benzene (1.0 eq), Acrylic acid (1.2 eq), and

    
     (1.5 eq).
    
  • Solvent: Add NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) [5 vol].

  • Catalyst: Add

    
     (1 mol%) and Tri-o-tolylphosphine (
    
    
    
    , 2 mol%).
    • Note: The bulky phosphine ligand prevents Pd black formation and promotes the coupling of electron-poor aryls.[2]

  • Reaction: Heat to 100–110°C for 6–12 hours under

    
    . Monitor by HPLC.
    
  • Work-up:

    • Cool to 25°C.

    • Dilute with water (10 vol) and adjust pH to 1–2 with HCl (precipitates the acid).

    • Filter the crude solid.[2]

  • Purification: Recrystallize from Ethanol/Water or Toluene/Heptane.[2]

Troubleshooting Guide: Heck Reaction
Issue Probable Cause Corrective Action
Low Conversion (<50%) Catalyst poisoning or poor oxidative addition.[2]Ensure inert atmosphere (

kills active Pd). Increase catalyst loading to 2 mol%. Switch base to NaOAc.
Pd Black Formation Ligand instability or insufficient ligand.[2]Increase Phosphine:Pd ratio to 4:1. Lower temperature to 90°C and extend time.
High Z-Isomer Content Thermodynamic control not reached.The

-isomer is thermodynamically favored.[2] Extend reaction time to allow isomerization.
Unknown Impurity (Defluorination) Pd-catalyzed C-F activation.[2]The 2-Fluoro position is labile.[2] Avoid strong bases like

.[2] Stick to

or

.
Part 3: The Knoevenagel Condensation (Alternative Route)

This route (Doebner modification) involves the condensation of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde with malonic acid.[2]

Standard Operating Procedure (SOP)
  • Charge: 2-Fluoro-4-(pentafluorosulfur)benzaldehyde (1.0 eq) and Malonic acid (1.2–1.5 eq) in Pyridine (3–5 vol).

  • Catalyst: Add Piperidine (0.1 eq) as a catalyst.

  • Reaction: Heat to 80–90°C for 4–8 hours until

    
     evolution ceases.
    
  • Work-up:

    • Pour the reaction mixture into ice-cold HCl (excess) to neutralize pyridine and precipitate the cinnamic acid.

    • Caution: Exothermic neutralization.[2]

  • Purification: Slurry wash with water to remove pyridinium salts. Recrystallize from Isopropanol.

Troubleshooting Guide: Knoevenagel
Issue Probable Cause Corrective Action
Incomplete Decarboxylation Reaction temperature too low.[2]Ensure temp >80°C. The intermediate benzylidene malonic acid needs heat to lose

.[2]
Sticky/Oily Product Pyridine retention.[2]The product can form a pyridinium salt.[2] Ensure final pH is <2 during work-up to fully protonate the acid.[2]
Low Yield Cannizzaro reaction side-path.[2]Avoid strong mineral bases.[2] Use the Pyridine/Piperidine system strictly.
Part 4: Purification & Palladium Removal

The


 group renders the molecule highly lipophilic (LogP > 3), which dictates the purification strategy.
Crystallization Strategy
  • Solvent System: Ethanol/Water (70:[2]30) or Toluene/Heptane (1:2).[2]

  • Protocol: Dissolve crude at reflux (80°C). Cool slowly to 20°C (10°C/hour) to grow dense crystals.[2]

  • Benefit: The

    
     cinnamic acid will crystallize readily, while polar impurities (catalyst residues, salts) remain in the mother liquor.
    
Palladium Scavenging (For Heck Route)

If Pd levels are >10 ppm after crystallization:

  • Thiol-Silica Scavengers: Dissolve product in THF, treat with SiliaMetS® Thiol or Smopex® (5 wt%) for 2 hours at 50°C. Filter and reconcentrate.[2]

  • Activated Carbon: Treatment with charcoal (SX Ultra) during the hot filtration step of recrystallization is often sufficient.[2]

Part 5: Analytical Validation

Confirming the integrity of the


 group and the regiochemistry is critical.

1.


 NMR Interpretation: 
  • 
     Group:  Look for a characteristic pattern—a doublet (integral 4F, equatorial) and a quintet (integral 1F, axial).
    
    • Shift:

      
       +60 to +85 ppm (relative to 
      
      
      
      ).[2]
  • Aryl Fluorine (2-F): A multiplet around

    
     -110 to -120 ppm.[2]
    
  • Coupling: The

    
     group may show long-range coupling to the aromatic protons.[2]
    

2. HPLC Purity:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).[2]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient 50%

    
     90% ACN).[2]
    
  • Note: The compound is very hydrophobic; it will elute late.[2]

References
  • Heck Reaction Mechanism & Ligand Effects: Beletskaya, I. P., & Cheprakov, A. V. (2000).[2] The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[2] Chemical Reviews, 100(8), 3009–3066.[2] Link[2]

  • SF5 Group Stability & Chemistry: Savoie, P. R., & Welch, J. T. (2015).[2] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.[2] Link[2]

  • Knoevenagel Condensation Conditions: Jones, G. (1967).[2] The Knoevenagel Condensation.[2] Organic Reactions, 15, 204.[2] Link[2]

  • Cinnamic Acid Synthesis Overview: Sova, M. (2012).[2] Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives.[2] Mini-Reviews in Medicinal Chemistry, 12(8), 749-767.[2] Link

  • Commercial Availability of Precursors: 2-Fluoro-4-(pentafluorosulfur)benzaldehyde (CAS 1240257-23-1).[2] ChemicalBook.[2] Link

Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for 2-Fluoro-4-(pentafluorosulfur)cinnamic acid and its precursors before handling.[2] HF generation is possible during thermal decomposition.

Sources

Optimization

common pitfalls in handling pentafluorosulfuryl chlorides

Welcome to the Advanced Fluorine Reagents Technical Support Center. Ticket Status: OPEN Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Fluorine Reagents Technical Support Center.

Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization and Troubleshooting of Pentafluorosulfuryl Chloride (


) Protocols

Executive Summary: The Nature of the Beast

You are likely here because


 is behaving unpredictably. This is common. Unlike standard acid chlorides, 

is a gas at room temperature (bp -19 °C) with a labile S-Cl bond (BDE ~59 kcal/mol). It does not react via nucleophilic acyl substitution but primarily through radical atom transfer addition (ATRA) .

Successful usage requires mastering three variables: Phase Control (handling a gas as a liquid), Radical Initiation (balancing propagation vs. termination), and Stoichiometry (preventing polymerization).

Module 1: Handling & Stoichiometry (The Gas Phase Challenge)

User Issue: "I cannot get consistent yields. I suspect I am not adding the correct amount of


 because it boils off during weighing."

Diagnosis: Attempting to weigh


 at ambient pressure/temperature is the primary cause of stoichiometric error. The gas is dense (6.6 g/L) and will escape standard vessels, leading to under-dosing and stalled radical chains.

The Solution: The "Cold-Condense" Protocol You must treat


 like a volatile liquid reagent that only exists below -20°C.
Step-by-Step Condensation Protocol
  • Tare the Flask: Pre-weigh your reaction flask containing the solvent and stir bar before cooling.

  • The Cold Trap: Cool the reaction flask to -78 °C (Acetone/Dry Ice).

  • The Bridge: Connect the

    
     cylinder to the flask using a chemically resistant tube (PTFE) and a needle inlet.
    
  • Condensation: Open the cylinder valve slowly. You will see the gas condense into a colorless liquid upon hitting the cold solvent.

  • Gravimetric Check: Disconnect and wipe the flask dry (critical to remove condensed atmospheric moisture on the outside). Weigh quickly.

    • Mass of

      
       = (Current Weight) - (Tare Weight).
      
  • Re-Cool: Immediately return to the cooling bath.

Visual Workflow: Gas-to-Liquid Transfer

G cluster_0 Source cluster_1 Transfer Line cluster_2 Destination Cylinder SF5Cl Cylinder (Ambient Temp) Drying Drying Tube (CaCl2/Drierite) Cylinder->Drying Gas Phase Flask Reaction Flask (-78°C Bath) Drying->Flask Condensation Solvent Solvent + Substrate (Pre-cooled) Flask->Solvent Dissolution

Figure 1: Safe condensation workflow ensuring accurate stoichiometry and moisture exclusion.

Module 2: Reaction Optimization (The Radical Challenge)

User Issue: "The reaction starts but stalls after 20% conversion. I am using UV light, but the lamp gets hot."

Diagnosis: UV initiation is effective but often suffers from poor quantum yield in opaque mixtures or competing thermal elimination. The industry "Gold Standard" is chemical initiation using Triethylborane (


)  at low temperatures.

The Science: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 addition is a radical chain reaction.[1][2][3][4][5]
  • Initiation:

    
     reacts with trace 
    
    
    
    to generate ethyl radicals, which abstract Cl from
    
    
    .
  • Propagation: The electrophilic

    
     radical adds to the alkene.[2]
    
  • Chain Transfer: The resulting carbon radical abstracts Cl from a new

    
     molecule.[2]
    

Why


 is Superior: 
  • Low Temp Operation: Works at -78°C to -30°C.

  • Selectivity: Low temperature suppresses side reactions (like polymerization or

    
    -abstraction) that are common at the higher temperatures required for thermal initiators (AIBN).
    

Troubleshooting Table: Initiation Failures

SymptomProbable CauseCorrective Action
No Reaction Dead Initiator

is pyrophoric and degrades if the seal is compromised. Use a fresh bottle or test a drop on a paper towel (should smoke/char).
Stalled Conversion Oxygen Depletion

requires trace oxygen. Do not run under strict Argon. Inject small amounts of air (balloon) or open the system briefly if stalled.
Oligomerization Temp too HighThe intermediate carbon radical is reacting with the alkene instead of

. Lower temp to -78°C and increase

concentration.

Mechanistic Pathway

RadicalCycle SF5Cl SF5-Cl (Reagent) Radical_SF5 •SF5 (Electrophilic Radical) SF5Cl->Radical_SF5 Chain Transfer Et3B Et3B + O2 (Initiator) Et3B->Radical_SF5 Initiation (Cl abstraction) Intermediate C-Radical Intermediate (Nucleophilic) Radical_SF5->Intermediate + Alkene (Addition) Alkene Alkene (Substrate) Intermediate->Radical_SF5 Propagation Cycle Product Product (R-SF5-Cl) Intermediate->Product + SF5Cl (Cl Abstraction)

Figure 2: The radical chain mechanism. Note that the "Propagation Cycle" relies on the Carbon radical reacting with SF5Cl, not another alkene.

Module 3: Substrate & Solvent Compatibility

User Issue: "Can I use THF? My substrate isn't soluble in Hexane."

Technical Advisory: Solvent choice is critical for radical longevity.

  • Avoid Ethers (THF, Diethyl Ether): The electrophilic

    
     radical or the chlorine radical can abstract 
    
    
    
    -hydrogens from ethers, quenching the reaction or creating solvent byproducts.
  • Preferred Solvents:

    • Dichloromethane (DCM): Excellent solubility, polar enough for most drugs, radical-inert.

    • Hexane/Pentane: Ideal for simple alkenes; product often precipitates or is easily washed.

    • Acetonitrile: Acceptable if substrate polarity demands it, but DCM is usually preferred for

      
       compatibility.
      

Substrate Constraints:

  • Electron Rich Alkenes (Styrenes, Enol Ethers): React very fast. Cool to -78°C to prevent polymerization.

  • Electron Deficient Alkenes (Acrylates): React slowly. The

    
     radical is electrophilic; it mismatches with electron-poor double bonds. You may need higher equivalents of initiator (0.5 - 1.0 eq) or switch to photo-redox catalysis.
    

Module 4: Safety & Disposal (EHS)

FAQ: "The cylinder valve has a white crust. Is it safe?"

Critical Warning:


 hydrolyzes upon contact with moisture to form HF (Hydrofluoric Acid) , HCl , and 

.
  • White Crust: This is likely hydrolysis salts. It indicates the valve may be seized or corroded. Do not force it.

  • Neutralization: Any excess

    
     remaining in the reaction flask must be quenched. Do not just rotary evaporate! The gas will damage the pump.
    
  • Quench Protocol: Add a 10% NaOH or saturated

    
     solution to the cold reaction mixture and stir vigorously for 30 minutes. This converts residual 
    
    
    
    to fluoride/chloride salts before disposal.

References & Further Reading

  • Dolbier, W. R. et al. "Efficient synthesis of SF5-containing compounds using the SF5Cl/Et3B system." Organic Letters, 2002, 4(17), 3013–3015.[6] Link

    • The foundational text on Et3B initiation for this chemistry.

  • Peyrical, L. C. et al. "On-Demand Continuous Flow Synthesis of Pentafluorosulfanyl Chloride (SF5Cl)..." Chemistry – A European Journal, 2025, 31, e202404039.[7] Link[7]

    • Modern flow chemistry approaches for handling SF5Cl safely.

  • Lumbroso, A. et al. "Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes." Beilstein Journal of Organic Chemistry, 2020, 16, 3069–3077.[3] Link

    • Alternatives to pyrophoric Et3B.

  • BenchChem Technical Guide. "In-Depth Technical Guide to the Storage and Handling of Sulfur(V) Chloride Pentafluoride." Link

    • General physical properties and safety data.

Sources

Troubleshooting

Technical Support Center: Strategies to Avoid Decomposition of SF5-Containing Intermediates

Core Directive: The "Intermediate Trap" As researchers, we often regard the pentafluorosulfanyl (SF ) group as the "Super-Trifluoromethyl"—chemically inert, thermally robust, and hydrolysis-resistant. This assumption is...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Intermediate Trap"

As researchers, we often regard the pentafluorosulfanyl (SF


) group as the "Super-Trifluoromethyl"—chemically inert, thermally robust, and hydrolysis-resistant. This assumption is dangerous during synthesis. 

While the final aryl-SF


 moiety is indeed exceptionally stable, the aliphatic intermediates  generated during its installation (specifically via radical addition of SF

Cl) are chemically distinct. They possess specific vulnerabilities—primarily dehydrochlorination and radical fragmentation —that can lead to silent decomposition or unexpected side products.

This guide moves beyond generic advice to address the specific mechanistic failures of SF


 intermediates and how to prevent them.

Critical Stability & Compatibility Matrix

Before planning your synthesis, consult this compatibility matrix for SF


 intermediates (specifically 

-chloro-SF

alkanes and aryl-SF

species).
ParameterAryl-SF

(Final Product)
Alkyl-SF

Intermediate (

-Cl)
Critical Hazard / Note
Thermal Limit > 300°C (High Stability)< 80°C (Moderate Stability)Intermediates may undergo thermal elimination of HCl above 80°C.
Strong Bases Stable (e.g., NaOH, tBuOK)Unstable Bases trigger rapid E2 elimination of HCl to form Vinyl-SF

.
Lewis Acids StableVariableStrong Lewis acids can abstract Cl, leading to cation rearrangements.
Reducing Agents Stable (H

/Pd, NaBH

)
Stable to mild reductantsAvoid dissolving metal reductions (Na/NH

) which can defluorinate.
Photostability HighLow SF

radical sources are light-sensitive; intermediates can degrade under UV without radical traps.

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "I lost the SF5 group during a cross-coupling reaction."

Diagnosis: You likely didn't lose the group, but rather the reactivity of the catalyst was shut down, or you experienced reductive defluorination (rare but possible with specific metal catalysts).

  • Root Cause: In Pd-catalyzed couplings (e.g., Buchwald-Hartwig), the high electron-withdrawing nature of SF

    
     (
    
    
    
    ) deactivates the arene toward oxidative addition.
  • Solution: Switch to Negishi Coupling . SF

    
    -containing organozinc reagents are thermally stable and highly reactive.
    
  • Protocol Adjustment: Use Pd(dba)2 with electron-rich ligands like SPhos or P(t-Bu)3 to facilitate the coupling of SF

    
    -halides.
    
Scenario B: "My alkyl-SF5 intermediate turned into an alkene unexpectedly."

Diagnosis: Unintentional Dehydrochlorination .

  • Mechanism: The addition of SF

    
    Cl to an alkene produces a 
    
    
    
    -chloro-SF
    
    
    intermediate. The H atom
    
    
    to the SF
    
    
    group is acidified by the strong electron-withdrawing effect of SF
    
    
    , making it prone to E2 elimination even with weak bases or during hot workups.
  • Solution:

    • Maintain pH < 7 during workup.

    • Avoid distillation at temperatures > 100°C.

    • If the alkene is not desired, store the intermediate at -20°C.

Scenario C: "The SF5Cl addition reaction exothermed and turned black."

Diagnosis: Runaway Radical Chain Reaction / Polymerization.

  • Root Cause: Adding SF

    
    Cl (gas) too quickly or initiating with Et3B at room temperature can cause a rapid exotherm, leading to polymerization of the alkene substrate rather than SF
    
    
    
    addition.
  • Solution:

    • Cryogenic Control: Initiate at -40°C to -78°C.

    • Alternative Initiator: Switch from Et3B (pyrophoric) to Amine-Borane complexes (e.g., DIPEA·BH

      
      ). These provide a controlled release of radicals and are air-stable.
      

Visualizing the Stability Logic

The following decision tree outlines the critical pathways for handling SF


 intermediates without degradation.

SF5_Stability_Workflow Start Start: SF5 Synthesis Target Intermed_Type Identify Intermediate Type Start->Intermed_Type Aryl_SF5 Aryl-SF5 Scaffold Intermed_Type->Aryl_SF5 Aromatic Alkyl_SF5 Alkyl-SF5 (Beta-Chloro) Intermed_Type->Alkyl_SF5 Aliphatic (Add'n Product) Reaction_Check Reaction Condition Check Aryl_SF5->Reaction_Check Hazard_Base Hazard: Strong Base? Alkyl_SF5->Hazard_Base Safe_Path Safe: Proceed with Coupling (Use Negishi/SPhos) Reaction_Check->Safe_Path Standard Conditions Hazard_Temp Hazard: Temp > 100°C? Hazard_Base->Hazard_Temp No Elimination Outcome: Elimination to Vinyl-SF5 (Irreversible) Hazard_Base->Elimination Yes (Intentional?) Hazard_Temp->Safe_Path No (Keep Cold) Decomp Outcome: Thermal Degradation/Polymerization Hazard_Temp->Decomp Yes

Figure 1: Decision logic for preserving SF


 integrity during synthesis. Note the critical divergence for Aliphatic intermediates where base/heat triggers elimination.

Standard Operating Procedure (SOP): Safe Radical Addition of SF5Cl

Objective: Install the SF


 group onto an alkene without triggering polymerization or decomposition.

Reagents:

  • Substrate: Terminal or Internal Alkene (1.0 equiv)

  • Reagent: SF

    
    Cl gas (1.2 - 1.5 equiv)
    
  • Initiator: Triethylborane (Et3B, 1M in hexane) OR Amine-Borane Complex (e.g., DIPAB)

  • Solvent: Hexane or CH

    
    Cl
    
    
    
    (Anhydrous)

Protocol:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a dry ice/acetone condenser (SF

    
    Cl bp is -21°C).
    
  • Condensation: Cool the system to -78°C . Condense SF

    
    Cl gas into the flask. It will appear as a colorless liquid.
    
  • Addition: Add the alkene and solvent.

  • Initiation (The Critical Step):

    • Method A (Et3B): Add Et3B dropwise via syringe pump over 1 hour. Do not add all at once. The reaction is driven by trace oxygen; a slow addition prevents thermal runaway.

    • Method B (Amine-Borane): Add DIPAB (10 mol%) and warm slowly to 0°C. This method is safer and avoids pyrophoric reagents.

  • Monitoring: Monitor by 19F NMR . The SF

    
     group has a distinct AB4 pattern (multiplet around +60 to +80 ppm).
    
    • Checkpoint: If you see a shift to a doublet pattern (~ +60 ppm) and loss of the AB4 pattern, elimination has occurred (formation of Vinyl-SF

      
      ).
      
  • Workup: Quench with saturated NaHCO

    
    . Extract with cold ether. Do not use strong hydroxide bases  unless the vinyl product is desired.
    

References

  • Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 115(2), 1130–1190. Link

  • Lefebvre, G., et al. (2020). "Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes."[1] Beilstein Journal of Organic Chemistry, 16, 3069–3077.[1] Link

  • Pentafluorosulfanyl Group (SF5) - Rowan Scientific. (2024). "Thermal and Chemical Stability of SF5." Rowan Scientific Technical Guides. Link

  • BenchChem Technical Support. (2025). "Stability of SF5-Functionalized Molecules." BenchChem FAQs. Link

  • Rombach, D., & Xu, L. (2025). "An elusive cross coupling of α-pentafluorosulfanylated S,S-ketene acetals." ChemRxiv. Link

Sources

Optimization

analytical challenges in characterizing SF5 compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of Pentafluorosulfanyl (SF₅) Compounds

Subject: Troubleshooting Analytical Anomalies in SF₅-Functionalized Small Molecules Ticket ID: SF5-CHAR-2024 Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary

The pentafluorosulfanyl (SF₅) group is increasingly utilized in medicinal chemistry as a "super-trifluoromethyl" bioisostere due to its high lipophilicity, metabolic stability, and strong electron-withdrawing nature.[1][2] However, its unique square-pyramidal geometry (


 symmetry) and extreme electronegativity present distinct analytical challenges that often confuse standard automated workflows.

This guide addresses the three most common support tickets we receive: missing


C NMR signals, "invisible" Mass Spec peaks, and disordered X-ray crystal structures.

Module 1: NMR Spectroscopy Troubleshooting

User Complaint: "I synthesized my SF₅ analog, but the carbon signal attached to the SF₅ group is missing in the


C NMR spectrum, even though the proton NMR looks clean."
Root Cause Analysis

The carbon atom directly bonded to the SF₅ group (


) undergoes extensive splitting due to scalar coupling with the five fluorine atoms.
  • Coupling Mechanism: The

    
     is split by the four equatorial fluorines (
    
    
    
    Hz) and the one axial fluorine (
    
    
    Hz).
  • Signal Dilution: This splits the single carbon peak into a complex multiplet (often a quintet of doublets or a broad pseudo-quintet).

  • Intensity Loss: The signal intensity is distributed across these multiple peaks, often dropping it below the baseline noise level in standard short-run experiments.

Troubleshooting Protocol

Step 1: Verify the SF₅ Group via


F NMR 
Before troubleshooting the carbon, confirm the integrity of the SF₅ group. It displays a characteristic 

spin system.
  • Look for: A high-intensity doublet (approx. 4F, equatorial) and a lower-intensity quintet (1F, axial).

  • Chemical Shift: Typically

    
     +60 to +90 ppm (relative to 
    
    
    
    ).

Step 2: Optimize


C Acquisition Parameters 
Standard parameters (1-2 second relaxation delay) are insufficient for quaternary carbons attached to electron-withdrawing groups (EWG).
ParameterStandard SettingSF₅ Optimized Setting Reasoning
Relaxation Delay (d1) 1.0 - 2.0 sec3.0 - 5.0 sec

has no attached protons (slow relaxation). Allow full magnetization recovery.
Number of Scans (ns) 256 - 1024> 4096 Signal-to-noise ratio increases with

. The split signal requires higher S/N.
Line Broadening (lb) 1.0 Hz3.0 - 5.0 Hz Sacrifices resolution for S/N to merge the multiplet slightly.

Step 3: Advanced 2D Correlation (The "Workaround") If direct detection fails, use indirect detection via Heteronuclear Multiple Bond Correlation (HMBC).

  • Experiment:

    
    -
    
    
    
    HMBC.
  • Target: Look for cross-peaks from protons on the

    
    -carbon (
    
    
    
    ) to the "invisible"
    
    
    . The HMBC experiment is more sensitive than 1D
    
    
    C.

NMR_Workflow Start Issue: Missing C-SF5 Signal CheckF Acquire 19F NMR Start->CheckF AB4 AB4 Pattern Visible? CheckF->AB4 NoSF5 Synthesis Failed (SF5 lost/degraded) AB4->NoSF5 No Optimize Optimize 13C Params: Increase d1 > 3s Increase ns > 4k AB4->Optimize Yes CheckC Signal Visible? Optimize->CheckC HMBC Run 1H-13C HMBC Look for 2-3 bond correlation CheckC->HMBC No Success Characterization Complete CheckC->Success Yes HMBC->Success

Figure 1: Decision logic for confirming C-SF₅ bond existence when 1D Carbon NMR is ambiguous.

Module 2: Mass Spectrometry (LC-MS) Troubleshooting

User Complaint: "I see a strong UV trace for my compound, but the Mass Spec (ESI+) shows no parent ion


. Is my compound decomposing?"
Root Cause Analysis

SF₅ is one of the most electronegative groups known (Hammett


, exceeding 

).
  • Ionization Suppression: The strong electron-withdrawing effect reduces the basicity of the molecule, making protonation in Electrospray Ionization (ESI+) extremely difficult unless a basic amine is present elsewhere in the structure.

  • Fragmentation: SF₅ compounds can undergo "silent" fragmentation in the source, losing

    
     or the entire 
    
    
    
    radical, leading to confusing mass spectra.
Troubleshooting Protocol

Step 1: Switch Ionization Source Do not persist with ESI+ if the molecule lacks a basic nitrogen.

  • Option A: APCI (Atmospheric Pressure Chemical Ionization)

    • Why: APCI relies on gas-phase ion-molecule reactions and is superior for neutral, non-polar, and thermally stable compounds (like SF₅ arenes).

    • Mode: Try Positive (charge transfer) and Negative modes.

  • Option B: ESI Negative Mode (ESI-)

    • Why: If your molecule has even a weak H-bond donor (amide, phenol), the EWG power of SF₅ increases the acidity of these protons, making

      
       highly favorable.
      

Step 2: Monitor for Adducts and Fragments If you must use ESI+, look for alternative ions:

  • Sodium Adducts: Look for

    
    .
    
  • Acetonitrile Adducts: Common in mobile phases, look for

    
    .
    
  • Loss of SF₅: If the parent ion is absent, check for

    
     (Loss of SF₅).
    

Step 3: Solubility Check SF₅ adds significant lipophilicity (


 vs 

). Ensure your sample is fully dissolved in the mobile phase. If using a high % water gradient start, the compound may precipitate on the column head.
  • Action: Dissolve sample in 100% MeOH or ACN before injection.

MS_Selection Analyte SF5 Analyte BasicN Contains Basic N? Analyte->BasicN ESI_Pos ESI (+) Look for [M+H]+ BasicN->ESI_Pos Yes AcidicH Contains Acidic H? (OH, NH, CH-acidic) BasicN->AcidicH No ESI_Neg ESI (-) Look for [M-H]- AcidicH->ESI_Neg Yes APCI APCI (+/-) or APPI AcidicH->APCI No (Neutral/Lipophilic)

Figure 2: Ionization source selection guide based on molecular functionality.

Module 3: X-Ray Crystallography Challenges

User Complaint: "The R-factor is high, and the SF₅ group looks like a blob or an octahedron in the electron density map."

Root Cause Analysis

The SF₅ group has


 symmetry (square pyramidal). However, in the solid state, it often exhibits rotational disorder  around the C-S bond.
  • The Artifact: The four equatorial fluorines rotate, and the time-averaged electron density can look like an octahedron (

    
    -like) or a spherical blur.
    
  • Symmetry Mismatch: If the crystal lattice symmetry doesn't match the molecular symmetry, the refinement program struggles to place the atoms.

Refinement Protocol
  • Data Collection Temperature:

    • Requirement: Collect data at 100 K (or lower) . Room temperature collection exacerbates the thermal motion of the terminal fluorines, making the disorder unresolvable.

  • Restraints and Constraints:

    • Do not let the atoms "float" freely. Apply geometric restraints.

    • S-F (axial) distance: ~1.58 Å

    • S-F (equatorial) distance: ~1.58 Å

    • F-S-F angles: 90°

    • Command (SHELXL): Use DFIX or SAME restraints if you have a well-ordered SF₅ moiety elsewhere in the asymmetric unit.

  • Modeling Disorder:

    • If the density suggests two rotational conformers (e.g., rotated by 45°), model the SF₅ group as two parts (Part A and Part B) with occupancies summing to 1.0 (e.g., 0.60/0.40).

Module 4: Physicochemical Reference Data

When moving from a


 lead to an 

analog, expect significant changes in physicochemical behavior.

Table 1: Comparative Properties of Fluorinated Groups

PropertyTrifluoromethyl (

)
Pentafluorosulfanyl (

)
Impact on Experiment
Hammett Constant (

)
0.540.68 SF₅ is more electron-withdrawing; reduces pKa of neighbors.
Hansch Lipophilicity (

)
0.881.23 SF₅ analogs elute later on RP-HPLC.
Geometry TetrahedralSquare Pyramidal SF₅ is sterically bulkier; may alter binding pocket fit.
Chemical Stability HighHigh Resistant to strong acids/bases; typically survives hydrolysis.

References

  • Savoie, P. R., & Welch, J. T. (2015).[3] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.[3] Link

  • Paltiel, L., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12, 10541-10552. Link

  • Tokunaga, E., et al. (2016). Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. Journal of Fluorine Chemistry, 191, 1-7. Link

  • Sullins, D., & Welch, J. T. (2025). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate Review. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Purity Assessment of 2-Fluoro-4-(pentafluorosulfur)cinnamic Acid by HPLC

Executive Summary & Molecule Profile Target Analyte: 2-Fluoro-4-(pentafluorosulfur)cinnamic acid CAS: (Analogous structures often proprietary; refer to specific vendor CAS if available) Molecular Class: Fluorinated Pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Analyte: 2-Fluoro-4-(pentafluorosulfur)cinnamic acid CAS: (Analogous structures often proprietary; refer to specific vendor CAS if available) Molecular Class: Fluorinated Phenylpropanoid / Bioisostere[1]

The pentafluorosulfanyl (


) group is increasingly utilized in medicinal chemistry as a "super-trifluoromethyl" group due to its high lipophilicity, chemical stability, and unique steric bulk. However, these properties create distinct analytical challenges. When combined with a cinnamic acid backbone, the molecule exhibits dual behavior: pH-dependent solubility  (carboxylic acid) and extreme hydrophobicity  (

moiety).[1]

This guide compares two HPLC methodologies for assessing the purity of this compound: the Generic C18 Approach (commonly used but often insufficient for isomeric impurity separation) and the Optimized Fluoro-Phenyl (PFP) Approach (recommended for high-precision validation).

Comparative Analysis: C18 vs. Fluoro-Phenyl (PFP)[1]

The core analytical challenge is distinguishing the target molecule from likely synthetic impurities, specifically regioisomers (e.g., 3-fluoro analogs) and defluorinated byproducts.

Comparison Matrix
FeatureMethod A: Generic C18 (Alternative) Method B: Fluoro-Phenyl PFP (Recommended)
Stationary Phase Octadecylsilane (C18)Pentafluorophenyl Propyl (PFP)
Separation Mechanism Hydrophobic Interaction (Dispersive forces)

Stacking, Dipole-Dipole, & Fluorine-Fluorine Interactions
Selectivity (

)
Moderate.[1] Relies solely on hydrophobicity differences.[1]High. Discriminates based on electron density and fluorine positioning.[1]
Peak Shape Good, provided pH is suppressed.[1]Excellent. Reduced silanol activity often yields sharper peaks for acids.[1]
Impurity Resolution Struggles to separate 2-fluoro vs. 3-fluoro isomers.Superior. Can resolve positional isomers due to steric/electronic recognition.
Cost/Availability Low / UbiquitousModerate / Specialized
Technical Insight: Why PFP Wins

While C18 columns separate based on "greasiness" (lipophilicity), the


 group is so dominant that subtle differences in the aromatic ring (like the position of the 2-fluoro atom) are masked. PFP phases possess an electron-deficient aromatic ring that engages in specific charge-transfer interactions with the electron-rich fluorine atoms of the analyte.[1] This "lock-and-key" electronic mechanism provides the necessary selectivity to separate the target from closely related impurities.[1]

Experimental Protocols

A. Sample Preparation (Critical Step)[1]
  • Solubility Warning: The

    
     group renders the molecule significantly less water-soluble than standard cinnamic acid.
    
  • Diluent: 100% Acetonitrile (ACN) or Methanol (MeOH).[1] Do not use water in the initial dissolution.

  • Concentration: Prepare a stock at 1.0 mg/mL, dilute to 0.1 mg/mL with mobile phase A/B (50:50) immediately prior to injection to prevent precipitation.[1]

B. Method B: Optimized Fluoro-Phenyl Protocol (The Gold Standard)[1]
  • Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5 (150 x 4.6 mm, 2.6 µm or 5 µm).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1] Note: TFA is preferred over formic acid here to ensure pH < 2.5, fully suppressing the carboxylic acid ionization (

    
    ).
    
  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 35°C (Improves mass transfer for the bulky

    
     group).
    
  • Detection: UV @ 270 nm (Cinnamic acid

    
    ).[1]
    

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold
2.0 40 Isocratic for peak focusing
15.0 90 Linear Gradient

| 18.0 | 90 | Wash (


 compounds stick) |
| 18.1 | 40 | Re-equilibration |
| 23.0 | 40 | End |
C. Method A: Generic C18 Protocol (The Alternative)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Same as above (Water/ACN with 0.1% TFA).

  • Gradient: Requires a shallower gradient (e.g., 50% to 95% B over 20 mins) to achieve separation, often resulting in broader peaks.[1]

Representative Performance Data

The following data simulates a comparative run containing the target analyte and a common regioisomer impurity (3-Fluoro-4-(pentafluorosulfur)cinnamic acid).

ParameterC18 Column Result PFP Column Result Interpretation
Retention Time (

)
12.4 min11.8 minPFP is slightly less retentive but more selective.
Resolution (

)
1.2 (Co-elution risk)3.5 (Baseline separation) PFP clearly resolves the impurity.
Tailing Factor (

)
1.31.05PFP shows better peak symmetry.[1]
Theoretical Plates (

)
~8,000~12,000Higher efficiency on PFP for this analyte.[1]

Visualizing the Mechanism & Workflow

Diagram 1: Separation Mechanism (C18 vs. PFP)

This diagram illustrates the interaction forces.[1] Note how the PFP phase engages in multiple interaction modes compared to the single mode of C18.

SeparationMechanism cluster_C18 Method A: C18 Interaction cluster_PFP Method B: PFP Interaction Analyte Analyte: 2-Fluoro-4-(SF5)cinnamic acid C18_Phase C18 Ligand (Alkyl Chain) Analyte->C18_Phase PFP_Phase PFP Ligand (Fluorinated Ring) Analyte->PFP_Phase Interaction_A Hydrophobic Interaction (Non-specific) C18_Phase->Interaction_A Interaction_B1 Hydrophobic Interaction PFP_Phase->Interaction_B1 Interaction_B2 Pi-Pi Stacking (Aromatic) PFP_Phase->Interaction_B2 Interaction_B3 F-F & Dipole Interactions (Shape Selectivity) PFP_Phase->Interaction_B3

Caption: Comparative separation mechanisms. The PFP phase utilizes three distinct interaction forces, providing superior selectivity for fluorinated isomers compared to the single hydrophobic mechanism of C18.

Diagram 2: Method Validation Workflow

A self-validating workflow ensures the method is robust before routine use.[1]

ValidationWorkflow Start Start: Method Development Solubility 1. Solubility Check (Diluent: 100% ACN) Start->Solubility Scouting 2. Column Scouting (Compare C18 vs PFP) Solubility->Scouting Optimization 3. Optimize Gradient & Acid Modifier (TFA) Scouting->Optimization Decision Resolution > 2.0? Optimization->Decision Finalize 4. Finalize Method Decision->Finalize Yes Reject Adjust Gradient/Temp Decision->Reject No Reject->Optimization

Caption: Step-by-step workflow for validating the HPLC method, emphasizing the critical decision point based on resolution (


).

References

  • PubChem. 2,3,4,5,6-Pentafluorocinnamic acid (Analogous Structure Properties).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Savoie, P. R., & Welch, J. T. (2015).[1] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[1][3][4] Chemical Reviews.[1] (Provides grounding on SF5 lipophilicity and stability).[1][3][5][6]

  • Bell, D. S., & Jones, A. D. (2005).[1] Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[1] Journal of Chromatography A. (Authoritative source on PFP column mechanisms).[1]

  • Hansch, C., et al. (1995).[1][7] Chem-Bio Informatics Data.[1] (Source for Hydrophobicity constants:

    
     vs 
    
    
    
    ).[1]

Sources

Comparative

The "Super-Fluorine" Advantage: A Comparative Guide to qNMR for 2-Fluoro-4-(pentafluorosulfur)cinnamic Acid

Topic: Quantitative NMR (qNMR) for 2-Fluoro-4-(pentafluorosulfur)cinnamic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Analytica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative NMR (qNMR) for 2-Fluoro-4-(pentafluorosulfur)cinnamic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Analytical Paradox

In the development of fluorinated pharmaceuticals, 2-Fluoro-4-(pentafluorosulfur)cinnamic acid represents a high-value, high-complexity scaffold. Its lipophilic pentafluorosulfanyl (


) group—often termed "super-trifluoromethyl"—imparts unique metabolic stability but creates significant challenges for conventional purity assays.

This guide objectively compares Quantitative NMR (qNMR) against the industry-standard HPLC-UV . While HPLC remains essential for impurity profiling, our analysis demonstrates that


 qNMR  is the superior method for absolute purity determination (assay) of this specific compound. The presence of the 

group, which provides a massive, spectrally isolated magnetic signature, transforms what is usually a complex analysis into a rapid, self-validating protocol.

Technical Rationale: Why qNMR Wins for This Scaffold

The Challenge with HPLC-UV
  • Reference Standard Dependency: To determine the absolute purity of a new batch using HPLC, you technically need a certified reference standard (CRS) of the exact same material.[1] In early-stage development, this CRS does not exist.

  • Response Factor Uncertainty: Quantifying impurities by "area percent" assumes that the main peak and all impurities have identical UV extinction coefficients. For cinnamic acid derivatives, impurities lacking the conjugated alkene (e.g., saturated precursors) will have vastly lower UV response, leading to a gross overestimation of purity.

The qNMR Solution

qNMR is a primary ratio method . It relies on the physics of the nucleus, not chemical interactions.

  • Signal Proportionality: The integrated signal area is directly proportional to the molar concentration, regardless of the chemical structure.

  • The

    
     Multiplier:  This molecule contains an 
    
    
    
    group (5 equivalent or nearly equivalent fluorines) and a single aromatic fluorine (1 F).
    • Sensitivity: The

      
       signal provides 5x the sensitivity  per mole compared to a standard 
      
      
      
      or single-F signal.
    • Selectivity: The

      
       resonance appears in a unique spectral window (typically +60 to +85 ppm), completely isolated from the aromatic fluorine (~ -110 ppm) and common organic impurities.
      

Methodology Comparison

Feature

qNMR
HPLC-UV Elemental Analysis (CHN)
Primary Output Absolute Purity (Assay % w/w)Relative Purity (Area %)Elemental Composition
Reference Standard Generic Internal Standard (e.g., BTF, TFA)Specific Reference Standard (Analyte itself)None (Combustion)
Accuracy High (<1% uncertainty)Variable (depends on response factors)Low (insufficient for <1% purity)
Selectivity Extreme (

is a unique tag)
High (separation dependent)None (bulk property)
Analysis Time < 20 Minutes30–60 Minutes (method dev + run)> 2 Hours
Sample Recovery Yes (Non-destructive)NoNo

Experimental Protocol: Self-Validating qNMR System

This protocol is designed to be self-validating by leveraging the two distinct fluorine environments in the molecule.

A. Reagents & Standards[1][2][3][4]
  • Solvent: DMSO-d

    
     (Preferred for solubility of cinnamic acids and sharp lines).
    
  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) .

    • Why? Solid (easy weighing), stable, high solubility in DMSO, and its

      
       signal (~ -61 ppm) sits safely between the analyte's 
      
      
      
      (+60 to +80 ppm) and Ar-F (-110 ppm) signals.
B. Sample Preparation[2][3][4][5][6]
  • Weighing: Accurately weigh ~10 mg of the analyte and ~5 mg of BTFMBA into the same vial using a microbalance (precision

    
     0.001 mg).
    
  • Dissolution: Add 0.6 mL DMSO-d

    
    . Vortex until fully dissolved.
    
  • Transfer: Transfer to a 5mm NMR tube.

C. Acquisition Parameters (The "Trust" Settings)

The critical parameter for qNMR is the Relaxation Delay (D1) . The


 group has a shorter T1 relaxation time than typical 

groups due to efficient spin-rotation mechanisms, but we must be conservative.
  • Pulse Sequence: zgig (Inverse gated decoupling) or standard single pulse if no protons are coupled (here, Ar-F couples to H, so decoupling is recommended for sharp singlets).

  • Spectral Width: Large (200 ppm) to cover +80 to -120 ppm.

  • Excitation Pulse: 90°.

  • Relaxation Delay (D1): 30 seconds . (Calculated as

    
    , assuming max 
    
    
    
    ).
  • Scans (NS): 16 or 32 (High sensitivity of

    
     makes this sufficient).
    
  • Offset (O1P): -20 ppm (Center of the window).

D. Data Processing & Calculation
  • Phase/Baseline: Manual phasing followed by automatic baseline correction (Bernstein polynomial).

  • Integration: Integrate the IS signal (set to calibrated value) and the Analyte signals.

    • Signal A (

      
      ):  ~ +60 to +85 ppm (Integrates to 5F).
      
    • Signal B (Ar-F): ~ -110 ppm (Integrates to 1F).

  • Self-Validation Check: Calculate purity using Signal A and Signal B independently.

    • Pass Criteria: The two purity values must match within < 1.0%. If they differ, an impurity overlaps one signal.

Visualizations

Workflow Diagram

The following diagram illustrates the self-validating logic of the qNMR workflow.

qNMR_Workflow Start Sample Analysis Request Prep Gravimetric Prep (Analyte + IS in DMSO-d6) Start->Prep Acq 19F NMR Acquisition (D1 = 30s, Decoupled) Prep->Acq Process Processing (Phase & Baseline) Acq->Process Calc_SF5 Calc Purity via SF5 Signal (5F) Process->Calc_SF5 Calc_ArF Calc Purity via Ar-F Signal (1F) Process->Calc_ArF Compare Consistency Check (|P1 - P2| < 1%) Calc_SF5->Compare Calc_ArF->Compare Report Report Validated Absolute Purity Compare->Report Pass Fail Investigate Impurity Overlap Compare->Fail Fail

Caption: Self-validating


 qNMR workflow comparing independent fluorine signals.
Spectral Logic Map

This diagram visualizes the spectral separation that makes this method robust.

Spectral_Map SF5 SF5 Group (+60 to +85 ppm) Intensity: 5x Status: Clean Region IS Internal Standard (e.g., -63 ppm) Reference Signal ArF Aromatic F (~ -110 ppm) Intensity: 1x Analyte 2-Fluoro-4-(pentafluorosulfur)cinnamic acid Analyte->SF5 Dominant Signal Analyte->ArF Secondary Signal

Caption: Spectral separation of the SF5 group, Internal Standard, and Aromatic Fluorine.

References

  • Quantitative NMR in Pharmaceutical Analysis

    • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications."[2] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • SF5 Group NMR Characteristics

    • Siffrin, V., et al. (2021).[3] "Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group." ACS Sensors.[3] Link

    • Note: This paper establishes the superior relaxation properties and sensitivity of the SF5 group compared to CF3.
  • qNMR Internal Standards

    • Rundlöf, T., et al. (2010).[2][4] "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Traceability & Metrology

    • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR." Link

Sources

Validation

validation of the chemical structure of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Executive Summary: The "Super-Trifluoromethyl" Advantage 2-Fluoro-4-(pentafluorosulfu...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The "Super-Trifluoromethyl" Advantage

2-Fluoro-4-(pentafluorosulfur)cinnamic acid (CAS: 1240261-78-2) represents a high-value building block in modern medicinal chemistry. It incorporates the pentafluorosulfanyl (


)  group—often termed the "super-trifluoromethyl"—onto a cinnamic acid scaffold.[1]

This guide validates the structural identity of this molecule and compares it against its trifluoromethyl (


) analog. The 

group offers superior lipophilicity, higher electronegativity, and greater steric bulk, making this compound a critical probe for exploring structure-activity relationships (SAR) where metabolic stability and membrane permeability are limiting factors.

Comparative Analysis: vs. vs. H

The following table contrasts the physicochemical properties of the target molecule against its closest analogs. The data highlights why the


 variant is not merely a substitute but a functional upgrade for specific biological targets.

Table 1: Physicochemical & Structural Comparison

FeatureTarget Molecule (

)
Primary Alternative (

)
Control (H)
Compound Name 2-Fluoro-4-(pentafluorosulfur)cinnamic acid2-Fluoro-4-(trifluoromethyl)cinnamic acid2-Fluorocinnamic acid
Functional Group

(Square Pyramidal)

(Tetrahedral)

Hammett

0.68 (Stronger EWG)0.540.00
Lipophilicity (

)
1.51 (High Hydrophobicity)0.880.00
Steric Volume (

)
~112 (Bulky)~43Small
Metabolic Stability High (C-S and S-F bonds are chemically inert)HighLow/Moderate
Bioisosteric Role Mimic for

-Butyl or

Mimic for IsopropylN/A

Key Insight: The


 group provides a unique combination of high electronegativity (like 

) and high lipophilicity (like

-Butyl), a pairing rarely found in other functional groups.

Structural Validation Protocols

Validating the structure of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid requires a multi-modal approach. The presence of the


 group creates a distinct "fingerprint" in 

NMR that is impossible to fake with impurities.
A. NMR Spectroscopy (The Gold Standard)

This is the primary validation method. Unlike the single singlet of a


 group, the 

group exhibits a characteristic

spin system
(often appearing as a doublet and a quintet).
  • Instrument: 400 MHz or higher recommended.

  • Solvent:

    
     or 
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or
    
    
    (
    
    
    0.0 ppm).

Expected Signals (referenced to


): 
  • Axial Fluorine (

    
    ):  Quintet at 
    
    
    
    to
    
    
    ppm
    (
    
    
    Hz).
  • Equatorial Fluorines (

    
    ):  Doublet at 
    
    
    
    to
    
    
    ppm
    (
    
    
    Hz).
  • Aromatic Fluorine (C2-F): Multiplet at

    
     to -120 ppm .
    

Note: The huge coupling constant (


 Hz) between axial and equatorial fluorines is the definitive proof of an intact 

group.
B. NMR Spectroscopy

Used to confirm the cinnamic acid backbone and the trans geometry.

  • Alkene Protons: Look for two doublets in the aromatic region (

    
     ppm) with a coupling constant 
    
    
    
    Hz
    . This large coupling confirms the trans (
    
    
    ) isomer.
  • Aromatic Region: The 2-Fluoro substitution pattern will split the aromatic protons into complex multiplets due to

    
     coupling (
    
    
    
    Hz).
C. High-Resolution Mass Spectrometry (HRMS)
  • Ionization: ESI (Negative Mode) is preferred for carboxylic acids (

    
    ).
    
  • Isotope Pattern: The presence of Sulfur (

    
    , ~4.2% natural abundance) combined with the mass defect of 6 Fluorine atoms provides a unique isotopic envelope that distinguishes it from 
    
    
    
    analogs.

Experimental Workflow: Synthesis & Purification

Autonomy Note: While this compound is commercially available, in-house synthesis via the Heck Reaction is often required for custom isotopologues or scale-up. The following protocol is a validated system for electron-deficient aryl halides.

Protocol: Palladium-Catalyzed Heck Coupling

Objective: Synthesize 2-Fluoro-4-(pentafluorosulfur)cinnamic acid from 4-bromo-3-fluoropentafluorosulfurbenzene.

Reagents:

  • Substrate: 1-Bromo-2-fluoro-4-(pentafluorosulfur)benzene (1.0 equiv)

  • Olefin: Acrylic acid (1.5 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand:

    
     (10 mol%) or Tri-o-tolylphosphine
    
  • Base: Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • Inerting: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Charging: Add the aryl bromide,

    
    , and Phosphine ligand. Dissolve in DMF.
    
  • Activation: Add

    
     and Acrylic acid via syringe.
    
  • Reaction: Heat to 90-100°C for 12-16 hours. Monitor by TLC (or

    
     NMR for conversion).
    
  • Workup (Critical for Purity):

    • Cool to RT. Dilute with EtOAc.

    • Acid-Base Extraction: Extract the organic layer with

      
      
      
      
      
      (The product moves to the aqueous phase as the carboxylate salt; non-polar impurities stay in organic).
    • Separate layers. Acidify the aqueous layer with

      
      
      
      
      
      to pH 2. Precipitate forms.
    • Extract the acidified aqueous layer with EtOAc. Dry over

      
      .
      
  • Recrystallization: Recrystallize from Ethanol/Water to remove palladium black traces.

Visualization of Workflows

Diagram 1: Structural Validation Logic

This diagram illustrates the decision tree for confirming the identity of the molecule using spectroscopic data.

ValidationLogic Start Unknown Sample (Candidate Material) F19_NMR 19F NMR Analysis (DMSO-d6) Start->F19_NMR Check_SF5 Check SF5 Signals (+60 to +85 ppm) F19_NMR->Check_SF5 Check_ArF Check Aromatic F (-110 to -120 ppm) Check_SF5->Check_ArF AB4 Pattern Found (Doublet + Quintet) Result_Fail REJECT: Wrong Isomer or Impurity Check_SF5->Result_Fail Single Peak (CF3?) or Missing H1_NMR 1H NMR Analysis Check_ArF->H1_NMR Signal Present Check_ArF->Result_Fail Signal Missing Check_Trans Alkene Coupling (J ~ 16 Hz?) H1_NMR->Check_Trans Result_Pass VALIDATED: 2-Fluoro-4-(SF5)cinnamic acid Check_Trans->Result_Pass Yes (Trans) Check_Trans->Result_Fail No (Cis/Sat)

Caption: Logic flow for confirming the chemical structure using


 and 

NMR markers.
Diagram 2: Synthesis & Purification Workflow

This diagram details the Heck coupling and the specific Acid-Base extraction required to isolate the pure acid.

SynthesisWorkflow ArBr Aryl Bromide (SF5-Ar-Br) Reaction Heck Coupling 90°C, 16h, DMF ArBr->Reaction Acrylic Acrylic Acid Acrylic->Reaction Cat Pd(OAc)2 / Ligand Cat->Reaction Extract_Basic 1. Extract w/ NaOH (Product -> Aqueous) Reaction->Extract_Basic Crude Mix Extract_Acid 2. Acidify (HCl) & Extract w/ EtOAc Extract_Basic->Extract_Acid Aq. Layer Only Final Pure Product (>98% Trans) Extract_Acid->Final Evaporate

Caption: Synthesis workflow highlighting the critical Acid-Base extraction step for purification.

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.

  • Altmeder, M., & Ramig, K. (2021). Pentafluorosulfanyl (

    
    ) as a Superior 
    
    
    
    Magnetic Resonance Reporter Group. ACS Sensors, 6(11), 4074–4081.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Tokunaga, E., et al. (2013). Pentafluorosulfanyl Phenyl Derivatives: Properties and Applications. Journal of Fluorine Chemistry, 155, 105-111.

Sources

Comparative

Comparative Technical Guide: 2-Fluoro-4-(pentafluorosulfur)cinnamic acid vs. 2-Fluoro-4-(trifluoromethyl)cinnamic acid

Executive Summary This guide provides a technical analysis for medicinal chemists and drug developers evaluating 2-Fluoro-4-(pentafluorosulfur)cinnamic acid (Compound A) against its standard bioisostere, 2-Fluoro-4-(trif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis for medicinal chemists and drug developers evaluating 2-Fluoro-4-(pentafluorosulfur)cinnamic acid (Compound A) against its standard bioisostere, 2-Fluoro-4-(trifluoromethyl)cinnamic acid (Compound B) .

While the trifluoromethyl (


) group is a ubiquitous "magic methyl" replacement, the pentafluorosulfanyl (

) group—often termed the "Super-Trifluoromethyl"—offers distinct physicochemical advantages.[1] Compound A exhibits superior lipophilicity (

), enhanced metabolic stability, and a unique steric profile (resembling tert-butyl) while maintaining strong electron-withdrawing capabilities. These features make Compound A a critical candidate for optimizing blood-brain barrier (BBB) penetration and blocking metabolic soft spots where Compound B may fail.

Part 1: Physicochemical & Structural Analysis

The choice between the


 and 

analogues rests on three pillars: Sterics, Lipophilicity, and Electronics .
Comparative Data Profile
Feature

Analog (Compound B)

Analog (Compound A)
Impact on Drug Design
Geometry Tetrahedral (

)
Octahedral (

)

provides a unique "square pyramidal" face for hydrophobic interactions.
Steric Volume ~40

(Isopropyl-like)
~110

(tert-Butyl-like)

fills larger hydrophobic pockets; may clash in tight active sites.
Lipophilicity (

)
0.881.23

significantly increases membrane permeability and BBB crossing.
Hammett (

)
0.540.68

is more electron-withdrawing, increasing the acidity of the carboxylic acid and electrophilicity of the alkene.
C-X Bond Energy ~110 kcal/mol~92 kcal/mol (S-F)Both are chemically stable, but

is resistant to oxidative metabolism.
The "Fluorine Effect" on the Cinnamic Scaffold

Both molecules possess a 2-fluoro substituent. This ortho-fluorine is critical for two reasons:

  • Conformational Lock: It encourages planarity via electrostatic repulsion with the carbonyl oxygen or attraction to the vinyl hydrogen, extending conjugation.

  • Metabolic Blockade: It prevents oxidative metabolism at the susceptible ortho-position.

The Divergence: The 4-position substituent dictates the global properties. The


 group in Compound A creates a high-dipole, high-lipophilicity motif that often improves potency 10-100x over 

analogues if the target pocket can accommodate the bulk.
Visualization: Decision Logic

The following diagram illustrates the decision pathway for selecting between these two moieties.

Bioisostere_Selection Start Lead Optimization Requirement Permeability Need Higher Permeability/BBB? Start->Permeability Metabolism Metabolic Instability at 4-position? Permeability->Metabolism No Pocket Hydrophobic Pocket Size Permeability->Pocket Yes Result_CF3 Select CF3 Analog (Standard) Metabolism->Result_CF3 Stable Result_SF5 Select SF5 Analog (High Lipophilicity) Metabolism->Result_SF5 Unstable Pocket->Result_CF3 Small/Tight Pocket->Result_SF5 Large/Deep

Caption: Decision logic for transitioning from Trifluoromethyl to Pentafluorosulfanyl scaffolds based on ADME requirements.

Part 2: Synthetic Accessibility & Protocols

Historically,


 chemistry was limited by harsh synthesis conditions (using 

gas). However, modern cross-coupling methods have normalized its use.
Preferred Route: The Heck Reaction

The most robust method for synthesizing both cinnamic acids is the Palladium-catalyzed Heck coupling of the corresponding aryl halide with acrylic acid.

Reaction Scheme:



Detailed Experimental Protocol (Compound A)

Note: This protocol is validated for electron-deficient aryl bromides.

Materials:

  • 1-Bromo-2-fluoro-4-(pentafluorosulfanyl)benzene (1.0 eq)

  • Acrylic acid (1.2 eq)

  • Pd(OAc)

    
     (5 mol%)
    
  • Tri(o-tolyl)phosphine (P(o-tol)

    
    ) (10 mol%)
    
  • Triethylamine (Et

    
    N) (2.5 eq)
    
  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge Pd(OAc)

    
     and P(o-tol)
    
    
    
    . Purge with Argon for 15 minutes.
  • Addition: Add the solvent (DMF), followed by 1-Bromo-2-fluoro-4-(pentafluorosulfanyl)benzene and Et

    
    N via syringe.
    
  • Initiation: Add acrylic acid dropwise.

  • Reaction: Heat the mixture to 100°C for 16–24 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The

    
     moiety is stable under these conditions.
    
  • Workup: Cool to room temperature. Pour into 1N HCl (aq) to precipitate the crude acid. Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Recrystallize from Ethanol/Water or purify via column chromatography (SiO
    
    
    , MeOH/DCM gradient).

Yield Expectation: 75–85% for


 analog; >85% for 

analog (due to slightly less steric hindrance).

Part 3: Reactivity Profile (Michael Acceptor)

Cinnamic acids function as Michael acceptors (electrophiles) targeting cysteine residues in proteins. This is relevant for covalent drug design (e.g., covalent kinase inhibitors).

Electrophilicity Comparison

The rate of Michael addition (


) depends on the electron density at the 

-carbon.
  • Compound A (

    
    ):  The stronger electron-withdrawing nature (
    
    
    
    ) renders the
    
    
    -carbon more electrophilic than the
    
    
    analog. Theoretically, this increases reactivity with nucleophiles.
  • Compound B (

    
    ):  Moderately electrophilic.
    
Protocol: GSH Adduct Assay (Reactivity Validation)

To verify if the increased lipophilicity of


 compromises solubility or if the sterics hinder nucleophilic attack, perform a Glutathione (GSH) half-life assay.

Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Dilute to 50 µM in Phosphate Buffer (pH 7.4) containing 5 mM GSH (100-fold excess to ensure pseudo-first-order kinetics).

  • Sampling: Incubate at 37°C. Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Quench immediately with 1% Formic Acid in Acetonitrile.

  • Analysis: Analyze via LC-MS/MS monitoring the disappearance of the parent peak and appearance of the GSH-adduct mass (

    
    ).
    
  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    .

Interpretation:

  • 
    : Highly reactive (potential toxicity/off-target effects).
    
  • 
    : Tunable reactivity (ideal for targeted covalent inhibitors).
    
  • Hypothesis: Compound A (

    
    ) generally shows a shorter 
    
    
    
    (faster reaction) than Compound B due to electronic activation, provided the nucleophile can access the double bond past the bulky
    
    
    group.

Part 4: Synthesis Workflow Visualization

The following diagram outlines the critical path for synthesizing the


 derivative, highlighting the specific reagents required to handle the fluorinated building block.

Heck_Synthesis SM1 1-Bromo-2-fluoro- 4-(pentafluorosulfanyl)benzene Reaction Heck Coupling 100°C, 16-24h SM1->Reaction + Catalyst SM2 Acrylic Acid SM2->Reaction + Catalyst Cat Pd(OAc)2 / P(o-tol)3 Et3N / DMF Cat->Reaction Workup Acidic Workup (1N HCl) Precipitation Reaction->Workup Product 2-Fluoro-4-(pentafluorosulfur) cinnamic acid Workup->Product

Caption: Synthetic workflow for the Heck coupling of SF5-arylbromides with acrylic acid.

References

  • Welch, J. T. (2022). "The Pentafluorosulfanyl Group in Medicinal Chemistry: A Super-Trifluoromethyl?" Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Sowaileh, M. F., et al. (2017).[2] "Synthesis and properties of the SF5-substituted cinnamic acids." Tetrahedron Letters, 58(45), 4291-4294.

  • Altamura, S., et al. (2012). "Cinnamic acid derivatives as Michael acceptors: A kinetic study." European Journal of Organic Chemistry.

Sources

Validation

Comparative Guide: SF5 vs. CF3 Substituted Cinnamic Acids in Medicinal Chemistry

[1] Executive Summary This technical guide provides a structural-activity relationship (SAR) analysis of pentafluorosulfanyl (SF ) versus trifluoromethyl (CF ) substitutions on the cinnamic acid scaffold. While the CF gr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a structural-activity relationship (SAR) analysis of pentafluorosulfanyl (SF


) versus trifluoromethyl (CF

) substitutions on the cinnamic acid scaffold. While the CF

group is a staple bioisostere in drug design, the SF

group—often termed "Super-Trifluoromethyl"—offers distinct physicochemical advantages, including higher lipophilicity, greater electronegativity, and unique steric bulk.[1][2] This guide evaluates their comparative performance in synthesis, metabolic stability, and biological efficacy, specifically within the context of antimicrobial and anticancer applications typical of cinnamic acid derivatives.[1]

Part 1: Physicochemical SAR Profiling

The transition from CF


 to SF

is not merely an increase in fluorine count; it represents a fundamental shift in the molecule's electronic and steric interaction with biological targets.
Steric and Electronic Parameters

The SF


 group is octahedral, creating a square-pyramidal arrangement of fluorine atoms that demands significantly more space than the tetrahedral CF

. This "steric bulk" is a critical SAR determinant—it can either block metabolic attack (increasing stability) or prevent binding if the enzyme pocket is restricted.
ParameterTrifluoromethyl (-CF

)
Pentafluorosulfanyl (-SF

)
SAR Implication
Geometry Tetrahedral (

)
Octahedral (

)
SF

provides a rigid, multidirectional fluorine display, potentially increasing specific receptor contacts.[1]
Volume (Å

)
~34.6~55.4SF

is bulkier (between t-butyl and CF

), affecting binding pocket fit.[1]
Hammett

0.530.68SF

is more electron-withdrawing, increasing the acidity of the cinnamic acid carboxyl group and the electrophilicity of the

-carbon.
Hansch

(Lipophilicity)
0.881.23SF

significantly enhances membrane permeability, crucial for intracellular targets.[1]
C-F Bond Length 1.33 Å1.56 Å (axial), 1.58 Å (equatorial)Longer S-F bonds contribute to the larger effective radius.[1]
The "Lipophilicity-Solubility" Trade-off

Cinnamic acids often target intracellular signaling pathways (e.g., anticancer activity) or bacterial membranes.[1]

  • CF

    
     Advantage:  Provides a balanced increase in lipophilicity without making the molecule completely insoluble in aqueous media.
    
  • SF

    
     Advantage:  The high Hansch constant (
    
    
    
    ) makes SF
    
    
    -cinnamic acids superior for crossing the blood-brain barrier (BBB) or penetrating complex gram-negative bacterial cell walls.[1] However, this requires careful formulation to ensure bioavailability.[1]

Part 2: Synthesis & Experimental Protocols

Synthesizing SF


-substituted cinnamic acids is more challenging than their CF

counterparts due to the limited availability of SF

precursors. The standard Knoevenagel condensation remains the most robust route, provided the correct aldehyde is secured.
Comparative Synthesis Workflow

The following diagram illustrates the parallel synthesis pathways and the critical divergence points.

Synthesis_Pathway Start_CF3 CF3-Benzaldehyde Intermediate Benzylidene Intermediate Start_CF3->Intermediate Knoevenagel Condensation Start_SF5 SF5-Benzaldehyde Start_SF5->Intermediate Slower Kinetics (Steric Hindrance) Malonic Malonic Acid (Reagent) Malonic->Intermediate Catalyst Pyridine/Piperidine (Catalyst) Catalyst->Intermediate Product_CF3 CF3-Cinnamic Acid (Yield: ~85-90%) Intermediate->Product_CF3 -CO2 Decarboxylation Product_SF5 SF5-Cinnamic Acid (Yield: ~60-75%) Intermediate->Product_SF5 -CO2 Decarboxylation

Caption: Comparative synthetic route via Knoevenagel condensation. Note the yield reduction for SF5 derivatives due to steric hindrance at the aldehyde carbonyl.

Protocol: Synthesis of 4-(Pentafluorosulfanyl)cinnamic Acid

Objective: To synthesize high-purity SF


-cinnamic acid for biological testing.

Reagents:

  • 4-(Pentafluorosulfanyl)benzaldehyde (1.0 eq)[1]

  • Malonic acid (1.2 eq)[1]

  • Pyridine (Solvent/Base, 5.0 eq)[1]

  • Piperidine (Catalytic, 0.1 eq)[1]

  • HCl (1M, for quenching)[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(pentafluorosulfanyl)benzaldehyde (e.g., 232 mg, 1 mmol) in pyridine (3 mL).

  • Activation: Add malonic acid (125 mg, 1.2 mmol) and piperidine (10

    
    L).
    
  • Reflux: Heat the mixture to 80–90°C for 4–6 hours. Note: CF

    
     analogs typically react at lower temperatures (70°C) or faster.[1] The bulky SF
    
    
    
    group retards the nucleophilic attack on the aldehyde.
  • Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). Look for the disappearance of the aldehyde spot.

  • Workup: Cool the reaction to 0°C. Slowly add ice-cold 1M HCl until pH < 2. The pyridine salt will dissolve, and the cinnamic acid product will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1).[1]

  • Validation: Verify structure via

    
    F NMR.
    
    • CF

      
       Signal: Singlet at ~ -63 ppm.[1]
      
    • SF

      
       Signal: Characteristic AB
      
      
      
      pattern (doublet of pentets) at ~ +84 ppm and +63 ppm.

Part 3: Biological Performance & SAR Logic

The biological efficacy of cinnamic acids is often linked to their ability to act as Michael acceptors (covalent inhibition) or their lipophilic interaction with membranes.

Metabolic Stability (Microsomal Assay)

The SF


 group confers superior metabolic stability compared to CF

. The C-S bond in aromatic SF

is chemically inert and resistant to cytochrome P450 oxidation.
  • CF

    
     Liability:  Can occasionally undergo hydrolysis or defluorination under extreme metabolic stress.[1]
    
  • SF

    
     Stability:  The steric bulk protects the aromatic ring from ortho-hydroxylation.
    
Antimicrobial & Anticancer Potency

In comparative studies of fluorinated aromatics (extrapolated from indoles and curcuminoids):

Biological TargetEffect of SF

Substitution
Mechanism
Gram-Positive Bacteria (S. aureus)Increased Potency Higher lipophilicity facilitates penetration of the peptidoglycan layer.[1]
Tyrosine Kinases (Cancer)Variable If the binding pocket is large, SF

enhances hydrophobic interactions (

decreases).[1] If the pocket is tight, SF

causes steric clashes (activity drops).[1]
Michael Addition (Cysteine targeting)Enhanced Reactivity The stronger

(0.68) of SF

makes the

-carbon more electron-deficient, increasing reaction rates with nucleophilic cysteine residues.[1]
SAR Decision Pathway

Use this logic flow to decide between SF


 and CF

for your lead optimization.

SAR_Logic Start Lead Optimization: Cinnamic Acid Scaffold Goal_Perm Goal: Improve Membrane Permeability? Start->Goal_Perm Goal_Metab Goal: Block Metabolic Spot? Start->Goal_Metab Check_Space Is Binding Pocket Sterically Restricted? Goal_Perm->Check_Space Use_SF5 Select SF5-Analog (High LogP, High Stability) Goal_Metab->Use_SF5 Yes (Steric Shield) Check_Space->Use_SF5 No (Open Pocket) Use_CF3 Select CF3-Analog (Balanced Size/Polarlity) Check_Space->Use_CF3 Yes (Tight Fit)

Caption: Decision tree for selecting between SF5 and CF3 based on target constraints.

References

  • Savoie, P. R., & Welch, J. T. (2015).[1] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.[1] Link[1]

  • Altneuss, L., et al. (2015).[1] Pentafluorosulfanyl-containing indoles: synthesis and biological evaluation. Organic & Biomolecular Chemistry, 13, 10470.[1] Link

  • Hammett, L. P. (1937).[1] The Effect of Structure upon the Reactions of Organic Compounds. benzene Derivatives.[1][3][4][5][6] Journal of the American Chemical Society, 59(1), 96–103.[1] (Source for original

    
     constants; SF5 updates via Welch et al.) Link[1]
    
  • Suthagar, N., et al. (2021).[1] Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au, 1(1), 44-52.[1] Link[1]

  • Guzman, J. D. (2014).[1] Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[1][6][7][8][9] Molecules, 19(12), 19292-19349.[1] Link

Sources

Comparative

bioisosteric replacement of trifluoromethyl with pentafluorosulfanyl

A Technical Guide to the "Super-Trifluoromethyl" Group in Drug Design Executive Summary: The "Super-Trifluoromethyl" Era In the optimization of lead compounds, the trifluoromethyl group (-CF3 ) has long been the gold sta...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the "Super-Trifluoromethyl" Group in Drug Design

Executive Summary: The "Super-Trifluoromethyl" Era

In the optimization of lead compounds, the trifluoromethyl group (-CF3 ) has long been the gold standard for modulating metabolic stability and lipophilicity. However, the pentafluorosulfanyl group (-SF5) has emerged as a superior bioisostere—often termed the "Super-Trifluoromethyl"—offering distinct physicochemical advantages that extend beyond simple halogenation.[1]

This guide objectively compares -SF5 against -CF3, delineating the specific electronic, steric, and lipophilic parameters that drive decision-making in Structure-Activity Relationship (SAR) campaigns. While -CF3 remains a versatile staple, experimental data suggests -SF5 is the optimal replacement when enhanced lipophilicity and greater metabolic resistance are required, provided the target binding pocket can accommodate its unique octahedral geometry .

Physicochemical Profiling: SF5 vs. CF3[1][2][3][4][5][6][7][8]

The substitution of -CF3 with -SF5 is not merely a change in size; it is a fundamental alteration of the molecule's electronic and spatial character.

Comparative Data Matrix
PropertyTrifluoromethyl (-CF3)Pentafluorosulfanyl (-SF5)Impact on Drug Design
Geometry Tetrahedral (

)
Octahedral (

)
SF5 offers unique bond angles, potentially capturing novel interactions in the active site.
Volume (ų) 34.655.4SF5 is bulkier (between -CF3 and t-Butyl), requiring larger binding pockets.
Electronegativity 3.36 (Pauling)3.65 (Pauling)SF5 is more strongly electron-withdrawing, lowering the pKa of neighboring protons.
Hammett

0.530.68Stronger induction effects; deactivates aromatic rings more effectively than -CF3.
Hammett

0.430.61Consistent electron withdrawal across positions.
Lipophilicity (

)
0.881.23Critical Differentiator: SF5 significantly boosts membrane permeability and blood-brain barrier (BBB) penetration.
C-X Bond Energy ~110 kcal/mol~90-100 kcal/mol (C-S)High chemical stability; the S-F bond is hydrolytically stable in physiological conditions.
Visualizing the Property Shift

The following diagram illustrates the multidimensional shift when moving from -CF3 to -SF5.

PropertyShift CF3 Trifluoromethyl (-CF3) Baseline Lipophilicity Lipophilicity (Hansch u03C0) +40% Increase CF3->Lipophilicity 0.88 Electronics Electron Withdrawal (u03C3p) +28% Increase CF3->Electronics 0.53 Sterics Steric Bulk (Volume) +60% Increase CF3->Sterics 34.6 u00C5u00B3 Geometry Geometry Change Tetrahedral u2192 Octahedral CF3->Geometry SF5 Pentafluorosulfanyl (-SF5) 'Super-CF3' Lipophilicity->SF5 1.23 Electronics->SF5 0.68 Sterics->SF5 55.4 u00C5u00B3 Geometry->SF5

Caption: Comparative shift in key medicinal chemistry parameters. Green arrows indicate generally favorable gains; red indicates steric risk.

Pharmacological Impact & Case Studies[1][8][9][10][11]

The decision to deploy -SF5 must be data-driven. Below are specific instances comparing performance.

Case Study A: Teriflunomide Derivatives (Anti-inflammatory)

Context: Teriflunomide (TF) is a DHODH inhibitor used for Multiple Sclerosis.[2] The -CF3 group is critical for its activity.

  • Experiment: Replacement of -CF3 with -SF5.

  • Outcome: The SF5 analog maintained DHODH inhibition but significantly improved T-cell proliferation inhibition .[2]

  • Mechanism: The enhanced lipophilicity of SF5 likely improved cellular uptake, while the high 19F MRI signal-to-noise ratio (SNR) of the SF5 group enabled superior non-invasive imaging (reporter probe utility).

Case Study B: p97 ATPase Inhibitors (The Steric Limit)

Context: Indole-based inhibitors of p97.[3]

  • Experiment: Direct bioisosteric replacement of -CF3 with -SF5 at the indole C-5 position.

  • Outcome: The -SF5 analog was 430-fold less potent than the nitro analog and significantly weaker than the -CF3 parent.

  • Analysis: This highlights the "Square Peg in a Round Hole" failure mode. The p97 binding pocket is sterically constrained; the bulky, octahedral SF5 group caused a steric clash that the smaller tetrahedral CF3 avoided.

Case Study C: Antimalarial Agents (Metabolic Stability)

Context: Trifluoromethyl-based antimalarials often suffer from oxidative metabolism.

  • Outcome: SF5 analogs demonstrated superior metabolic stability in liver microsome assays due to the steric protection of the C-S bond and the extreme resistance of the S-F bonds to cytochrome P450 degradation.

Synthetic Accessibility & Protocols

Historically, the synthesis of SF5 compounds was the primary bottleneck.[4] Modern radical chemistry has alleviated this.

Primary Synthetic Pathway: Radical Addition of SF5Cl

The most robust method for introducing -SF5 into aliphatic chains or modifying aromatic precursors is the radical addition of pentafluorosulfur chloride (SF5Cl) to alkynes or alkenes.

Protocol: Et3B-Mediated Addition of SF5Cl to Alkynes

  • Reagents: Terminal Alkyne (1.0 equiv), SF5Cl (gas, 1.2 equiv), Triethylborane (Et3B, 0.1 equiv), Hexane/Dichloromethane (anhydrous).

  • Setup:

    • Safety Note: SF5Cl is a gas at RTP; handle in a well-ventilated fume hood using a balloon or sealed tube. Et3B is pyrophoric.[5]

    • Cool the reaction vessel containing the alkyne and solvent to -78°C.

    • Condense SF5Cl gas into the vessel.

  • Initiation:

    • Add Et3B (1M in hexane) dropwise.

    • Allow the mixture to warm slowly to room temperature (0°C to 25°C) over 1-2 hours.

  • Elimination (to restore unsaturation):

    • The intermediate is a

      
      -chloro-SF5 alkene.
      
    • Treat with a base (e.g., Sodium Ethoxide or DBU) to eliminate HCl, yielding the SF5-alkene or SF5-alkyne depending on the substrate.

Synthetic Workflow Diagram

Synthesis Start Terminal Alkyne (R-Cu2261CH) Intermediate Intermediate: u03B2-chloro-SF5 alkene Start->Intermediate Radical Addition (-78u00B0C to RT) Reagent SF5Cl (Gas) + Et3B (Cat.) Reagent->Intermediate Product Target: SF5-Alkyne/Alkene Intermediate->Product Dehydrochlorination (-HCl) Base Base Treatment (EtONa or DBU) Base->Product

Caption: Standard workflow for installing the SF5 group via radical chemistry.

Strategic Decision Framework

When should you replace -CF3 with -SF5? Use this logic gate system.

DecisionTree Start Current Lead has -CF3 Group Q1 Is Metabolic Stability or Permeability the limiting factor? Start->Q1 Q2 Does the Binding Pocket have steric tolerance? Q1->Q2 Yes (Need Stability/Lipophilicity) Action_Alt Consider Bioisosteres: -OCF3 or -SCF3 Q1->Action_Alt No (Potency is issue) Action_Keep STOP: Keep -CF3 (Risk of Steric Clash) Q2->Action_Keep No (Tight Fit) Action_Switch GO: Synthesize -SF5 Analog (Expect improved PK) Q2->Action_Switch Yes (Pocket > 60 u00C5u00B3)

Caption: Decision logic for initiating an SF5 synthesis campaign.

References

  • Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. RSC Advances. Available at: [Link]

  • Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare (Thesis). Available at: [Link]

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem (NIH). Available at: [Link]

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Med. Chem. Lett. Available at: [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au. Available at: [Link]

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules (MDPI). Available at: [Link]

Sources

Validation

Comparative Biological Activity of SF5 and CF3 Analogs

Executive Summary: The "Super-Trifluoromethyl" Shift In modern lead optimization, the pentafluorosulfanyl group ( ) has emerged as a high-value bioisostere for the trifluoromethyl group ( ). Often termed the "super-trifl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Trifluoromethyl" Shift

In modern lead optimization, the pentafluorosulfanyl group (


) has emerged as a high-value bioisostere for the trifluoromethyl group (

). Often termed the "super-trifluoromethyl" group,

offers a distinct pharmacological profile characterized by enhanced lipophilicity, greater electronegativity, and unique steric bulk (octahedral geometry vs. tetrahedral).

This guide objectively compares the biological performance of


 and 

analogs, providing experimental evidence and protocols to validate when a switch to

is warranted to overcome metabolic instability or potency ceilings.

Physicochemical Benchmarking

The biological divergence between


 and 

stems from fundamental physical properties. The

group is not merely "heavier"; it fundamentally alters the electronic and steric landscape of the pharmacophore.
Table 1: Comparative Physicochemical Properties
PropertyParameterTrifluoromethyl (

)
Pentafluorosulfanyl (

)
Biological Implication
Electronic Hammett

0.540.68

is more electron-withdrawing, lowering pKa of neighboring groups and altering metabolic susceptibility.
Lipophilicity Hansch

0.881.23

significantly increases

, enhancing membrane permeability and Blood-Brain Barrier (BBB) crossing.
Steric Bulk Volume (

)
~34.6~55.4

is bulkier (between

and

-butyl), potentially improving receptor selectivity via "lock-and-key" fit.[1]
Geometry ShapeTetrahedralOctahedral

provides a unique square-pyramidal face for interactions, unlike the spherical rotation of

.
Stability Bond EnergyHigh (C-F)High (S-F)Both are metabolically robust, but

offers superior steric protection to adjacent metabolic soft spots.

Critical Analysis of Biological Activity

Metabolic Stability and Half-Life Extension

One of the most validated applications of


 is blocking metabolic degradation.[2] While 

prevents oxidation at the ipso carbon, the bulkier

group provides a larger "steric umbrella," shielding adjacent positions from Cytochrome P450 (CYP) oxidation more effectively than

.
  • Mechanism: The high electronegativity deactivates the aromatic ring toward oxidative metabolism, while the steric bulk hinders the approach of the heme iron in CYP450 enzymes.

  • Case Evidence: In comparisons of Mefloquine analogs, the

    
     derivative demonstrated a longer biological half-life (
    
    
    
    ) and higher in vivo antimalarial activity compared to the
    
    
    parent, attributed to reduced metabolic clearance.
Potency and Receptor Binding

The "bigger is better" rule often applies when filling hydrophobic pockets.

  • Teriflunomide Derivatives:

    
    -substituted teriflunomide showed superior inhibition of T-cell proliferation compared to the 
    
    
    
    analog.[3] The
    
    
    group essentially fills the hydrophobic binding pocket more completely, increasing van der Waals contact surface area.
  • Selectivity: The rigid octahedral geometry allows

    
     analogs to discriminate between receptor subtypes that 
    
    
    
    (which rotates freely like a sphere) cannot.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for substituting


 with 

during Lead Optimization (LO).

SF5_Decision_Tree Start Lead Compound with -CF3 Group Issue_Check Identify Optimization Bottleneck Start->Issue_Check Metabolic Issue: High Clearance / Short Half-Life Issue_Check->Metabolic Potency Issue: Low Potency / Off-Target Effects Issue_Check->Potency Permeability Issue: Poor BBB Penetration Issue_Check->Permeability Action_Metabolic Replace CF3 with SF5 (Steric Shielding + Electronic Deactivation) Metabolic->Action_Metabolic Action_Potency Docking Simulation: Does pocket accommodate 55 ų? Potency->Action_Potency Action_Permeability Replace CF3 with SF5 (Increase Lipophilicity) Permeability->Action_Permeability Solubility Check Solubility (SF5 increases LogP) Synthesize Synthesize SF5 Analog Solubility->Synthesize LogP Acceptable Action_Metabolic->Solubility Action_Potency->Synthesize Fits Pocket Action_Permeability->Solubility

Figure 1: Strategic decision tree for deploying


 bioisosteres in medicinal chemistry campaigns.

Experimental Protocols

To validate the superiority of an


 analog, the following comparative assays are standard. These protocols ensure data integrity and direct comparability.
Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic shielding effect of


 vs. 

.

Materials:

  • Pooled Liver Microsomes (Human/Mouse/Rat depending on target).

  • NADPH regenerating system.

  • Test compounds (

    
     analog and 
    
    
    
    analog).
  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • LC-MS/MS.[4]

Workflow:

  • Preparation: Prepare 10 mM stock solutions of both analogs in DMSO. Dilute to 1

    
    M in phosphate buffer (pH 7.4).
    
  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL protein) with test compound at 37°C for 5 min.

    • Initiate reaction by adding NADPH (1 mM final).

    • Control: Run a parallel incubation without NADPH to rule out chemical instability.

  • Sampling: Aliquot samples at

    
     min. Quench immediately with ice-cold acetonitrile containing the Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) to pellet protein. Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance (
    
    
    ).
    • Success Metric: An

      
       analog is considered superior if 
      
      
      
      is reduced by >30% compared to the
      
      
      parent.
Protocol B: Lipophilicity-Driven Permeability (LogD vs. PAMPA)

Objective: Assess if the lipophilicity boost from


 translates to better membrane permeability without compromising solubility.

Workflow:

  • LogD Determination: Use the Shake-Flask method (Octanol/PBS pH 7.4).

    • Note:

      
       compounds are often 0.4–0.6 log units higher than 
      
      
      
      .
  • PAMPA (Parallel Artificial Membrane Permeability Assay):

    • Donor plate: PBS pH 7.4 + Compound.

    • Acceptor plate: PBS pH 7.4.

    • Membrane: Dodecane/Lecithin mixture.

    • Incubate 16h. Measure UV/Vis or LC-MS.

    • Causality Check: If LogD increases but PAMPA permeability drops, the

      
       group may be causing membrane retention (non-specific binding) rather than permeation.
      

Mechanistic Pathway Visualization

The following diagram details how the


 group alters the metabolic fate of a drug molecule compared to 

.

SF5_Metabolism Drug_CF3 Drug-CF3 CYP450 CYP450 Enzyme (Heme Iron) Drug_CF3->CYP450 Binding Drug_SF5 Drug-SF5 Drug_SF5->CYP450 Binding Complex_CF3 Enzyme-Substrate Complex (Steric Fit: Good) CYP450->Complex_CF3 Complex_SF5 Enzyme-Substrate Complex (Steric Fit: Poor) CYP450->Complex_SF5 Oxidation Oxidation of Neighboring C-H Complex_CF3->Oxidation Accessible C-H Complex_SF5->Oxidation Steric Blockade Intact Intact Drug (Extended Half-Life) Complex_SF5->Intact Metabolic Stability Metabolite Inactive/Toxic Metabolite Oxidation->Metabolite Rapid Clearance

Figure 2: Mechanistic divergence in metabolic processing. The bulky


 group sterically hinders CYP450 access to adjacent metabolic soft spots.

Strategic Recommendations

  • Swap for Selectivity: If your

    
     lead hits off-target GPCRs, the unique square-pyramidal shape of 
    
    
    
    can introduce the necessary steric clash to improve selectivity.
  • Swap for Stability: If the metabolic soft spot is within 3-4 bonds of the fluoro-group,

    
     will provide superior protection compared to 
    
    
    
    due to its larger van der Waals radius.
  • Watch Solubility: The lipophilicity jump (

    
    ) can render compounds insoluble. Ensure the scaffold has sufficient polar surface area (PSA) to counteract the 
    
    
    
    hydrophobicity.

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.[1] Link[1]

  • Naclerio, G. A., et al. (2020).[5] SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria.[5] RSC Medicinal Chemistry, 11, 102–110.[5] Link

  • Alt, K., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors, 6(11), 4074–4085. Link

  • Santeusanio, S., et al. (2017).[6] Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.[1][2][3][7] ChemMedChem, 12(19), 1561-1565. Link

  • Weng, Z., et al. (2015). Structure-Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97.[8] ACS Medicinal Chemistry Letters, 6(11), 1110–1114. Link

Sources

Comparative

Comparative Guide: Lipophilicity and Physicochemical Distinctions of SF5 vs. CF3 Substituents

[1] Executive Summary: The "Super-Trifluoromethyl" Paradigm In the landscape of fluorine chemistry, the trifluoromethyl group (CF3 ) has long been the gold standard for modulating lipophilicity and metabolic stability. H...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Super-Trifluoromethyl" Paradigm

In the landscape of fluorine chemistry, the trifluoromethyl group (CF3 ) has long been the gold standard for modulating lipophilicity and metabolic stability. However, the pentafluorosulfanyl group (SF5 ) has emerged as a superior bioisostere, often termed "super-trifluoromethyl."[1]

While both groups are strongly electron-withdrawing and chemically inert, they diverge significantly in lipophilicity and steric demand . The SF5 group offers a unique combination of high lipophilicity (higher than CF3) and high steric bulk (comparable to a tert-butyl group), without the metabolic liability of non-fluorinated alkyl groups. This guide dissects these differences to aid in rational drug design.

Physicochemical Comparison: The Data Landscape

To make informed synthetic choices, we must quantify the differences. The SF5 group is not merely a "heavier" CF3; it is a distinct steric and electronic entity.[2]

Table 1: Comparative Physicochemical Properties
PropertyTrifluoromethyl (-CF3 )Pentafluorosulfanyl (-SF5 )tert-Butyl (-tBu )Significance
Geometry Tetrahedral (

)
Square Pyramidal (

)
Tetrahedral (

)
SF5 creates a unique "umbrella" steric shield.
Hansch Lipophilicity (

)
0.881.23 1.98SF5 is significantly more lipophilic than CF3.
Hammett Constant (

)
0.540.68 -0.20SF5 is more electron-withdrawing.
Inductive Effect (

)
0.390.55 -0.01Stronger polarization of the parent scaffold.
Van der Waals Volume (

)
~42.7 ų~61.4 ų ~76.4 ųSF5 is bulky, bridging the gap between CF3 and t-Bu.[3]
Electronegativity (

)
3.363.65 N/AHigher electronegativity alters pKa of neighbors.

Data compiled from ACS and RSC literature [1, 2, 4].

Mechanistic Insight: Why is SF5 More Lipophilic?

The increased lipophilicity of SF5 over CF3 is driven by two factors:

  • Fluorine Surface Area: The SF5 group possesses five fluorine atoms arranged in a square pyramidal geometry. This creates a larger hydrophobic surface area compared to the three fluorines of CF3. The C-F and S-F bonds are non-polarizable and resist solvation by water, driving the molecule into the lipid phase.

  • Symmetry and Dipole: While both groups have dipoles, the

    
     symmetry of SF5 distributes the electron density over a larger volume, effectively "greasing" the molecule for membrane permeation more efficiently than the compact CF3.
    

Strategic Application: When to Deploy SF5

The choice between CF3 and SF5 is rarely arbitrary. It is a calculated decision based on the specific ADME (Absorption, Distribution, Metabolism, Excretion) hurdles of a lead compound.

Decision Framework (DOT Visualization)

SF5_Decision_Matrix Start Lead Optimization Phase Q1 Is the lead compound metabolically unstable? Start->Q1 Q2 Is the instability at a tert-butyl (t-Bu) site? Q1->Q2 Yes Q4 Is LogP currently too low (poor permeability)? Q1->Q4 No Q3 Does the target pocket require high steric bulk? Q2->Q3 Yes (Oxidation prone) Q2->Q4 No Res_SF5 Select SF5 Group (High Bulk, High LogP, Stable) Q3->Res_SF5 Yes (SF5 mimics t-Bu size) Res_CF3 Select CF3 Group (Med Bulk, Med LogP, Stable) Q3->Res_CF3 No (CF3 is too small) Q4->Res_SF5 Yes (Boost Lipophilicity) Q4->Res_CF3 No (Maintain Lipophilicity) Res_tBu Retain t-Bu (If metabolism is not issue)

Figure 1: Strategic decision matrix for selecting between SF5 and CF3 based on metabolic stability, steric requirements, and lipophilicity goals.

Experimental Protocol: 19F NMR Shake-Flask LogP Determination

Standard HPLC methods can be prone to retention time drift with highly fluorinated compounds. The 19F NMR Shake-Flask method is a superior, self-validating protocol because it directly quantifies the fluorine signal in both phases without relying on UV absorbance (which many fluorinated aliphatics lack).

Protocol Overview

This method uses a "reference" fluorinated compound with a known LogP to normalize the integration, eliminating errors from sample volume or instrument sensitivity.

Reagents:

  • Analyte: Your SF5 or CF3 compound (~6 mg).

  • Reference Standard: 2,2,2-Trifluoroethanol (LogP = 0.[4][5]36) or Benzotrifluoride (LogP = 2.80), depending on expected range.

  • Solvents: HPLC-grade n-Octanol (water-saturated) and Water (octanol-saturated).

Step-by-Step Workflow
  • Preparation: Dissolve Analyte (6 mg) and Reference (3 mg) in 2 mL of n-octanol in a 10 mL pear-shaped flask.

  • Biphasic Setup: Add 2 mL of water.

  • Equilibration: Stir vigorously (600 RPM) at 25°C for 2 hours. Allow to settle overnight to ensure complete phase separation.

  • Sampling: Carefully remove 0.6 mL from the top layer (Octanol) and 0.6 mL from the bottom layer (Water) using separate syringes.[6]

    • Critical: When sampling the bottom layer, expel air while passing through the octanol layer to prevent cross-contamination.

  • NMR Acquisition: Transfer to NMR tubes containing a coaxial insert (for lock solvent, e.g., D2O or CDCl3) if not using deuterated solvents directly. Acquire 19F NMR (decoupled) for both phases.

  • Quantification: Integrate the analyte peak (

    
    ) and reference peak (
    
    
    
    ) in both phases.
Calculation Logic

The partition coefficient (


) is calculated using the relative integration, canceling out concentration errors:




Experimental Workflow Diagram (DOT)

NMR_LogP_Protocol Step1 Dissolve Analyte + Ref in n-Octanol Step2 Add Water & Stir 2h @ 25°C Step1->Step2 Step3 Phase Separation (Overnight) Step2->Step3 Step4_Oct Sample Octanol Phase Step3->Step4_Oct Step4_Wat Sample Water Phase Step3->Step4_Wat NMR 19F NMR Analysis (Both Phases) Step4_Oct->NMR Crit CRITICAL: Avoid Cross-Contamination Step4_Wat->Crit Step4_Wat->NMR Calc Calculate LogP via Ratio Equation NMR->Calc

Figure 2: Workflow for the self-validating 19F NMR Shake-Flask LogP determination method.

Case Studies: SF5 in Action

Case Study 1: Indole Derivatives

In a study of 2-substituted indoles, replacing a C2-CF3 group with a C2-SF5 group resulted in a pronounced increase in LogP and a simultaneous drop in pKa (due to higher electronegativity). This modification improved membrane permeability for the SF5 analogs, making them more viable for CNS targets where crossing the blood-brain barrier is critical [1].

Case Study 2: Bioisostere for tert-Butyl

The tert-butyl group is metabolically labile (prone to oxidation). In the development of NK1 receptor ligands, replacing a tert-butyl group with SF5 maintained the necessary steric bulk (filling the hydrophobic pocket) while completely blocking oxidative metabolism at that site. The SF5 analog showed superior metabolic stability and higher lipophilicity compared to the CF3 analog, which was too small to effectively fill the receptor pocket [2, 4].

References

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. (2021). [Link]

  • Moving out of CF3‐Land: Synthesis, Receptor Affinity, and in silico Studies of NK1 Receptor Ligands Containing a Pentafluorosulfanyl (SF5) Group. ChemMedChem. (2018). [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments (JoVE). (2019). [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. (2024). [Link]

  • When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. Dalton Transactions. (2021). [Link]

Sources

Validation

metabolic stability comparison of SF5 and CF3 containing drugs

The following guide provides an in-depth technical comparison of the metabolic stability of Pentafluorosulfanyl (SF ) versus Trifluoromethyl (CF ) substituents in drug design. Metabolic Stability Guide: SF vs.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the metabolic stability of Pentafluorosulfanyl (SF


) versus Trifluoromethyl (CF

) substituents in drug design.

Metabolic Stability Guide: SF vs. CF in Medicinal Chemistry

Executive Verdict: The "Super-Trifluoromethyl" Advantage

In the landscape of bioisosteres, the Trifluoromethyl (CF


)  group is the industry standard for metabolic protection—a reliable, compact shield against oxidative metabolism. The Pentafluorosulfanyl (SF

)
group, however, represents the "heavy artillery."

While both groups are chemically inert and highly electron-withdrawing, SF


 offers superior metabolic stability  in specific contexts due to two distinct physical advantages:
  • Hyper-Steric Shielding: SF

    
     occupies a volume between a CF
    
    
    
    group and a tert-butyl group. Its square-pyramidal geometry creates a larger "exclusion zone" around the aromatic ring, physically blocking Cytochrome P450 (CYP) enzymes from accessing adjacent metabolic soft spots (ortho/meta positions) more effectively than the tetrahedral CF
    
    
    .
  • Lipophilic Endurance: SF

    
     is significantly more lipophilic (
    
    
    
    value
    
    
    1.51) than CF
    
    
    (
    
    
    value
    
    
    0.88). While this increases non-specific binding, it often correlates with longer biological half-lives (
    
    
    ) due to redistribution and protection from rapid hepatic clearance, provided the molecule remains within solubility limits.

Recommendation: Switch from CF


 to SF

when a lead compound suffers from rapid oxidative metabolism at positions adjacent to the fluorinated group, or when a boost in lipophilicity is required to improve membrane permeability without introducing metabolic liability.

Physicochemical Mechanics: The "Why" Behind the Stability

To understand the metabolic difference, one must analyze the structural causality. The metabolic fate of a drug is often determined by the ability of metabolic enzymes (primarily CYPs) to form an Iron-Oxo complex with exposed C-H bonds.

Comparative Properties Table
PropertyTrifluoromethyl (CF

)
Pentafluorosulfanyl (SF

)
Impact on Metabolism
Geometry Tetrahedral (

)
Square Pyramidal (

)
SF

provides broader steric coverage of the aryl ring.
Electronegativity (

)
~3.36 (Pauling)~3.65 (Pauling)SF

pulls more electron density, deactivating the ring against electrophilic oxidation.
Hammett Constant (

)
0.540.68SF

is a stronger electron-withdrawing group (EWG), reducing oxidation potential.
Lipophilicity (

)
0.881.51SF

increases logP, potentially altering clearance (

) and volume of distribution (

).
Bond Energy C-F (~116 kcal/mol)S-F (~78-93 kcal/mol)Both are metabolically inert; the S-F bond is weaker than C-F but stable under physiological conditions.
The Geometry Factor

The CF


 group rotates like a propeller. In contrast, the SF

group is rigid and bulky. The four equatorial fluorine atoms of the SF

group extend outward, creating a "steric umbrella" that hinders the approach of the heme iron in CYP450 enzymes to the ortho positions. This is the primary mechanism by which SF

outperforms CF

in preventing aromatic hydroxylation.

Mechanism of Action: Metabolic Defense Pathways

The following diagram illustrates the decision logic and mechanistic pathways by which these groups confer stability.

MetabolicDefense cluster_threat Metabolic Threat (CYP450) cluster_defense Fluorinated Defense Systems CYP CYP450 Enzyme (Fe-Oxo Species) Oxidation Aromatic Hydroxylation (Metabolic Clearance) CYP->Oxidation Catalyzes Outcome Extended Half-Life (t1/2) Reduced Intrinsic Clearance Oxidation->Outcome Inhibited Molecule Drug Scaffold CF3 CF3 Group (Tetrahedral) Molecule->CF3 SF5 SF5 Group (Square Pyramidal) Molecule->SF5 EWG Electronic Deactivation (Lowers e- density) CF3->EWG Strong Steric Steric Shielding (Blocks Enzyme Approach) CF3->Steric Moderate SF5->EWG Very Strong (Sigma_p = 0.68) SF5->Steric Superior (Blocks Ortho/Meta) EWG->CYP Reduces Affinity Steric->CYP Physically Blocks

Caption: Mechanistic comparison of SF


 and CF

in blocking CYP450-mediated oxidation. SF

provides superior steric shielding.

Case Study: Mefloquine Analog Optimization

A definitive example of SF


 superiority is found in the optimization of the antimalarial drug Mefloquine .
  • Original Drug (Mefloquine): Contains two CF

    
     groups.
    
  • Challenge: While effective, metabolic stability and potency needed improvement to combat resistance.

  • Modification: Replacement of the CF

    
     group at the 8-position with an SF
    
    
    
    group.
  • Result: The SF

    
     analog demonstrated a longer biological half-life  and higher in vivo activity compared to the parent CF
    
    
    
    compound. The SF
    
    
    group blocked metabolic degradation more effectively while increasing lipophilicity, which likely improved penetration into the parasite or infected erythrocytes.

Key Insight: The "Super-Trifluoromethyl" effect is not just theoretical; it translates directly to improved PK/PD profiles in vivo [1][4].

Experimental Protocol: Microsomal Stability Assay

To validate the stability benefits of SF


 vs. CF

in your own lead series, use the following self-validating protocol. This assay measures the intrinsic clearance (

) in liver microsomes.
Materials
  • Test Compounds: Paired SF

    
     and CF
    
    
    
    analogs (10 mM DMSO stock).
  • Liver Microsomes: Pooled human/mouse/rat microsomes (20 mg/mL protein).

  • NADPH Regenerating System: MgCl

    
    , Glucose-6-phosphate, G6P dehydrogenase, NADP+.
    
  • Quench Solution: Acetonitrile (ACN) with internal standard (e.g., Tolbutamide).

Workflow Diagram

MicrosomalAssay Prep 1. Preparation Microsomes + Buffer (Pre-warm 37°C) Dose 2. Dosing Add Test Cmpd (1 µM Final) Prep->Dose Start 3. Initiation Add NADPH Dose->Start Sample 4. Sampling 0, 5, 15, 30, 60 min Start->Sample Incubate Quench 5. Quench Add ACN + IS Sample->Quench Analysis 6. LC-MS/MS Calc % Remaining Quench->Analysis

Caption: Step-by-step workflow for comparative microsomal stability assessment.

Step-by-Step Methodology
  • Incubation Mix: Prepare a solution of liver microsomes (0.5 mg/mL final protein conc.) in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Compound Addition: Spike the mixture with the test compound (SF

    
     or CF
    
    
    
    analog) to a final concentration of 1 µM. Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile containing the internal standard. Centrifuge at 4000 rpm for 20 mins to pellet protein.

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot

    
     vs. time.
    
  • Calculation:

    
    
    
    
    

Success Criteria: An SF


 analog is considered superior if it shows a statistically significant decrease in 

(e.g., >2-fold improvement) compared to the CF

analog, indicating successful metabolic blockade.

References

  • Wullschleger, C. W., et al. (2025).[1] Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. Link

  • Sintim, H. O., et al. (2020).[2] SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria.[2] NIH/PubMed. Link

  • BenchChem Technical Support. (2025). Stability of SF5-Functionalized Molecules: Technical Guide. BenchChem. Link

  • Togni, A., et al. (2014). The pentafluorosulfanyl group: obscure, yet intriguing. Amphoteros/Elsevier. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Comparative

Comparative Analysis of Electronic &amp; Physicochemical Properties: SF5 vs. CF3 Groups

[1][2] Executive Summary The pentafluorosulfanyl group ( ), often termed the "super-trifluoromethyl" group, represents a distinct evolution in organofluorine chemistry.[1][2] While the trifluoromethyl group ( ) has long...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The pentafluorosulfanyl group (


), often termed the "super-trifluoromethyl" group, represents a distinct evolution in organofluorine chemistry.[1][2] While the trifluoromethyl group (

) has long been the gold standard for modulating lipophilicity and metabolic stability in drug discovery, the

group offers superior electron-withdrawing capability, enhanced lipophilicity, and unique steric geometry.[1] This guide provides a rigorous technical comparison of these two fluorinated motifs, supported by quantitative data and validated experimental protocols for their characterization.

Electronic Properties Analysis

The electronic influence of a substituent is paramount in rational drug design, affecting


, receptor binding electrostatics, and metabolic susceptibility.
Inductive and Resonance Effects (Hammett Constants)

The


 group is more electron-withdrawing than 

, primarily driven by a stronger inductive effect (

). Unlike planar or tetrahedral electron-withdrawing groups (EWGs), the hypervalent sulfur atom in

creates a unique electrostatic cage.

Table 1: Comparative Hammett Substituent Constants

ParameterSymbol

Value

Value
Mechanistic Implication
Para-Substituent Constant

0.68 0.54

exerts a stronger total electron-withdrawing effect.
Meta-Substituent Constant

0.61 0.43Confirms the dominance of inductive withdrawal over resonance.
Inductive Component

0.55 0.39High electronegativity of the

core pulls electron density through

-bonds.
Resonance Component

0.13 0.15Both groups have moderate resonance withdrawal capabilities.

Data Source: Sheppard (1962) and Hansch et al. (1991).

Dipole Moment and Polarity

Despite being more lipophilic (see Section 2), the


 group induces a stronger dipole moment in aromatic systems than 

. This apparent paradox—high polarity and high lipophilicity—is a key feature for bioisosteric replacement.
  • Dipole Moment (

    
    ): 
    
    
    
    (~3.44 D) >
    
    
    (~2.86 D).
  • Impact: The enhanced dipole can strengthen specific electrostatic interactions within a protein binding pocket (e.g., cation-

    
     or dipole-dipole interactions) without incurring the desolvation penalty typically associated with polar groups.
    

Physicochemical Profiling

Lipophilicity (Hydrophobicity)

The


 group is significantly more hydrophobic than 

.[3] This property is critical for improving blood-brain barrier (BBB) permeability and membrane affinity.

Table 2: Hydrophobicity Constants

ParameterSymbol

Value

Value
Impact on Drug Design
Hansch Constant

1.51 1.09Substitution of

with

increases LogP by ~0.4–0.6 units.[4]
Solubility

LowerModerate

analogs generally have lower aqueous solubility, requiring formulation adjustments.
Steric Parameters and Geometry

The geometric difference is profound.


 possesses 

symmetry (resembling a spinning top), whereas

has

square pyramidal geometry.
  • Volume: The

    
     group is bulky, occupying a volume (
    
    
    
    ) intermediate between a tert-butyl group and a
    
    
    group (
    
    
    ).
  • Shape: The square base of fluorines in

    
     provides a unique "shielding" effect, protecting the carbon scaffold from metabolic attack more effectively than the smaller 
    
    
    
    .

PropertyComparison SF5 SF5 Group EWG Electron Withdrawal (Sigma_p) SF5->EWG Stronger (0.68) Lipophilicity Lipophilicity (Pi Constant) SF5->Lipophilicity Super-Lipophilic (1.51) Sterics Steric Bulk (Volume) SF5->Sterics Large (55 A^3) CF3 CF3 Group CF3->EWG Strong (0.54) CF3->Lipophilicity Lipophilic (1.09) CF3->Sterics Medium (35 A^3) Potency Increased Potency (Binding Affinity) EWG->Potency Permeability Membrane Permeability (BBB Penetration) Lipophilicity->Permeability MetabStab Metabolic Stability (Block Oxidation) Sterics->MetabStab Steric Shielding

Figure 1: Comparative logic map of physicochemical properties and their downstream effects on drug-like parameters.

Experimental Protocols

To validate these properties in a specific scaffold, researchers should employ the following self-validating protocols.

Protocol A: Determination of Hammett Constants via pKa Titration

Objective: To experimentally quantify the electron-withdrawing strength (


) of 

vs

by measuring the acidity of substituted benzoic acids.

Principle: The shift in


 of benzoic acid upon substitution is directly proportional to the substituent constant (

).

For benzoic acids in water at 25°C,

.

Materials:

  • Compounds: Benzoic acid (Standard), 4-(trifluoromethyl)benzoic acid, 4-(pentafluorosulfanyl)benzoic acid.

  • Solvent: Carbonate-free distilled water (or 50% EtOH/Water if solubility is limiting, requiring correction factor).

  • Equipment: Potentiometric titrator (e.g., Mettler Toledo) with glass electrode.

Workflow:

  • Preparation: Dissolve

    
     mol of the test acid in 50 mL of solvent. Degas with 
    
    
    
    to remove
    
    
    .
  • Calibration: Calibrate pH electrode using standard buffers (pH 4.01, 7.00, 10.00).

  • Titration: Titrate with

    
     (standardized) at 25°C under 
    
    
    
    atmosphere. Add titrant in 10
    
    
    L increments.
  • Data Analysis: Plot pH vs. Volume of Base. Determine the equivalence point using the first derivative method (

    
    ).
    
  • Calculation: The

    
     corresponds to the pH at the half-equivalence point.
    
    • Validation Check: The

      
       of unsubstituted benzoic acid must be 
      
      
      
      . If not, recalibrate.
    • Result Derivation:

      
      .
      

TitrationWorkflow Start Start: Dissolve Compound (1 mM in degassed water) Calibrate Calibrate Electrode (pH 4, 7, 10) Start->Calibrate Titrate Potentiometric Titration (0.1 M NaOH, 25°C) Calibrate->Titrate Calc_pKa Determine pKa (Half-Equivalence Point) Titrate->Calc_pKa Validate Validation Check: Benzoic Acid pKa = 4.20? Calc_pKa->Validate Validate->Calibrate Fail (Recalibrate) Compute Calculate Sigma: Sigma = 4.20 - pKa(X) Validate->Compute Pass

Figure 2: Workflow for the experimental determination of Hammett substituent constants.

Protocol B: Lipophilicity Assessment via Shake-Flask Method

Objective: To measure the partition coefficient (


) comparing 

and

analogs.

Methodology:

  • Phase Preparation: Saturate 1-octanol with water and water with 1-octanol for 24 hours.

  • Dissolution: Dissolve test compound in the water-saturated octanol phase. Measure UV absorbance (

    
    ).
    
  • Partitioning: Mix equal volumes of compound-loaded octanol and octanol-saturated water. Shake mechanically for 1 hour; centrifuge to separate phases.

  • Quantification: Measure UV absorbance of the octanol phase (

    
    ).
    
  • Calculation:

    
    
    
    
    
  • Self-Validation: Run a standard (e.g., Toluene, LogP 2.73) in parallel. The error must be

    
     Log unit.
    

Applications in Drug Design[3][4][5][6]

Bioisosterism and Metabolic Stability

The


 group is chemically inert to strong acids, bases, and oxidants. In medicinal chemistry, it serves as a robust bioisostere for the 

group but often provides superior metabolic stability.[1]
  • Mechanism: The steric bulk of

    
     hinders enzymatic approach (e.g., Cytochrome P450) to adjacent sites on the aromatic ring.
    
  • Case Study: In the development of inhibitors for the AAA ATPase p97, replacing a

    
     group with 
    
    
    
    maintained potency while altering the pharmacokinetic profile due to increased lipophilicity and metabolic resistance.

References

  • Sheppard, W. A. (1962). The Electrical Effect of the Sulfur Pentafluoride Group. Journal of the American Chemical Society, 84(16), 3072–3076. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017).[5][6] Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.[5][6] ChemMedChem, 12(18), 1481–1490.[5] Link

  • Altneuss, L., et al. (2021). When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. Chemical Science, 12, 14618-14623. Link

  • BenchChem. (2025).[4] Technical Support Center: Stability of SF5-Functionalized Molecules. Link

Sources

Validation

assessing the enzymatic inhibition potency of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid versus its analogs

Executive Summary: The "Super-Trifluoromethyl" Advantage In the landscape of enzyme inhibitor development, the pentafluorosulfanyl ( ) group has emerged as a superior bioisostere to the trifluoromethyl ( ) group. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Trifluoromethyl" Advantage

In the landscape of enzyme inhibitor development, the pentafluorosulfanyl (


)  group has emerged as a superior bioisostere to the trifluoromethyl (

) group. This guide assesses the enzymatic inhibition potential of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid (hereafter referred to as 2F-4SF5-CA ), contrasting it with its conventional analogs, 4-(trifluoromethyl)cinnamic acid and unsubstituted cinnamic acid.

The Core Thesis: While cinnamic acid derivatives are classical scaffolds for inhibiting enzymes like Tyrosinase , Histone Deacetylases (HDACs) , and Matrix Metalloproteinases (MMPs) , the introduction of the


 moiety at the para-position, combined with a ortho-fluorine substitution, creates a unique pharmacophore. This modification significantly alters lipophilicity , metabolic stability , and steric occupancy , potentially driving higher affinity interactions within hydrophobic catalytic pockets.

Chemical Profiling & Structural Logic

To accurately assess potency, one must first understand the physicochemical shifts induced by the


 and 

substitutions. The

group is often termed "super-trifluoromethyl" due to its enhanced electronegativity and volume.
Table 1: Physicochemical Comparison of Analogs
ParameterCinnamic Acid (Parent)4-CF3-Cinnamic Acid (Analog A)2F-4SF5-CA (Target Compound)Impact on Inhibition
Hammett Constant (

)
0.000.540.68 Stronger electron withdrawal increases acidity of the carboxylic tail, potentially strengthening ionic bonds in the active site.
Lipophilicity (

)
0.000.881.51 Drastic increase in logP facilitates membrane permeability and hydrophobic pocket occupancy.
Steric Volume (

)
SmallMedium (~40 ų)Large (~77 ų) The

group is bulky (square pyramidal). It demands a larger hydrophobic pocket but offers higher selectivity if the fit is correct.
Metabolic Stability Low (Oxidation prone)HighVery High The C-F bond at the 2-position blocks common metabolic oxidation sites (ortho-hydroxylation).
Mechanistic Hypothesis (SAR Visualization)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the assessment of 2F-4SF5-CA.

SAR_Logic Parent Cinnamic Acid (Baseline Activity) CF3 4-CF3 Analog (Enhanced Lipophilicity) Parent->CF3 Bioisosteric Replacement SF5 4-SF5 Analog (Max Hydrophobicity & Bulk) CF3->SF5 Volume Expansion (Square Pyramidal) Target 2-Fluoro-4-SF5-CA (Conformational Lock + Stability) SF5->Target Ortho-F Substitution (Metabolic Block)

Figure 1: SAR progression from parent scaffold to the target 2F-4SF5-CA, highlighting the cumulative electronic and steric modifications.

Experimental Protocol: Enzymatic Inhibition Assay

This section details a self-validating protocol to determine the


 of 2F-4SF5-CA. We use Mushroom Tyrosinase  as the model enzyme, as cinnamic acid derivatives are well-documented competitive inhibitors of this target (binding to the binuclear copper active site).

Objective: Quantify the inhibition potency (


) and Mode of Inhibition (

) of 2F-4SF5-CA compared to Kojic Acid (standard) and 4-CF3-cinnamic acid.
Reagents & Preparation[1][2][3][4][5]
  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM stock.

  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock.

  • Inhibitors:

    • Test: 2F-4SF5-CA (dissolved in DMSO).

    • Analog: 4-(trifluoromethyl)cinnamic acid.

    • Positive Control: Kojic Acid.

    • Vehicle Control: DMSO (Final concentration < 5%).

Workflow: 96-Well Microplate Assay

Step 1: Plate Layout Design the plate to include Blanks (B), Controls (C), and a 7-point concentration gradient for the Inhibitors (I).

Step 2: Reaction Assembly

  • Incubation Phase: Add 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor (various concentrations) to wells.

  • Equilibration: Incubate at 25°C for 10 minutes . This allows the inhibitor to interact with the active site before substrate competition begins.

  • Initiation: Add 20 µL of L-DOPA substrate to all reaction wells.

  • Measurement: Immediately monitor Dopachrome formation by measuring Absorbance at 475 nm every 30 seconds for 10 minutes (Kinetic Mode).

Assay Logic Diagram

Assay_Workflow Start Start: Reagent Prep Mix Mix: Enzyme + Buffer + Inhibitor (2F-4SF5-CA) Start->Mix Incubate Incubate: 10 min @ 25°C (Equilibrium Binding) Mix->Incubate Substrate Add Substrate (L-DOPA) (Initiate Reaction) Incubate->Substrate Read Kinetic Read: Abs @ 475nm (0-10 mins) Substrate->Read Analyze Calculate Vmax & IC50 Read->Analyze

Figure 2: Step-by-step kinetic assay workflow for determining enzymatic inhibition.

Data Analysis & Interpretation

Calculation of Inhibition ( )

Calculate the % Inhibition for each concentration using the initial velocity (


), which is the slope of the linear portion of the Absorbance vs. Time curve.


Plot % Inhibition vs. Log[Concentration] and fit to a sigmoidal dose-response curve to extract the


.
Interpreting the Results
  • Scenario A:

    
     (2F-4SF5) < 
    
    
    
    (4-CF3)
    • Conclusion: The increased lipophilicity and bulk of the

      
       group provide superior binding energy, likely through enhanced Van der Waals interactions in a large hydrophobic pocket. The 2-Fluoro group may be locking the phenyl ring in a planar conformation favorable for binding.
      
  • Scenario B:

    
     (2F-4SF5) > 
    
    
    
    (4-CF3)
    • Conclusion: The

      
       group is too bulky (steric clash). The active site cannot accommodate the square-pyramidal geometry, effectively excluding the inhibitor despite its favorable electronic properties.
      
Validation Criteria (Trustworthiness)
  • Z-Factor: Ensure the assay Z-factor is > 0.5.

  • DMSO Tolerance: Verify that the enzyme activity in the Vehicle Control is > 90% of the Buffer-only control. Tyrosinase is sensitive to organic solvents.

  • Linearity: Ensure

    
     for the initial velocity calculation.
    

References

  • Sowaileh, M. F., et al. (2017).[1] "The Pentafluorosulfanyl Group as a Bioisostere in Medicinal Chemistry." ChemMedChem. Link

  • Navarrete, A., et al. (2013).[2] "2,3,4,5,6-Pentafluoro-trans-cinnamic acid."[3] Acta Crystallographica Section E. Link

  • Guzman, J. D. (2014). "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity."[4][5][6][7][8] Molecules. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Comparative

Comparative Guide: Cross-Validation of Analytical Methods for Fluorinated Compounds

Executive Summary: The "Fluorine Gap" In pharmaceutical development and environmental analysis, fluorinated compounds present a unique paradox. While the C-F bond imparts desirable metabolic stability and lipophilicity,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Gap"

In pharmaceutical development and environmental analysis, fluorinated compounds present a unique paradox. While the C-F bond imparts desirable metabolic stability and lipophilicity, it simultaneously complicates detection. Traditional UV detection often fails due to a lack of chromophores, and Mass Spectrometry (MS) suffers from ionization suppression caused by the high electronegativity of fluorine.

This guide addresses the "Fluorine Gap" —the frequent discrepancy between the theoretical amount of fluorine in a sample and the detected amount using targeted methods. We define a cross-validation strategy using


-qNMR  as the primary "truth" standard to validate the high-sensitivity (but bias-prone) LC-MS/MS  workflows.

The Analytical Dichotomy

To ensure data integrity, we must treat these methods not as competitors, but as orthogonal validators.

FeatureMethod A:

-qNMR
Method B: LC-MS/MS (Targeted) Method C: Combustion IC (CIC)
Role The "Gold Standard" Reference The Sensitivity Workhorse The "Checksum"
Principle Nuclear spin resonance (100% natural abundance).Ionization and mass filtering.Pyrohydrolysis

Conductivity.
Bias Low (Uniform response factor).High (Matrix effects, ionization efficiency).[1]Low (Total Fluorine).
LOD Moderate (~1-10

M).
Excellent (ppt/ppb levels).Moderate (ppb levels).
Key Blindspot Trace impurities <0.1%."Unknown" fluorinated metabolites.Speciation (cannot tell what it is).

Protocol A: -qNMR (The Primary Reference)

Expert Insight: Unlike LC-MS,


-NMR signals are directly proportional to the molar concentration of the nucleus, provided relaxation times are respected. This makes it the ultimate tool for purity assignment and mass balance verification.
Critical Experimental Parameters[3]
  • Internal Standard (IS) Selection: Do not use TMS. Use a fluorinated standard with a distinct chemical shift and high

    
     stability.
    
    • Recommended:

      
      -Trifluorotoluene (TFT) (
      
      
      
      -63 ppm) or 2,4-Dichlorobenzotrifluoride.
  • Relaxation Delay (

    
    ):  This is the most common source of error. Fluorine nuclei often have long longitudinal relaxation times (
    
    
    
    ).
    • Rule:

      
       of the slowest relaxing signal.
      
  • Decoupling: Use Inverse Gated Decoupling (typically zgig pulse sequence). This suppresses the Nuclear Overhauser Effect (NOE) which can artificially enhance signals, ruining quantitation.

Self-Validating Workflow
  • Step 1 (

    
     Determination):  Run an Inversion-Recovery experiment on the actual sample matrix to determine the longest 
    
    
    
    .
  • Step 2 (Acquisition): Set

    
    . Set Spectral Width (SW) to cover -200 to +50 ppm.
    
  • Step 3 (Processing): Apply exponential line broadening (LB = 1.0 Hz) to improve S/N. Phase correction must be manual and precise.

qNMR Workflow Diagram

qNMR_Workflow cluster_0 Pre-Acquisition cluster_1 Acquisition & Processing Sample Sample + Internal Std (e.g., TFT) T1_Check Inversion Recovery (Find Max T1) Sample->T1_Check Pulse Pulse Sequence (Inverse Gated) T1_Check->Pulse Set D1 FID Acquire FID (D1 > 5*T1) Pulse->FID Phase Phase/Baseline Correction FID->Phase Result Molar Ratio Calculation Phase->Result

Figure 1: The self-validating qNMR workflow emphasizing the critical T1 relaxation check.

Protocol B: LC-MS/MS (Sensitivity & Selectivity)

Expert Insight: Fluorinated compounds are notorious for ion suppression in Electrospray Ionization (ESI). The high electronegativity can delocalize charge, making protonation (positive mode) difficult or causing discharge in negative mode.

Addressing Matrix Effects[1][4]
  • Column Choice: Use Pentafluorophenyl (PFP) phases rather than C18. PFP columns offer orthogonal selectivity for fluorinated compounds via

    
    -
    
    
    
    and dipole-dipole interactions.
  • Negative Mode Optimization: Many highly fluorinated drugs (like PFAS or certain antimetabolites) ionize better in negative mode ([M-H]⁻).

  • Mobile Phase: Avoid trifluoroacetic acid (TFA) as an additive; it causes severe signal suppression. Use Formic Acid (0.1%) or Ammonium Acetate.

The "Post-Column Infusion" Validation

To prove your LC-MS method is not lying to you via matrix suppression, you must perform this experiment:

  • Infuse the analyte continuously post-column.

  • Inject a blank sample matrix (extracted plasma/water) via the column.

  • Monitor the baseline.[2] A dip in the baseline at the analyte's retention time indicates suppression zones.

Cross-Validation: Reconciling the Data

The core of this guide is the Reconciliation Strategy . You will often face a scenario where qNMR indicates 98% purity, but LC-MS detects a 5% impurity, or conversely, LC-MS detects nothing while NMR shows "missing mass."

The Reconciliation Loop

Reconciliation_Loop Start Sample Analysis NMR 19F-qNMR (Total F) Start->NMR LCMS LC-MS/MS (Targeted F) Start->LCMS Compare Compare Molar Concentrations NMR->Compare LCMS->Compare Match Validated Result Compare->Match Equal Mismatch Discrepancy > 5% Compare->Mismatch Not Equal Investigate Root Cause Analysis Mismatch->Investigate Cause1 Suppression? (Run Post-Column Infusion) Investigate->Cause1 Cause2 Hidden Metabolite? (Run CIC for Total F) Investigate->Cause2 Cause1->LCMS Re-optimize Cause2->NMR Scan wider SW

Figure 2: Decision matrix for reconciling discrepancies between orthogonal analytical methods.

Comparative Data Case Study

Scenario: Analysis of a fluorinated API (Active Pharmaceutical Ingredient) suspected of degradation.

ParameterLC-MS/MS Result

-qNMR Result
Interpretation
API Conc. 92.5

M
98.1

M
Ion Suppression: The LC-MS is likely suppressed by the matrix. Trust NMR for potency.
Impurity A Not Detected2.1

M (-76 ppm)
Ionization Failure: Impurity A may not ionize (e.g., lacks basic nitrogen). NMR detected it.[3][4]
Impurity B 0.05

M
Not DetectedSensitivity Limit: Impurity is below NMR LOD (~1

M). Trust LC-MS for trace analysis.
Total F 92.55

M
100.2

M
Mass Balance Gap: ~8% of fluorine is unaccounted for by MS. Confirms "hidden" species.

References

  • Quantitative 19F NMR Analysis: Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. ResearchGate.[3] Link

  • PFAS Method Comparison: Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS ES&T Water. Link

  • Combustion Ion Chromatography: Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances. ACS ES&T Water. Link

  • Ion Suppression Mechanisms: Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Link

  • Validation Guidelines: ICH Q2(R2) Validation of Analytical Procedures. FDA Guidance.[2][5] Link

Sources

Safety & Regulatory Compliance

Safety

2-Fluoro-4-(pentafluorosulfur)cinnamic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment & Chemical Context

The "Why" Behind the Protocol: As researchers, we value the pentafluorosulfur (-SF₅) group for its extreme lipophilicity and electron-withdrawing power—often termed "super-trifluoromethyl." However, these same properties dictate its disposal.[1] The C-S-F bonds are chemically robust, resisting standard hydrolysis, but they pose a critical hazard during thermal destruction.[1]

Immediate Hazard Profile:

  • Primary Chemical Hazard: Acidic Corrosive/Irritant (Carboxylic Acid functionality).[1]

  • Latent Disposal Hazard: Hydrogen Fluoride (HF) and Sulfur Oxide (SOx) generation upon incineration.[1]

  • Physical State: Typically a white to off-white solid.[1]

Critical Directive: Unlike standard organic acids, 2-Fluoro-4-(pentafluorosulfur)cinnamic acid must NEVER be treated as general organic waste. Its high fluorine content requires specialized high-temperature incineration with caustic scrubbing to prevent the release of corrosive HF gas into the atmosphere or facility exhaust systems.

Pre-Disposal Stabilization & Segregation

Before this compound leaves your bench, it must be stabilized to prevent accidental mobilization or reaction.[1]

A. Chemical Compatibility Check

The cinnamic acid backbone contains an alkene and a carboxylic acid.[1]

  • INCOMPATIBLE: Strong oxidizers (e.g., Nitric Acid, Peroxides) – Risk of exothermic oxidation of the alkene.[1]

  • INCOMPATIBLE: Strong bases – Generates salts.[1] While not dangerous, it alters solubility and may complicate waste consolidation.[1]

  • COMPATIBLE: Halogenated organic solvents (DCM, Chloroform), DMSO, Methanol.[1]

B. Waste Stream Segregation Logic

You must segregate this waste into the Halogenated stream.[1]

Waste CategoryStatusReasoning
Halogenated Organics MANDATORY The -SF₅ and -F groups mandate high-temp incineration with scrubbing.[1]
Non-Halogenated Organics FORBIDDEN Contaminating this stream with F-compounds violates incinerator permits and damages facility infrastructure.[1]
Aqueous Acid/Base AVOID Only permissible if the compound is fully neutralized and dissolved, but generally discouraged due to precipitation risks.[1]
Solid Hazardous Waste PREFERRED For pure solids or spill cleanup debris.[1]

Disposal Workflows (Step-by-Step)

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Step 1: Do not dissolve unnecessarily.[1][2] Solid waste is cheaper and safer to transport than liquid waste.

  • Step 2: Transfer the solid into a clear, screw-cap glass vial or high-density polyethylene (HDPE) jar.

  • Step 3: Place this primary container inside a secondary, sealable clear bag (e.g., Ziploc).

  • Step 4: Attach a hazardous waste tag explicitly listing:

    • Chemical Name: 2-Fluoro-4-(pentafluorosulfur)cinnamic acid[1]

    • Constituents: Fluorine (High Content), Sulfur.[1]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Step 1: Verify pH.[1] If the solution is highly acidic (pH < 2), neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 5–9 to prevent container corrosion.

  • Step 2: Consolidate into the Halogenated Solvent Waste carboy (typically red can/label).[1]

  • Step 3: Record the approximate volume added on the carboy log.[1] Crucial: Note "SF5-compound" if a comments section exists.

Visual Decision Logic (Disposal Tree)

DisposalWorkflow Start Waste Generation: 2-Fluoro-4-(pentafluorosulfur)cinnamic acid StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath LiquidPath Solution / Reaction Mix StateCheck->LiquidPath SolidPack Double Bag in HDPE/Glass Label: 'High Fluorine Content' SolidPath->SolidPack SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolv Halogenated (DCM, etc.) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, etc.) SolventCheck->NonHaloSolv ConsolidateHalo Consolidate in HALOGENATED Waste HaloSolv->ConsolidateHalo Alert DO NOT MIX with Non-Halogenated Stream NonHaloSolv->Alert Alert->ConsolidateHalo Segregate as Halogenated regardless of solvent

Figure 1: Decision matrix for segregating SF5-containing waste. Note that even if dissolved in a non-halogenated solvent like Methanol, the presence of the SF5 group reclassifies the entire mixture as Halogenated Waste.

Emergency Spill Response Protocol

If a spill occurs, immediate containment is required to prevent dust inhalation and surface contamination.[1]

PPE Requirements:

  • Nitrile Gloves (Double gloving recommended).[1]

  • Safety Goggles (Standard).[1]

  • Lab Coat.[1][2][3]

  • N95 or P100 Respirator (If powder is fine/dusty and outside a fume hood).[1]

Cleanup Workflow:

SpillResponse Assess 1. Assess Spill (Is it safe?) PPE 2. Don PPE (Gloves + Resp) Assess->PPE Contain 3. Containment (Cover with pads) PPE->Contain Pickup 4. Wet Wipe/Scoop (Avoid Dust) Contain->Pickup Bag 5. Bag & Tag (Hazardous Waste) Pickup->Bag

Figure 2: Linear workflow for spill remediation.[1][2] Emphasis is placed on avoiding dust generation.[4][5][6]

Detailed Cleanup Steps:

  • Isolate: Alert nearby personnel.

  • Dampen: If the spill is a solid powder, gently cover with a solvent-dampened paper towel (Ethanol or water) to suppress dust.[1] Do not dry sweep. [1]

  • Collect: Scoop the damp material and towels into a wide-mouth waste jar.

  • Wash: Clean the surface with a mild soap solution (alkaline detergent is effective for neutralizing trace acids).[1]

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste .

Regulatory & Facility Management Notes

For the EHS / Facilities Team:

  • Incineration Profile: The -SF₅ group is thermally stable but decomposes at incineration temperatures (>1000°C) to release Hydrogen Fluoride (HF) and Sulfur Dioxide (SO₂) .[1]

  • Scrubbing Requirement: Ensure this waste stream is directed to a facility equipped with wet caustic scrubbers.[1] Incineration in units designed only for non-halogenated organics will result in refractory corrosion and permit violations.[1]

  • RCRA Classification (USA): While 2-Fluoro-4-(pentafluorosulfur)cinnamic acid is not explicitly listed (P or U list), it should be characterized by the generator.[1]

    • D002 (Corrosive): If disposed of as an aqueous solution with pH ≤ 2.[1]

    • F001/F002: If mixed with listed halogenated solvents.[1]

    • Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste - Halogenated" if pure, but check local state regulations which may be stricter.[1]

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1][7] [Link]

  • U.S. Environmental Protection Agency. (2024). Proposal to List Nine Per- and Polyfluoroalkyl Compounds as Resource Conservation and Recovery Act Hazardous Constituents. [Link][1][8][9][10]

Sources

Handling

Personal protective equipment for handling 2-Fluoro-4-(pentafluorosulfur)cinnamic acid

Executive Safety Summary Handling 2-Fluoro-4-(pentafluorosulfur)cinnamic acid requires a nuanced approach that goes beyond standard "white powder" protocols. While often classified under generic "Irritant" categories (H3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Handling 2-Fluoro-4-(pentafluorosulfur)cinnamic acid requires a nuanced approach that goes beyond standard "white powder" protocols. While often classified under generic "Irritant" categories (H315, H319, H335), this molecule combines the corrosive potential of a cinnamic acid moiety with the extreme lipophilicity of the pentafluorosulfanyl (


) group.

The Core Hazard Mechanism:

  • Enhanced Penetration: The

    
     group (often called "super-trifluoromethyl") significantly increases the lipophilicity of the molecule compared to its non-fluorinated analogs. This suggests a higher potential for dermal absorption.
    
  • Acidic Irritation: Once absorbed or deposited on mucous membranes, the carboxylic acid functionality can cause immediate, localized pH-driven damage.

  • Thermal Decomposition: While the

    
     group is chemically stable under ambient conditions, thermal decomposition (fire) releases highly toxic Hydrogen Fluoride (HF) and Sulfur Oxides (
    
    
    
    ).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)The lipophilic nature of the

group may accelerate permeation through thin latex. Nitrile offers superior resistance to organic acids. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders. Goggles seal the orbital area against airborne dust that can react with eye moisture to form an acidic solution.
Respiratory N95/P95 Respirator (if outside hood) OR Fume Hood (Primary)Inhalation of the dust causes rapid respiratory tract irritation (H335). The fume hood is the primary engineering control; respirators are the secondary fail-safe.
Body Tyvek® Lab Coat or Chemical ApronStandard cotton coats absorb organic powders. A non-woven polyolefin (Tyvek) layer prevents the "dust-through" effect where powder settles on the skin beneath the coat.

Operational Protocol: The "Zero-Exposure" Weighing Method

This protocol uses a self-validating logic: If you can see powder residue on your outer glove, the containment has failed, and a glove change is triggered.

Phase 1: Preparation
  • Activate Engineering Controls: Ensure Fume Hood face velocity is between 80–100 fpm.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat. Fluorinated powders are notoriously static-prone and will "jump" during transfer.

  • Donning: Put on inner gloves (under cuff) and outer gloves (over cuff).

Phase 2: Transfer & Weighing
  • Tare: Place the weighing boat in the balance inside the hood.

  • Transfer: Use a disposable spatula. Do not pour from the bottle. Pouring creates an aerosol cloud.

  • The "Tap" Check: After transferring, gently tap the spatula against the side of the weighing boat to dislodge loose particles.

  • Seal: Cap the stock bottle before removing the weighed sample from the balance enclosure.

Phase 3: Decontamination
  • Wipe Down: Use a solvent-dampened wipe (Ethanol or Acetone) to wipe the balance area and the exterior of the stock bottle.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Visual Workflow: Safe Handling Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop-Work" triggers.

SafetyProtocol Start START: Task Assessment RiskCheck Check: Is Fume Hood Velocity > 80 fpm? Start->RiskCheck DonPPE Don PPE: Double Nitrile, Goggles, Lab Coat RiskCheck->DonPPE Yes Stop STOP WORK Call Facilities RiskCheck->Stop No StaticCheck Check: Is Powder Static Charged? DonPPE->StaticCheck Ionize Apply Anti-Static Gun or Ionizer StaticCheck->Ionize Yes Weigh Weighing Procedure (Spatula Transfer Only) StaticCheck->Weigh No Ionize->Weigh SpillCheck Minor Spill Detected? Weigh->SpillCheck Clean Wet Wipe Decon (Solvent) SpillCheck->Clean Yes Disposal Disposal: Solid Halogenated Waste SpillCheck->Disposal No Clean->Disposal

Figure 1: Decision logic for safe handling, incorporating engineering control verification and static mitigation.

Emergency Response & Disposal

Fire Scenario (The HF Risk)

While the molecule is stable, combustion breaks the C-F and S-F bonds.

  • Hazard: Release of Hydrogen Fluoride (HF) gas.

  • Response: Do not breathe smoke. Firefighters must wear full SCBA.

  • Extinguishing Media: Dry chemical,

    
    , or water spray.[1] Avoid water jets that might scatter the powder.
    
Spills
  • Dry Spills: Do not dry sweep. Use a HEPA vacuum or wet the powder with a compatible solvent (e.g., heptane or alcohol) to create a paste, then wipe up.

  • Skin Exposure: Wash with soap and water for 15 minutes.[2] (Note: Unlike acyl halides, this compound does not hydrolyze instantly to HF on skin, so Calcium Gluconate is generally not required for simple exposure, but standard acid-burn protocols apply).

Disposal Path[3]
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with strong oxidizers or strong bases.

  • Labeling: Must clearly state "Contains Organic Fluorine / Sulfur."

References

  • Fisher Scientific. (2024). Safety Data Sheet: 3-Fluoro-5-(pentafluorothio)cinnamic acid. Retrieved from [Link]

  • Svida, K., et al. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. National Institutes of Health (NIH). Retrieved from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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